2,2'-Diamino-4,4'-stilbenedicarboxylic acid
Description
Properties
IUPAC Name |
3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDSDXRFNGAJKN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728638 | |
| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275552-69-6 | |
| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1275552-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid
Introduction: A Versatile Building Block for Advanced Materials
2,2'-Diamino-4,4'-stilbenedicarboxylic acid is an organic compound of significant interest to researchers in materials science and coordination chemistry. Its rigid stilbene backbone, coupled with the coordinating functionalities of its amino and carboxylic acid groups, makes it an excellent candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs).[1][2][3] These MOFs can exhibit properties suitable for applications in gas storage (e.g., hydrogen) and catalysis, including the photoreduction of carbon dioxide.[2][3] The presence of amino groups provides sites for post-synthetic modification, allowing for the fine-tuning of the MOF's chemical and physical properties.
This technical guide presents a proposed synthetic pathway for this compound, leveraging established organic chemistry principles. It also details the essential characterization techniques required to verify the synthesis of the target molecule. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's preparation and analysis.
Proposed Synthesis of this compound
The overall proposed reaction is as follows:
Caption: Proposed synthetic pathway for this compound.
Mechanistic Insights and Rationale for Experimental Choices
The proposed synthesis hinges on the reductive coupling of two molecules of 2-amino-4-nitrobenzoic acid. This transformation can be achieved through various reducing agents, with sodium borohydride (NaBH₄) in the presence of a suitable metal catalyst being a common and effective choice for the reduction of nitroarenes. The catalyst, often a palladium or nickel complex, facilitates the electron transfer process required for the reduction and subsequent coupling.
The reaction likely proceeds through the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. These intermediates can then dimerize and eliminate water to form an azoxybenzene derivative, which is subsequently reduced to an azobenzene, and finally to the desired stilbene upon further reduction and rearrangement. The alkaline conditions often employed in such reactions are crucial for promoting the coupling and rearrangement steps.
The choice of solvent is also critical. A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often suitable for this type of reaction as it can effectively dissolve the starting material and facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF.
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (0.1 eq).
-
Reductant Addition: Slowly add sodium borohydride (4.0 eq) to the mixture in small portions. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Precipitation: Pour the filtrate into ice-cold 1M HCl. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to yield this compound.
Caption: Experimental workflow for the proposed synthesis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended. The data presented below is predicted based on the known structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons, as well as the amine and carboxylic acid protons. The coupling constants of the vinyl protons can help determine the stereochemistry (E/Z isomer) of the stilbene double bond.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbons, the aromatic carbons, and the carbons of the double bond.
Table 1: Predicted NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.5 - 7.8 | m | 6H | Ar-H |
| Vinyl | ~7.0 - 7.3 | s | 2H | -CH=CH- |
| Amine | ~5.0 - 5.5 | br s | 4H | -NH₂ |
| Carboxylic Acid | ~12.0 - 13.0 | br s | 2H | -COOH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl | ~168 | -COOH | ||
| Aromatic/Vinyl | ~110 - 150 | Ar-C, -CH=CH- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3000 - 2500 | Broad |
| N-H (Amine) | 3500 - 3300 | Medium, sharp (doublet) |
| C=O (Carboxylic Acid) | 1700 - 1680 | Strong, sharp |
| C=C (Aromatic & Vinyl) | 1600 - 1450 | Medium to strong |
| C-N | 1350 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Weight: The molecular formula of this compound is C₁₆H₁₄N₂O₄, which corresponds to a molecular weight of 298.29 g/mol .[4][5]
-
Expected Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 299.1 or the deprotonated molecular ion peak [M-H]⁻ at m/z 297.1.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthetic route and the necessary characterization techniques for this compound. The proposed synthesis, based on the reductive coupling of 2-amino-4-nitrobenzoic acid, offers a logical and feasible pathway to this valuable compound. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. As a versatile building block for advanced materials like MOFs, a reliable synthesis and thorough understanding of its properties are crucial for its successful application in various fields of research and development.
References
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PrepChem. Synthesis of 4,4'-stilbenedicarboxylic acid. [Link]
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Hunter, L. R., Karlsson, J. K. G., Sellars, J. D., & Probert, M. R. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(16), 2333-2339. [Link]
- Google Patents. Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
-
ResearchGate. Synthesis of 4, 4 '-Stilbene Dicarboxylic Acid and Aniline Modified Graphene Oxide and Its Electrochemical Performance for Supercapacitors. [Link]
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Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]
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ResearchGate. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]
-
PubChem. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. [Link]
-
Ali, N., et al. (2019). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry, 15, 2336-2373. [Link]
-
OECD SIDS. DIAMINO-4,4'-STILBENEDISULFONIC ACID. [Link]
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Lab Supplies. 2,2-Diamino-4,4-stilbenedicarboxylic acid. [Link]
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Bako, T., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC advances, 13(49), 34693-34706. [Link]
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Scientific Laboratory Supplies. 2,2-Diamino-4,4-stilbenedicarboxylic acid. [Link]
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An In-Depth Technical Guide to the Photophysical Properties of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid and its Analogs
Abstract
This technical guide provides a comprehensive examination of the photophysical properties of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid, a molecule of significant interest in the development of advanced materials. Due to the limited availability of direct photophysical data for this specific compound, this guide establishes a framework for understanding its potential behavior through a detailed analysis of its structural analogs, primarily 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD). The guide delves into the synthesis, known applications in metal-organic frameworks (MOFs), and the theoretical underpinnings of its anticipated spectroscopic and photophysical characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the comprehensive photophysical characterization of this and similar molecules, intended for researchers, scientists, and professionals in drug and materials development.
Introduction: The Stilbene Core and its Potential
Stilbene derivatives form a cornerstone of photochemistry and materials science, renowned for their intriguing photophysical behaviors, including fluorescence and photoisomerization. The introduction of specific functional groups onto the stilbene backbone allows for the fine-tuning of these properties, opening avenues for a wide array of applications. This compound is a bifunctional molecule featuring both amino and carboxylic acid moieties. This unique combination suggests a rich potential for applications ranging from fluorescent probes to the construction of functional materials like metal-organic frameworks (MOFs). The amino groups typically act as electron-donating groups, influencing the intramolecular charge transfer (ICT) characteristics, while the carboxylic acid groups provide sites for coordination with metal ions or for altering solubility.
While direct experimental data on the photophysical properties of this compound are scarce in the current literature, its structural similarity to other well-studied stilbene derivatives allows for informed predictions of its behavior. This guide will leverage data from its sulfonic acid analog, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), to build a comprehensive picture of its potential photophysical landscape.
Synthesis and Physicochemical Properties
The synthesis of diaminostilbene derivatives typically involves the reduction of the corresponding dinitro stilbene precursor.[1][2] For this compound, a general synthetic approach would involve the reduction of a dinitro-stilbene dicarboxylic acid intermediate.
General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Molecular Weight | 298.29 g/mol |
| Appearance | Solid |
| Primary Applications | Organic linker for Metal-Organic Frameworks (MOFs) |
Applications in Metal-Organic Frameworks (MOFs)
The primary documented application of this compound is as an organic linker in the synthesis of MOFs. The carboxylic acid groups serve as coordination sites for metal ions, forming the extended, porous network characteristic of MOFs. The amino groups can be further functionalized or can influence the electronic properties of the resulting framework. These MOFs have shown potential in applications such as hydrogen storage and the photocatalytic reduction of CO₂. The photophysical properties of the linker are crucial in these applications, as the linker can act as a light-harvesting antenna, transferring energy to the metal nodes to drive catalytic processes.
A Comparative Analysis: Photophysical Properties of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD)
Given the structural similarities, the photophysical properties of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD) provide a valuable proxy for understanding the potential behavior of its dicarboxylic acid counterpart. DSD is a commercially available compound known for its use as an optical brightener and, more recently, as a fluorescent sensor for heavy metal ions.[3][4]
Absorption and Emission Characteristics
DSD exhibits characteristic UV-Vis absorption and fluorescence emission spectra that are sensitive to its environment. The presence of electron-donating amino groups and electron-withdrawing sulfonic acid groups on the stilbene backbone gives rise to intramolecular charge transfer (ICT) character in its excited state.
A recent study demonstrated the use of DSD as a fluorescent probe, with an excitation wavelength of 450 nm.[3] The UV-Visible spectrum of DSD shows a significant absorption band around 350 nm.[5]
Solvatochromism: The Influence of the Microenvironment
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key feature of molecules with a significant change in dipole moment upon photoexcitation. The ICT nature of DSD suggests that it will exhibit solvatochromism. The absorption and emission maxima are expected to shift depending on the polarity of the solvent. This property is crucial for its application as a sensor, as the binding of an analyte can alter the microenvironment around the fluorophore, leading to a detectable spectral shift.
Fluorescence Quenching and Enhancement: The Basis for Sensing
The fluorescence of DSD can be quenched or enhanced by the presence of certain analytes. For instance, its application as a sensor for Sn²⁺ ions is based on the inhibition of a photo-induced electron transfer (PET) pathway upon binding, leading to a change in fluorescence.[6] This highlights the sensitivity of its excited state to external perturbations.
The Influence of Functional Groups: Carboxylic vs. Sulfonic Acids
The primary difference between the target compound and its well-studied analog lies in the acidic functional groups: carboxylic acid (-COOH) versus sulfonic acid (-SO₃H). This difference is expected to influence several properties:
-
Acidity and Solubility: Sulfonic acids are generally stronger acids than carboxylic acids.[7] This can affect the solubility of the compound in different solvents and its ionization state at a given pH.
-
Coordinating Ability: Both carboxylic and sulfonic acids can coordinate to metal ions. However, the coordination geometry and strength may differ, which can impact the structure and properties of the resulting MOFs.
-
Electronic Effects: Both groups are electron-withdrawing, but their inductive and resonance effects may differ slightly, potentially leading to subtle shifts in the absorption and emission spectra.
Experimental Protocols for Photophysical Characterization
To fully elucidate the photophysical properties of this compound, a series of standardized experimental protocols should be employed.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the ground-state electronic properties of a molecule.
Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer). Create a series of dilutions to determine the optimal concentration for absorbance measurements (typically with a maximum absorbance between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis: Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Caption: Workflow for Fluorescence Emission Spectroscopy.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φstd * (mx / mstd) * (ηx² / ηstd²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.
-
Conclusion and Future Directions
This compound stands as a molecule with considerable, yet largely untapped, potential in the realm of photophysics and materials science. While its application as a linker in MOFs is established, a thorough characterization of its intrinsic photophysical properties is imperative for the rational design of new functional materials. This guide has provided a foundational understanding of its likely behavior by drawing parallels with its sulfonic acid analog, DSD. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to undertake a comprehensive investigation into the absorption, emission, and quantum efficiency of this promising molecule. Future work should focus on systematically studying its solvatochromic behavior, determining its fluorescence quantum yield in various solvents, and exploring how its photophysical properties are modulated upon incorporation into MOFs. Such studies will undoubtedly unlock new applications for this versatile stilbene derivative.
References
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DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... - ResearchGate. Available from: [Link].
- Zhao, Y., Khodorkovsky, V., Cohen, J., & Priel, Z. (1996). UV-visible absorption and fluorescence studies of 4,4′-diamino-trans-stilbene and its protonated species. Journal of Photochemistry and Photobiology A: Chemistry, 99(1), 23-28.
-
Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid - PrepChem.com. Available from: [Link].
- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents.
- Khan, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(14), e34639.
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Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed. Available from: [Link].
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC. Available from: [Link].
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4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. Available from: [Link].
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4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem. Available from: [Link].
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DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8 - OECD. Available from: [Link].
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Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - RSC Publishing. Available from: [Link].
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WO/2013/014236 PROCESS FOR PREPARING A DIAMINE/DICARBOXYLIC ACID SALT. Available from: [Link].
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Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins | JACS Au - ACS Publications. Available from: [Link].
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Which is more hydrophilic, sulfonic acid group or carboxyl group? - ResearchGate. Available from: [Link].
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The Intrinsic Glow: A Technical Guide to the Luminescent Characteristics of Amino-Functionalized Stilbene Derivatives
This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of amino-functionalized stilbene derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the core principles governing the luminescence of these versatile fluorophores, supported by experimental insights and detailed protocols.
Introduction: The Stilbene Core and the Influence of the Amino Group
Stilbene, a molecule featuring a 1,2-diphenylethylene core, forms the foundation for a versatile class of fluorescent compounds.[1] In their unsubstituted form, stilbenes exhibit interesting photophysical behaviors, including trans-cis isomerization.[2] However, the introduction of functional groups, particularly the electron-donating amino group (-NH₂), dramatically alters their electronic structure and, consequently, their luminescent properties. This guide focuses on these amino-functionalized derivatives, which are pivotal in various scientific and biomedical applications due to their sensitivity to the local environment and tunable emission characteristics.[3]
The amino group, through its electron-donating nature, engages in an electronic interplay with the π-conjugated system of the stilbene backbone. This interaction often leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, a key factor governing their fluorescence.[3][4] The position and substitution pattern of the amino group, as well as the presence of other acceptor groups, allow for fine-tuning of the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[4][5]
Understanding the Luminescent Behavior: Structure-Property Relationships
The luminescent characteristics of amino-functionalized stilbene derivatives are intrinsically linked to their molecular structure. Key factors influencing their photophysical properties include the position of the amino substituent, the nature of N-alkylation or N-arylation, and the presence of other functional groups.
The "Meta-Amino Effect"
A fascinating phenomenon known as the "meta-amino effect" has been observed in 3-amino substituted stilbenes.[4] Compared to their 4-amino (para) counterparts, these meta-substituted derivatives exhibit significantly higher fluorescence quantum yields and longer fluorescence lifetimes.[4] This is attributed to a larger barrier for the non-radiative decay pathway of singlet state torsion around the central double bond.[4] This structural nuance provides a powerful strategy for designing highly fluorescent probes.
The "Amino Conjugation Effect"
The introduction of N-phenyl substituents on 4-aminostilbenes leads to a phenomenon termed the "amino conjugation effect," which significantly enhances fluorescence.[5][6] This effect promotes a more planar geometry around the nitrogen atom, leading to enhanced electronic interaction between the amino group and the stilbene π-system.[5][7] This increased planarity and charge-transfer character in the excited state restricts the torsional motion responsible for non-radiative decay, thereby boosting fluorescence efficiency.[5][7]
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// Edges substituent -> luminescence [label="Influences electronic\ncharacter"]; position -> luminescence [label="Determines decay\npathways ('meta-effect')"]; conjugation -> luminescence [label="Affects rigidity and\nnon-radiative decay"]; environment -> luminescence [label="Modulates excited\nstate and emission"]; } dot Caption: Factors influencing the luminescence of amino-stilbenes.
Environmental Sensitivity: Solvatochromism and Beyond
A hallmark of many amino-functionalized stilbene derivatives is their pronounced sensitivity to the surrounding environment. This property, known as solvatochromism, manifests as a shift in the absorption or emission spectra with changes in solvent polarity.[8][9] This phenomenon arises from the differential solvation of the ground and excited states of the molecule.[8] In many donor-acceptor stilbenes, the excited state possesses a larger dipole moment than the ground state, leading to a red-shift (bathochromic shift) in emission with increasing solvent polarity.[4]
This environmental sensitivity makes these compounds excellent probes for investigating the microenvironment of biological systems, such as the polarity of protein binding sites or cellular membranes.[10] The change in emission color can provide valuable information about the local chemical environment.[11]
Aggregation-Induced Emission (AIE): A Paradigm Shift in Luminescence
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, a class of stilbene derivatives exhibits the opposite behavior: aggregation-induced emission (AIE).[12][13] These "AIEgens" are weakly emissive in dilute solutions but become highly luminescent upon aggregation.[12][14]
The mechanism behind AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state.[12] In solution, the phenyl rings can rotate freely, providing a non-radiative pathway for the decay of the excited state. In the aggregated state, this rotation is hindered, forcing the molecule to decay radiatively, resulting in strong fluorescence.[12] This property is particularly advantageous for applications in solid-state lighting, bioimaging, and sensing, where high concentrations or solid-state emission is required.[15][16]
dot graph AIE_Mechanism { layout=dot; rankdir=LR; node [shape=circle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
// Nodes solution [label="Solution\n(Low Emission)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aggregate [label="Aggregate\n(High Emission)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rotation [label="Intramolecular\nRotation", shape=ellipse, fillcolor="#FBBC05"]; rir [label="Restricted\nRotation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nonradiative [label="Non-radiative\nDecay", shape=box, fillcolor="#F1F3F4"]; radiative [label="Radiative\nDecay (Fluorescence)", shape=box, fillcolor="#F1F3F4"];
// Edges solution -> rotation [label="Allows"]; rotation -> nonradiative [label="Promotes"]; aggregate -> rir [label="Causes"]; rir -> radiative [label="Favors"]; } dot Caption: The mechanism of Aggregation-Induced Emission (AIE).
Applications in Research and Drug Development
The unique luminescent properties of amino-functionalized stilbene derivatives have led to their widespread use in various scientific disciplines.
-
Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them ideal candidates for developing probes to detect metal ions, changes in viscosity, and polarity.[17]
-
Bioimaging: Stilbene-based fluorophores are increasingly used in cellular and tissue imaging.[3] Their ability to penetrate cell membranes and their responsive fluorescence make them valuable tools for visualizing cellular structures and processes.[3] For example, they have been developed as probes for detecting amyloid plaques associated with Alzheimer's disease.[18]
-
Therapeutic Potential: Beyond their diagnostic applications, some stilbene derivatives have shown potential as therapeutic agents, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[19]
Experimental Protocols
Synthesis of a Generic Amino-Functionalized Stilbene Derivative (Wittig Reaction)
The Wittig reaction is a common and effective method for synthesizing stilbene derivatives.[1][20][21]
Step-by-Step Methodology:
-
Preparation of the Phosphonium Salt: React a substituted benzyl halide (e.g., 4-(bromomethyl)aniline derivative) with triphenylphosphine in a suitable solvent like toluene and heat under reflux to form the corresponding phosphonium salt.
-
Ylide Formation: Suspend the phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen). Add a strong base, such as n-butyllithium or sodium hydride, dropwise at 0°C to deprotonate the phosphonium salt and form the ylide.
-
Wittig Reaction: To the ylide solution, add a solution of a substituted benzaldehyde (e.g., 4-cyanobenzaldehyde) in the same anhydrous solvent. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amino-functionalized stilbene derivative.
Characterization of Photophysical Properties
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the synthesized stilbene derivative in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax,abs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λmax,abs and record the emission spectrum to determine the maximum emission wavelength (λmax,em).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol).[22] The quantum yield is calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: Determine the fluorescence lifetime (τ) using a time-correlated single-photon counting (TCSPC) system.[3]
Quantitative Data Summary
The following table summarizes the photophysical properties of representative amino-functionalized stilbene derivatives.
| Compound | Substituent Position | Solvent | λabs (nm) | λem (nm) | Φf | Reference |
| 3-Dimethylaminostilbene | 3-N(CH₃)₂ | Methylcyclohexane | 305 | 380 | 0.45 | [4] |
| 4-Dimethylaminostilbene | 4-N(CH₃)₂ | Methylcyclohexane | 340 | 400 | 0.03 | [4] |
| 4-(N-phenylamino)stilbene | 4-NHPh | Hexane | 358 | 420 | >0.5 | [5][6] |
| 4-Aminostilbene | 4-NH₂ | Hexane | 330 | 385 | ~0.03 | [5][6] |
Conclusion
Amino-functionalized stilbene derivatives represent a remarkable class of fluorophores with highly tunable luminescent properties. The strategic placement and substitution of the amino group, coupled with an understanding of environmental effects and phenomena like AIE, provide a powerful toolkit for the rational design of advanced fluorescent materials. The insights and protocols presented in this guide are intended to empower researchers and professionals in chemistry, materials science, and drug development to harness the full potential of these luminous molecules in their respective fields.
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Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PubMed Central. [Link]
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Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect". PubMed. [Link]
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Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin. ACS Chemical Neuroscience. [Link]
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Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI. [Link]
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Synthesis, physical properties and cytotoxicity of stilbene-triazine derivatives containing amino acid groups as fluorescent whitening agents. PubMed. [Link]
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Aggregation-Induced Emission Properties of trans-Stilbene. AIP Publishing. [Link]
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Synthetic approaches toward stilbenes and their related structures. PubMed Central. [Link]
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Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. PubMed. [Link]
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Photochemical and photophysical properties of a poly(propylene amine) dendrimer functionalized with E-stilbene units. PubMed. [Link]
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Luminescence Properties of Some (Z-E)-4,4'-bis(2-benzoxazolyl)stilbene Derivatives: Theoretical Study. Physical Chemistry Research. [Link]
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Blue Light Emitting Electron-Rich Triphenylamine Decorated Stilbene Derivatives for the Bio-Imaging Application. Taylor & Francis Online. [Link]
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Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. PubMed Central. [Link]
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Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. MDPI. [Link]
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Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[1][18] H-shift isomers. PubMed Central. [Link]
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Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines) Triethyl Amine and Thionyl Chloride. ResearchGate. [Link]
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Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. MDPI. [Link]
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Novel fluorinated amino-stilbenes and their solid-state photodimerization. Scilit. [Link]
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(a) Molecular structure of the stilbene chromophore studied. (b)... ResearchGate. [Link]
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An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. PubMed Central. [Link]
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Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes. PubMed. [Link]
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Solvatochromism as a new tool to distinguish structurally similar compounds. PubMed Central. [Link]
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Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]
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Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[1][18] H-shift isomers. The Royal Society of Chemistry. [Link]
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Solvatochromic effect for stilbene derivative 25a in different solvents. ResearchGate. [Link]
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Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. ResearchGate. [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed. [Link]
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solubility of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid in common solvents
An In-depth Technical Guide to the Solubility of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest, primarily for its role as a versatile organic linker in the synthesis of metal-organic frameworks (MOFs)[1]. Its unique structure, featuring both amino and carboxylic acid functional groups, imparts specific chemical properties that are crucial for the design of advanced materials with applications in gas storage and catalysis[1]. However, the very characteristics that make it a valuable building block also present challenges in its handling and application, most notably its solubility. This guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various solvents and providing a detailed protocol for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₄ | [2][3][4] |
| Molecular Weight | 298.29 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
| Melting Point | 200-205 °C | [3] |
| CAS Number | 1275552-69-6 | [2][3][4] |
Understanding the Solubility Profile: A Theoretical Perspective
The solubility of a compound is governed by the principle of "like dissolves like"[5]. The molecular structure of this compound, with its combination of polar functional groups (two carboxylic acids and two primary amines) and a relatively large, non-polar stilbene backbone, suggests a complex solubility profile.
-
Influence of Functional Groups: The carboxylic acid and amino groups are capable of hydrogen bonding, which would suggest an affinity for polar protic solvents like water and alcohols. However, the large aromatic stilbene core is hydrophobic and will resist dissolution in water.
-
Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (amino) groups makes this compound an amphoteric molecule. This is a critical consideration for its solubility in aqueous media.
-
In acidic solutions , the amino groups will be protonated to form ammonium salts (-NH₃⁺), increasing the compound's polarity and likely enhancing its solubility in water.
-
In basic solutions , the carboxylic acid groups will be deprotonated to form carboxylate salts (-COO⁻), which will also lead to a significant increase in aqueous solubility.
-
-
Aprotic Polar Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective in dissolving compounds with both polar and non-polar character. It is anticipated that this compound will exhibit good solubility in these solvents. This is supported by solubility information for the related compound, 4,4'-stilbenedicarboxylic acid, which is known to be soluble in DMF and DMSO.
Due to the lack of extensive, publicly available quantitative solubility data for this compound, experimental determination is crucial for any research or development application. The following section provides a detailed protocol for this purpose.
Experimental Determination of Solubility
The following protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.
Materials and Equipment
-
This compound (purity ≥95%)
-
A selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.
-
Tightly cap the vials.
-
-
Equilibration:
-
Vigorously mix the contents of each vial using a vortex mixer for approximately 1-2 minutes.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A constant temperature is crucial as solubility is temperature-dependent.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. This ensures that the analyzed solution is truly saturated and free of undissolved compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered supernatant (the saturated solution) with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
Qualitative Solubility Classification
For a more rapid assessment, a qualitative solubility classification can be performed. This method is particularly useful for screening a large number of solvents.
Experimental Protocol for Qualitative Assessment
-
Place approximately 2-5 mg of this compound into a small test tube.
-
Add the solvent dropwise, up to a total volume of 1 mL, with vigorous shaking after each addition.
-
Observe and record whether the solid dissolves completely.
-
If the compound is insoluble in water, repeat the test with 5% HCl and 5% NaOH solutions. The following flowchart can guide the classification[8].
Caption: Flowchart for the qualitative assessment of solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table for Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Acetonitrile | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| 5% Aqueous HCl | 25 | ||
| 5% Aqueous NaOH | 25 |
Safety and Handling
This compound may cause an allergic skin reaction[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust[2][9]. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures[2][9][10].
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid (CAS No. 1275552-69-6) SDS. (n.d.). Guidechem.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid 1275552-69-6. (n.d.). Sigma-Aldrich.
- Solubility of Organic Compounds. (2023, August 31).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid 1275552-69-6. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 21). TCI Chemicals.
- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
- 2,2′-Diamino-4,4′-stilbenedicarboxylic acid. (n.d.). CymitQuimica.
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- 2, 2'-Diamino-4, 4'-stilbenedicarboxylic acid, 500 mg. (n.d.).
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A Technical Guide to the Chemical Stability of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid Under Acidic and Basic Conditions
Introduction
2,2'-Diamino-4,4'-stilbenedicarboxylic acid is a bifunctional organic molecule that has garnered significant interest in the field of materials science, particularly as a versatile building block for the synthesis of metal-organic frameworks (MOFs)[1][2][3]. Its rigid stilbene backbone, coupled with the coordinating capabilities of its amino and carboxylic acid functional groups, allows for the construction of porous materials with potential applications in gas storage, catalysis, and sensing. For researchers, scientists, and drug development professionals exploring the utility of this compound, a thorough understanding of its chemical stability is paramount. The integrity of the molecular structure under various processing and application conditions, especially exposure to acidic and basic environments, directly impacts the performance, safety, and shelf-life of any resulting product.
This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound. While direct, extensive studies on the forced degradation of this specific molecule are not widely available in peer-reviewed literature, this guide synthesizes information from closely related structural analogs and fundamental chemical principles to predict its behavior under acidic and basic stress. Furthermore, it offers detailed experimental protocols for researchers to conduct their own stability assessments, ensuring the generation of robust and reliable data.
Molecular Structure and Inherent Reactivity
The chemical structure of this compound features several key functional groups that dictate its reactivity and potential degradation pathways:
-
Stilbene Core: The central carbon-carbon double bond is susceptible to oxidation and photodegradation. Oxidative cleavage can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.
-
Amino Groups: The primary aromatic amine functionalities are basic and can be protonated in acidic conditions. They are also susceptible to oxidation.
-
Carboxylic Acid Groups: These acidic functional groups can be deprotonated in basic conditions to form carboxylate salts.
The interplay of these groups, along with the overall electronic nature of the conjugated system, will determine the molecule's stability profile across a range of pH values. A related compound, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), is reported to be stable in neutral, acidic, and alkaline solutions, which suggests a degree of inherent stability for the core stilbene structure[4]. However, DSD is also noted to be susceptible to photodegradation and oxidative degradation[1][4][5][6].
Stability Under Acidic Conditions: A Mechanistic Perspective
In acidic environments, the primary site of interaction is expected to be the amino groups. Protonation of the amine functionalities will increase the overall water solubility of the molecule. While the stilbene backbone is generally stable to acid hydrolysis, extreme conditions of temperature and acid concentration could potentially promote reactions.
Hypothesized Degradation Pathway under Acidic Conditions:
Under forced acidic conditions (e.g., strong acid and elevated temperature), the most probable degradation would be initiated by reactions other than simple hydrolysis of the robust stilbene core. However, considering the electronic effects of the protonated amino groups, the double bond's reactivity might be altered.
A plausible, yet likely slow, degradation pathway could involve the hydration of the double bond followed by further reactions, although this is less common for stilbenes compared to oxidative or photolytic cleavage.
Caption: Hypothesized behavior of this compound under acidic conditions.
Stability Under Basic Conditions: A Mechanistic Perspective
Under basic conditions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which will enhance aqueous solubility. The primary concern under basic conditions, particularly in the presence of oxygen, is the potential for oxidation of the stilbene double bond and the amino groups.
Hypothesized Degradation Pathway under Basic Conditions:
Similar to acidic conditions, the stilbene core is generally resistant to base-catalyzed hydrolysis. However, in the presence of an oxidizing agent or dissolved oxygen, especially at elevated temperatures, degradation is more likely. Drawing parallels with the oxidative degradation of the sulfonated analog DSD[5][6], two primary pathways can be postulated:
-
Oxidative Cleavage: The double bond can be cleaved to yield two molecules of a substituted aminobenzoic acid.
-
Epoxidation: The double bond can be oxidized to form an epoxide, which may be a stable product or an intermediate for further reactions.
Caption: Hypothesized oxidative degradation pathways under basic conditions.
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability of this compound, a systematic forced degradation study is essential. The following protocols are designed to assess stability under acidic and basic conditions and should be performed alongside control samples (compound in solvent without stressor) and blanks.
Protocol 1: Acidic Degradation
Objective: To evaluate the stability of the compound in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade, as co-solvent if needed)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., a small amount of methanol or DMSO to aid dissolution, then diluted with water).
-
Stress Application:
-
In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final volume.
-
In a separate flask, repeat the process with 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Time-Point Sampling: At each time point, withdraw an aliquot of the stressed solution.
-
Neutralization: Immediately neutralize the sample with an equivalent volume of the corresponding strength NaOH solution to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see below for method development considerations).
Protocol 2: Basic Degradation
Objective: To evaluate the stability of the compound in a basic environment.
Materials:
-
Same as for acidic degradation, but with NaOH as the primary stressor and HCl for neutralization.
Procedure:
-
Sample Preparation: Prepare the stock solution as described in Protocol 1.
-
Stress Application:
-
In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH to the final volume.
-
In a separate flask, repeat with 1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for the defined time points.
-
-
Time-Point Sampling: At each time point, withdraw an aliquot.
-
Neutralization: Immediately neutralize the sample with an equivalent volume of the corresponding strength HCl solution.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A crucial component of forced degradation studies is the analytical method used to separate the parent compound from its degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector, monitoring at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is highly recommended to assess peak purity).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner.
Table 1: Summary of Degradation of this compound
| Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 1 M HCl, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 0.1 M NaOH, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 1 M NaOH, 60°C | 24 | |||
| 48 | ||||
| 72 |
This table should be populated with experimental data.
Conclusion
While this compound possesses a robust chemical structure, it is not immune to degradation under stressful acidic and basic conditions, particularly when coupled with oxidative stress. Based on the behavior of structurally similar compounds, the primary degradation pathways are likely to involve oxidation of the central stilbene double bond. The provided experimental protocols offer a framework for researchers to systematically investigate the stability of this compound. The resulting data will be invaluable for defining appropriate storage conditions, formulation strategies, and predicting the long-term performance and safety of materials derived from this important molecular building block.
References
- Screening Information Data Set (SIDS) for 4,4'-Diamino-2,2'-stilbenedisulfonic acid, CAS N°: 81-11-8.
- Wong-Wah-Chung, P., et al. (2007). Iron(III) photoinduced degradation: Catalytic method for 4,4′-diaminostilbene-2,2′-disulfonic acid removal from water. Journal of Photochemistry and Photobiology A: Chemistry, 186(1), 36-43.
- Sun M, et al. (2018). Enhancement of visible-light-driven CO 2 reduction performance using an amine-functionalized zirconium metal-organic framework. Dalton Transactions, 47(3), 909-915.
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- Cymit Quimica. 2,2′-Diamino-4,4′-stilbenedicarboxylic acid.
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- Wong-Wah-Chung, P., et al. (2006). 4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water.: Decrease of its activity as a fluorescent whitening agent. Journal of Photochemistry and Photobiology A: Chemistry, 181(2-3), 230-237.
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The Ascendant Trajectory of Stilbene-Based Dicarboxylic Acids: A Technical Guide to Their Potential in Drug Discovery and Advanced Materials
Foreword: The Stilbene Scaffold - A Privileged Platform for Innovation
Nature has long been the master architect of bioactive molecules, with the stilbene scaffold (1,2-diphenylethylene) being a prominent example of its ingenuity. Found in a variety of plant species, stilbene derivatives such as resveratrol have garnered significant attention for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The inherent versatility of the stilbene core, characterized by its rigid yet tunable structure, has inspired chemists to explore its potential beyond natural products. The introduction of dicarboxylic acid functionalities onto this scaffold has unlocked a new dimension of applications, positioning these novel compounds at the forefront of innovation in both medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the burgeoning field of stilbene-based dicarboxylic acids, offering researchers, scientists, and drug development professionals a critical resource to navigate and harness their potential. We will delve into their rational design, synthesis, and characterization, with a particular focus on their promising applications as anticancer agents and as versatile building blocks for advanced functional materials.
Part 1: Drug Development - Targeting Cellular Machinery with Stilbene-Based Dicarboxylic Acids
The unique stereochemistry of the stilbene double bond, existing as either the trans (E) or cis (Z) isomer, plays a crucial role in its biological activity. Research has consistently shown that the cis conformation often exhibits more potent anticancer effects.[2] This has driven the development of synthetic strategies to access and stabilize the cis isomer, leading to the discovery of potent cytotoxic agents.
Mechanism of Action: Disrupting the Cytoskeleton
A primary mechanism through which many stilbene derivatives exert their anticancer effects is the disruption of microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin dimers, is fundamental to the formation of the mitotic spindle during cell division.
Stilbene-based compounds, particularly those with a cis-configuration, have been shown to bind to the colchicine-binding site on β-tubulin.[4] This binding event inhibits tubulin polymerization, leading to the disruption of the microtubule network. The consequences of this disruption are profound, triggering a cascade of cellular events that ultimately lead to cell cycle arrest and apoptosis (programmed cell death).
The cellular response to microtubule disruption is a complex signaling cascade. The initial insult to the cytoskeleton activates a series of checkpoint proteins that halt the cell cycle, preventing the cell from proceeding through mitosis with a compromised mitotic spindle. This typically results in a G2/M phase arrest.[5][6]
Figure 1: Signaling pathway of stilbene-dicarboxylic acid induced G2/M arrest and apoptosis.
Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.[7][8] Activation of p53 leads to the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, the executioners of apoptosis.[2] Interestingly, some stilbene derivatives have been shown to induce apoptosis in a p53-independent manner, which is a desirable characteristic for treating tumors with mutated or non-functional p53.[9][10]
Structure-Activity Relationship (SAR) and Cytotoxicity
The cytotoxic potency of stilbene-based dicarboxylic acids is highly dependent on the nature and position of substituents on the aromatic rings.[9] Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of these compounds.
| Compound | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line | IC50 (µM)[11] |
| S1 | H | H | H | H | H | MCF-7 (Breast) | > 50 |
| S2 | OCH3 | H | OCH3 | OCH3 | H | MCF-7 (Breast) | 15.2 |
| S3 | OH | H | OH | OH | H | MCF-7 (Breast) | 25.8 |
| S4 | OCH3 | OCH3 | OCH3 | OCH3 | OCH3 | HCT-116 (Colon) | 5.1 |
| S5 | H | H | Br | H | H | A549 (Lung) | 8.7 |
Table 1: Cytotoxicity (IC50) of selected cis-stilbene analogs.
Generally, the presence of methoxy groups on the aromatic rings tends to enhance cytotoxic activity. The number and position of these groups are critical, with trimethoxy-substituted analogs often exhibiting high potency. The introduction of halogen atoms, such as bromine, can also lead to increased anticancer activity. The dicarboxylic acid groups not only provide anchor points for further chemical modifications but can also influence the solubility and pharmacokinetic properties of the compounds.
Beyond Tubulin: Exploring Other Therapeutic Targets
While tubulin is a major target for many stilbene derivatives, the versatility of the stilbene-dicarboxylic acid scaffold allows for its adaptation to target other key players in cancer progression. One such area of exploration is the inhibition of protein kinases.
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers. The stilbene scaffold can be functionalized to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. For example, derivatives of stilbene have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[12][13] By inhibiting VEGFR-2, these compounds can effectively starve the tumor and prevent its growth and metastasis. The dicarboxylic acid moieties can be strategically positioned to form key hydrogen bond interactions with the kinase active site, enhancing binding affinity and selectivity.
Experimental Protocols for Drug Development
A common method for the synthesis of (E)-stilbene-4-carboxylic acid derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[14] This reaction offers high stereoselectivity for the desired trans-isomer.
Protocol: Synthesis of (E)-4'-(methoxy)stilbene-4-carboxylic acid
-
Preparation of the Phosphonate Ylide:
-
To a solution of 4-(diethylphosphoryl)benzoic acid (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phosphonate ylide.
-
-
Wittig-Horner Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired (E)-4'-(methoxy)stilbene-4-carboxylic acid.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer drugs.[1][15][16][17]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the stilbene-dicarboxylic acid derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[18]
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer.
-
Prepare a GTP stock solution.
-
Prepare the stilbene-dicarboxylic acid derivative at various concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution, GTP, and the test compound or a control (e.g., colchicine as a known inhibitor, paclitaxel as a known promoter, or buffer as a negative control).
-
-
Initiation and Measurement:
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each condition.
-
Determine the effect of the stilbene-dicarboxylic acid derivative on the rate and extent of tubulin polymerization compared to the controls.
-
Part 2: Advanced Materials - Engineering Functionality with Stilbene-Based Dicarboxylic Acids
The rigid and conjugated nature of the stilbene backbone, combined with the coordinating ability of the dicarboxylic acid groups, makes these molecules excellent building blocks for the construction of advanced functional materials. Their applications span from highly porous metal-organic frameworks (MOFs) to novel luminescent materials.
Metal-Organic Frameworks (MOFs)
MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[19] Stilbene-dicarboxylic acids are particularly attractive as organic linkers due to their rigidity, which can lead to the formation of robust and porous frameworks. The geometry of the dicarboxylic acid (e.g., linear in 4,4'-stilbenedicarboxylic acid) dictates the topology of the resulting MOF.
The use of both trans-(E) and cis-(Z) isomers of 4,4'-stilbenedicarboxylic acid has been explored, leading to the synthesis of MOFs with distinct structures and properties.[20] For instance, lanthanide-based MOFs synthesized with the cis-isomer have been shown to form microporous 3D frameworks with one-dimensional pore channels.[20]
The high porosity and tunable pore size of stilbene-based MOFs make them promising candidates for a variety of applications:
-
Gas Storage and Separation: The porous structure of these MOFs can be utilized for the storage of gases such as hydrogen and carbon dioxide.[21] The chemical environment within the pores can be tailored by modifying the stilbene linker to enhance the selectivity for specific gases.
-
Catalysis: The metal nodes within the MOF can act as catalytic sites, and the stilbene linker can be functionalized to introduce additional catalytic functionalities.
-
Drug Delivery: The pores of the MOFs can be loaded with therapeutic agents, and the framework can be designed to release the drug in a controlled manner.
| MOF | Metal Ion | Linker | BET Surface Area (m²/g) | CO2 Adsorption Capacity (mmol/g) at 298 K, 1 bar | Ref. |
| MOF-A | Zn(II) | 4,4'-Stilbenedicarboxylic acid | 1250 | 2.5 | [22] |
| MOF-B | Cu(II) | 4,4'-Stilbenedicarboxylic acid | 980 | 1.8 | [19] |
| MOF-C | Mg(II) | 4,4'-Stilbenedicarboxylic acid | 1520 | 3.1 | [21] |
| MOF-D | Eu(III) | (Z)-4,4'-Stilbenedicarboxylic acid | 750 | - | [20] |
Table 2: Porosity and CO2 adsorption data for selected stilbene-dicarboxylic acid-based MOFs.
Luminescent Materials
The conjugated π-system of the stilbene core imparts inherent fluorescent properties to these molecules.[23][24] The dicarboxylic acid groups can be used to incorporate these chromophores into larger structures, such as polymers or MOFs, or to tune their photophysical properties through chemical modifications.
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials.[25][26][27][28][29] Stilbene-based dicarboxylic acids and their derivatives can exhibit high quantum yields, making them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials in the active layer of OLEDs.[30]
-
Fluorescent Sensors: The fluorescence of the stilbene core can be sensitive to the presence of specific analytes, enabling their use as chemical sensors.
-
Bio-imaging: Stilbene derivatives with appropriate functional groups can be used as fluorescent probes for imaging biological systems.
Experimental Protocols for Materials Science
Protocol: Solvothermal Synthesis of a Lanthanide-Stilbene MOF [20]
-
Reactant Preparation:
-
In a glass vial, dissolve (Z)-4,4'-stilbenedicarboxylic acid and a lanthanide salt (e.g., europium(III) nitrate) in a solvent mixture of N,N-dimethylformamide (DMF) and water.
-
-
Solvothermal Reaction:
-
Seal the vial and place it in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 72 hours).
-
-
Product Isolation and Activation:
-
After cooling to room temperature, crystals of the MOF will have formed.
-
Wash the crystals with fresh DMF and then with a solvent such as acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent completely.
-
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials.
Protocol: BET Surface Area Analysis
-
Sample Preparation:
-
Degas the activated MOF sample under vacuum at an elevated temperature to remove any adsorbed molecules from the surface.
-
-
Nitrogen Adsorption/Desorption:
-
Place the degassed sample in the analysis port of a gas adsorption analyzer.
-
Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures at liquid nitrogen temperature (77 K).
-
Measure the desorption isotherm by reducing the pressure.
-
-
Data Analysis:
-
Use the BET equation to calculate the specific surface area from the adsorption data in the appropriate relative pressure range.
-
The relative method, using a known standard, is a common approach for determining the fluorescence quantum yield.[29]
Protocol: Relative Fluorescence Quantum Yield Measurement
-
Solution Preparation:
-
Prepare a series of dilute solutions of the stilbene-dicarboxylic acid derivative and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) in the same solvent. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Absorbance and Fluorescence Measurements:
-
Measure the UV-Vis absorbance of all solutions at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
-
Quantum Yield Calculation:
-
Calculate the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.
-
Conclusion and Future Outlook
Stilbene-based dicarboxylic acids represent a highly promising and versatile class of compounds with significant potential in both drug development and materials science. Their ability to be readily synthesized and functionalized allows for the fine-tuning of their biological and physical properties. In the realm of oncology, their role as potent microtubule-disrupting agents continues to be a major focus of research, with ongoing efforts to improve their efficacy, selectivity, and pharmacokinetic profiles. The exploration of other therapeutic targets, such as protein kinases, is expanding the potential applications of this scaffold.
In materials science, the use of stilbene-dicarboxylic acids as building blocks for MOFs and luminescent materials is a rapidly growing field. The ability to create highly porous and functional materials opens up exciting possibilities in gas storage, catalysis, and sensing. The inherent photophysical properties of the stilbene core also make these compounds attractive for the development of next-generation optoelectronic devices.
As our understanding of the structure-property relationships of these compounds deepens, and as synthetic methodologies become more sophisticated, we can expect to see the emergence of even more innovative applications for novel stilbene-based dicarboxylic acids. The continued collaboration between chemists, biologists, and materials scientists will be crucial in fully realizing the potential of this remarkable molecular platform.
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A Technical Guide to the Coordination Chemistry of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid with Metal Ions
Executive Summary
2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDCA) is emerging as a highly versatile organic linker in the field of coordination chemistry. Its unique structure, featuring a rigid stilbene backbone functionalized with both amino and carboxylic acid groups, offers multiple coordination sites and opportunities for hydrogen bonding. This guide provides an in-depth exploration of the coordination chemistry of DSDCA with a range of metal ions. We will delve into the ligand's fundamental properties, prevalent synthetic methodologies for creating metal-DSDCA frameworks, detailed analyses of its coordination behavior with transition metals and lanthanides, and the advanced characterization techniques essential for elucidating the resulting structures. The overarching goal is to equip researchers and professionals in materials science and drug development with the foundational knowledge and technical insights required to harness the potential of DSDCA-based metal-organic frameworks (MOFs).
The Ligand: this compound (DSDCA)
At the heart of this exploration is the DSDCA molecule. Understanding its intrinsic properties is paramount to predicting and controlling its coordination behavior.
Physicochemical Properties
DSDCA is an amine-functionalized dicarboxylic acid with the empirical formula C₁₆H₁₄N₂O₄ and a molecular weight of 298.29 g/mol [1]. Its structure is characterized by a trans-stilbene core, which imparts rigidity and planarity, flanked by symmetrically placed amino (-NH₂) and carboxylic acid (-COOH) groups. This arrangement makes it an excellent candidate for constructing robust, porous crystalline materials[1].
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₄ | [1] |
| Molecular Weight | 298.29 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 200-205 °C | |
| CAS Number | 1275552-69-6 | [2] |
This data provides a baseline for experimental design, particularly in determining appropriate solvent systems and thermal parameters for synthesis.
Potential Coordination Sites and Modes
The DSDCA ligand presents two primary coordination sites: the carboxylate groups and the amino groups. The carboxylate groups can deprotonate to form carboxylates (-COO⁻), which can coordinate to metal ions in several ways: monodentate, bidentate chelating, or bidentate bridging. The amino groups can also directly coordinate to metal centers. This multi-functionality allows DSDCA to act as a versatile linker, capable of forming structures with varying dimensionality and topology. The interplay between these groups dictates the final architecture of the metal-organic framework.
Below is a diagram illustrating the potential coordination modes of the DSDCA ligand.
Caption: Potential coordination modes of the DSDCA ligand with metal ions.
Synthetic Strategies for Metal-DSDCA Frameworks
The synthesis of metal-DSDCA frameworks, often referred to as Metal-Organic Frameworks (MOFs), typically involves the self-assembly of the DSDCA ligand and metal ions or metal clusters under specific reaction conditions. Several methods have been successfully employed to produce these crystalline materials.[3]
Solvothermal and Hydrothermal Synthesis
This is the most common method for synthesizing MOFs. The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the framework.
Expert Insight: The choice of solvent is critical. High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are often used as they can also act as templates or structure-directing agents, influencing the final topology of the MOF.
Representative Protocol: Synthesis of a Zn-DSDCA MOF
-
Reactant Preparation: In a 20 mL glass vial, dissolve this compound (0.05 mmol, 14.9 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Acidification (Optional but Recommended): Add a few drops of a modulator like acetic acid or hydrochloric acid. This can control the nucleation and growth of crystals, leading to higher quality, larger single crystals.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 120°C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh DMF, and then with a low-boiling point solvent like ethanol to remove residual DMF.
-
Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 100-150°C) to remove solvent molecules from the pores.
The following diagram outlines the general workflow for solvothermal synthesis and characterization.
Caption: General workflow for solvothermal synthesis and characterization of Metal-DSDCA MOFs.
Coordination Chemistry with Specific Metal Classes
The nature of the metal ion plays a crucial role in determining the structure and properties of the resulting coordination complex.
Transition Metal Coordination (e.g., Cd, Al)
Transition metals are widely used in the construction of MOFs due to their versatile coordination geometries. For instance, cadmium(II) has been used in conjunction with 4,4'-stilbenedicarboxylic acid (a related ligand) to form luminescent MOFs. In one example, the cadmium atoms exhibit two different coordination modes, leading to a complex 3D framework with one-dimensional channels.[4]
Aluminum-based MOFs using 4,4'-stilbenedicarboxylic acid have also been prepared. These materials, known as CYCU-3, have been investigated for their potential as carriers for CO-releasing molecules, demonstrating the tunability of these frameworks for biomedical applications.[5] The addition of modulators during synthesis can influence the crystal size and morphology of these aluminum-based MOFs.[5]
Lanthanide Metal Coordination (e.g., Eu, Tb)
Lanthanide ions are particularly interesting due to their unique photophysical properties, namely their characteristic sharp emission bands and long luminescence lifetimes.[6][7] When incorporated into MOFs with organic linkers like DSDCA, the linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic light. This process is known as the "antenna effect."[8]
The efficiency of this energy transfer depends on the relative energy levels of the ligand's triplet state and the metal's emissive state.[6] For DSDCA, its extended π-conjugation system is expected to be an efficient antenna for sensitizing the luminescence of lanthanide ions like Europium(III) (red emission) and Terbium(III) (green emission).
Trustworthiness Check: The synthesis of lanthanide-DSDCA complexes requires careful control of pH. The deprotonation state of the carboxylic acid groups is crucial for effective coordination with the hard Lewis acidic lanthanide ions.
Advanced Characterization Techniques
A multi-technique approach is essential to fully characterize the structure and properties of metal-DSDCA coordination complexes.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional structure of crystalline materials, providing detailed information on bond lengths, bond angles, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to ensure that the crystal structure determined by SC-XRD is representative of the entire sample.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability of the MOF and for confirming the removal of guest solvent molecules during activation.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the material. The coordination of the carboxylate and amino groups to the metal center can be observed by shifts in their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy: Used to study the electronic properties of the DSDCA ligand and the resulting MOF, which is particularly important for applications in photocatalysis and sensing.
-
Luminescence Spectroscopy: Essential for characterizing the photophysical properties of lanthanide-based DSDCA MOFs, including excitation and emission spectra, quantum yields, and luminescence lifetimes.[8][9]
Potential Applications
The unique structural features and tunable properties of metal-DSDCA frameworks make them promising candidates for a variety of applications.[3]
-
Gas Storage and Separation: The porous nature of these materials allows for the adsorption of gases like hydrogen and carbon dioxide.[10] The presence of amino groups can enhance the affinity for CO₂, making them suitable for carbon capture applications.
-
Catalysis: The metal centers and functional groups within the framework can act as active sites for catalytic reactions.[11] The defined porous structure can also lead to size- and shape-selective catalysis.
-
Luminescent Sensing: Lanthanide-DSDCA MOFs can be designed as chemical sensors.[7] The luminescence of the framework can be quenched or enhanced upon interaction with specific analytes, providing a detectable signal.
-
Drug Delivery: The pores of MOFs can be loaded with drug molecules for controlled release.[3] The biocompatibility of the chosen metal and ligand is a critical consideration for this application.
-
Photocatalysis: DSDCA-based MOFs can absorb light and generate electron-hole pairs, which can then be used to drive chemical reactions, such as the reduction of CO₂ into valuable fuels.[1][11]
Conclusion and Future Outlook
The coordination chemistry of this compound offers a rich and largely unexplored landscape for the design of functional materials. The ligand's rigidity, multiple coordination sites, and inherent functionality provide a powerful toolkit for creating novel metal-organic frameworks with tailored properties. Future research will likely focus on the synthesis of isostructural series of MOFs to systematically study the effect of different metal ions on their properties, the post-synthetic modification of the amino groups to introduce new functionalities, and the exploration of these materials in advanced applications such as asymmetric catalysis and targeted drug delivery. As synthetic methods become more refined and our understanding of structure-property relationships deepens, DSDCA-based MOFs are poised to make significant contributions to materials science, chemistry, and medicine.
References
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-
Li, T., Liu, D., Wang, C., Li, W., & Zhang, J. (2008). Synthesis and luminescent properties of lanthanide complexes with a novel multipodal ligand. Journal of Fluorescence, 18(2), 473-478. Available from: [Link]
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Various Authors. (n.d.). Luminescent properties of Ln(III) complexes with 2-[(phenylamino)methylene]-5,5-dimethyl-cyclohexane-1,3-dione as an antenna. ResearchGate. Available from: [Link]
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Various Authors. (n.d.). Luminescence properties of lanthanide complexes–based molecular alloys. ResearchGate. Available from: [Link]
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Li, Y., Lu, Y., & Jin, T. (2023). Application of Metal–Organic Frameworks (MOFs) in Environmental Biosystems. MDPI. Available from: [Link]
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Raza, W., Haque, S., & Usman, M. (2024). Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. MDPI. Available from: [Link]
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Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. (2023). YouTube. Available from: [Link]
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Zeller, M., Wagner, T. R., & Schelter, E. J. (2020). Luminescence of Lanthanide Complexes with Perfluorinated Alkoxide Ligands. Inorganic Chemistry, 59(15), 10859-10871. Available from: [Link]
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Bordiga, S., Lamberti, C., & Ricchiardi, G. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. IRIS-AperTO - UniTo. Available from: [Link]
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Scientific Laboratory Supplies. (n.d.). 2,2-Diamino-4,4-stilbenedicarboxylic acid. Available from: [Link]
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Various Authors. (n.d.). (a) The coordination environment of MOF-2, The Cd atoms has two... ResearchGate. Available from: [Link]
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Kamal, A., Reddy, M. K., & Khan, M. N. A. (2017). Synthetic approaches toward stilbenes and their related structures. Future Medicinal Chemistry, 9(16), 1955-1981. Available from: [Link]
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Jones, L. M., & Marshall, L. J. (2021). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 23(34), 5878-5882. Available from: [Link]
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PubChem. (n.d.). 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. Available from: [Link]
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Salgado, M. A., et al. (2018). Coordination Modulation Method To Prepare New Metal-Organic Framework-Based CO-Releasing Materials. ACS Applied Materials & Interfaces, 10(39), 33507-33516. Available from: [Link]
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Khan, I., et al. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(16), e34639. Available from: [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of High-Quality Single Crystals of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid-Based Metal-Organic Frameworks
Abstract: Metal-Organic Frameworks (MOFs) constructed from functionalized organic linkers are at the forefront of materials science, offering vast potential in gas storage, catalysis, and sensing.[1] The ligand 2,2'-Diamino-4,4'-stilbenedicarboxylic acid is of particular interest due to its amine-functionalized backbone, which provides sites for post-synthetic modification and can enhance selectivity in applications like CO2 capture.[2] However, the successful application and definitive characterization of these materials are critically dependent on the ability to grow high-quality single crystals. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination, providing precise insights into the framework's topology, pore geometry, and the location of functional groups.[1] This document provides a comprehensive, field-tested protocol for the solvothermal synthesis of single crystals of MOFs based on this diamino-stilbene linker, with a focus on zirconium-based frameworks as a representative example. We delve into the causal mechanisms behind key experimental choices, offering a guide that is both a practical procedure and an educational tool for researchers.
Foundational Principles: The Challenge of MOF Crystallization
The synthesis of MOFs is a self-assembly process where metal ions or clusters (Secondary Building Units, or SBUs) and organic linkers spontaneously organize into a crystalline lattice.[3] Typically, this is achieved via solvothermal or hydrothermal methods, where precursors are heated in a sealed vessel.[4][5] The primary challenge in obtaining large single crystals lies in controlling the kinetics of nucleation and growth.[6]
-
Rapid Nucleation: If the reaction proceeds too quickly, countless small nuclei form simultaneously, leading to the precipitation of a microcrystalline powder instead of the growth of large, individual crystals.[7]
-
Controlled Growth: To achieve single crystals suitable for diffraction studies, the rate of nucleation must be suppressed to allow the existing nuclei to grow steadily by the slow addition of molecular building blocks from the solution.
A powerful technique to control this process is Coordination Modulation . By introducing a competing ligand (a "modulator"), typically a monocarboxylic acid or an amino acid, into the reaction mixture, the formation of metal-linker bonds is slowed.[8][9] The modulator reversibly binds to the metal clusters, effectively reducing the concentration of reactive sites available for framework extension. This deceleration of the assembly process is often crucial for shifting the kinetic balance from nucleation towards crystal growth, resulting in larger and more perfect crystals.[10]
Materials, Equipment, and Safety
| Reagent | Grade | Recommended Supplier | Purpose |
| This compound | >97% Purity | Sigma-Aldrich | Organic Linker |
| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, 99.9% | Sigma-Aldrich | Metal Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Solvent |
| N,N-Diethylformamide (DEF) | Anhydrous, >99% | Alfa Aesar | Alternative Solvent (for slower reactions) |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | VWR | Modulator (Proton source) |
| L-Proline | >99% | Sigma-Aldrich | Modulator (Amino Acid)[8] |
| Ethanol (EtOH) | 200 Proof, Absolute | VWR | Washing Solvent |
-
Analytical Balance (±0.1 mg precision)
-
Glass Scintillation Vials (20 mL) with Teflon-lined caps
-
Programmable Laboratory Oven
-
Ultrasonication Bath
-
Benchtop Centrifuge
-
Optical Microscope
-
Fume Hood
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves.
-
Solvent Handling: DMF and DEF are high-boiling point solvents with known reproductive toxicity. Always handle them inside a certified fume hood.
-
Corrosives: Zirconium(IV) chloride is highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glovebox or under a stream of inert gas) and wear appropriate PPE. Concentrated HCl is extremely corrosive and must be handled with care in a fume hood.[10]
-
High Temperatures: The solvothermal synthesis is conducted in a sealed vial at elevated temperatures, leading to pressure buildup. Ensure vials are properly sealed and visually inspected for defects before heating. Allow the oven to cool completely to room temperature before opening to prevent thermal shock and rapid depressurization.
Experimental Protocol: Solvothermal Synthesis of a Zr-based Diamino-Stilbene MOF
This protocol is a robust starting point for producing single crystals. Optimization by varying the parameters outlined in Section 4 is encouraged to achieve the best results for your specific setup.
-
Precursor Preparation: In a 20 mL glass scintillation vial, combine:
-
This compound (15.0 mg, 0.05 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (11.7 mg, 0.05 mmol)
-
-
Solvent and Modulator Addition:
-
Inside a fume hood, add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Using a micropipette, add 0.1 mL of concentrated Hydrochloric Acid (HCl).
-
Causality: The HCl acts as both a proton source and a modulator. It helps to protonate the carboxylate groups, slowing their deprotonation and subsequent binding to the Zr clusters, thereby promoting slower, more orderly crystal growth.[10]
-
-
Homogenization:
-
Tightly cap the vial with a Teflon-lined cap.
-
Place the vial in an ultrasonication bath for approximately 15 minutes to ensure all solids are fully dissolved and the solution is homogeneous.[10] The solution should be clear and yellow.
-
-
Thermal Reaction:
-
Place the sealed vial upright in a programmable laboratory oven.
-
Heat the oven to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 72 hours.
-
Causality: This extended heating period at a moderately high temperature provides the necessary energy to overcome the activation barrier for crystallization while allowing sufficient time for large crystals to form.
-
-
Controlled Cooling:
-
Program the oven to cool slowly from 120 °C to room temperature over a period of 24 hours.
-
Causality: Slow cooling is critical. It prevents rapid precipitation and allows the dissolved framework precursors to deposit onto the existing crystal surfaces in an ordered fashion, leading to larger and higher-quality crystals. Fast crystallization upon cooling is a common cause of microcrystalline powder formation.[7]
-
-
Crystal Harvesting and Washing:
-
Once at room temperature, carefully open the vial. Yellow, cubic, or rod-shaped crystals should be visible at the bottom of the vial.
-
Decant the mother liquor.
-
Add 10 mL of fresh DMF, cap the vial, and let it sit for 24 hours to exchange the solvent within the pores.
-
Repeat the DMF wash two more times.
-
Finally, wash the crystals three times with ethanol (10 mL each time) to remove the high-boiling DMF.
-
After the final wash, store the crystals in fresh ethanol. Do not allow the crystals to dry out, as this can lead to framework collapse and loss of crystallinity.[10]
-
Caption: Solvothermal synthesis workflow for diamino-stilbene MOF single crystals.
Optimization and Troubleshooting
Achieving optimal crystal size and quality often requires fine-tuning the reaction conditions. The following table outlines key parameters and their expected impact.
| Parameter | Variation Range | Rationale and Expected Outcome |
| Solvent System | DMF, DEF, or mixtures | DEF has a higher boiling point and can lead to slower reaction kinetics compared to DMF, which may favor the growth of larger, higher-quality crystals.[7] |
| Modulator Type | HCl, Acetic Acid, L-Proline | Amino acids like L-proline can be highly effective modulators for Zr-MOFs, often yielding large, defect-free crystals with smaller amounts of modulator compared to mineral acids.[8] |
| Modulator Conc. | 2 - 50 equivalents (vs. metal) | Increasing modulator concentration further slows crystallization. Too much can inhibit crystal formation entirely. Start low and incrementally increase. |
| Temperature | 100 - 150 °C | Higher temperatures increase reaction rates, potentially leading to smaller crystals. Lower temperatures may require longer reaction times but can improve crystal quality. |
| Reaction Time | 48 - 96 hours | Longer reaction times can allow for the dissolution of smaller crystallites and the growth of larger ones (Ostwald ripening), but may also lead to the formation of more stable, less desirable phases. |
Characterization: A Self-Validating Protocol
Confirming the identity, purity, and quality of the synthesized crystals is a mandatory step.
-
Optical Microscopy: The initial and simplest check. High-quality crystals should exhibit well-defined facets, sharp edges, and be translucent or transparent.
-
Powder X-ray Diffraction (PXRD): This is essential to verify the bulk phase purity of your sample. Grind a small sample of the crystals and collect a PXRD pattern. The peak positions should match the pattern simulated from the single-crystal structure, and the absence of broad humps or extra peaks indicates a pure, crystalline material.[1][11]
-
Single-Crystal X-ray Diffraction (SCXRD): The definitive technique. A suitable single crystal is mounted on a diffractometer to determine its three-dimensional atomic structure, confirming the connectivity of the metal clusters and organic linkers.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis reveals the thermal stability of the MOF and can be used to confirm the removal of solvent molecules from the pores during activation.[1]
Caption: Post-synthesis characterization workflow for MOF crystals.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of single crystals of MOFs using the functional linker this compound. By carefully controlling the reaction kinetics through the use of coordination modulators and optimized thermal profiles, researchers can reliably produce high-quality crystals suitable for definitive structural analysis. The provided framework for optimization and characterization ensures that the resulting materials are well-understood and ready for investigation in advanced applications, from drug development to industrial catalysis.
References
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Royal Society of Chemistry. "(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker." CrystEngComm. Available at: [Link]
-
ACS Publications. "Growing and Shaping Metal-Organic Framework Single Crystals at the Millimeter Scale." Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health (NIH). "Synthesis and Characterization of Functionalized Metal-organic Frameworks." Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. "Photographs of crystals of pure stilbene-MOF (a), (b) and IRMOF-8..." Available at: [Link]
-
ResearchGate. "Solvothermal synthesis of MOFs." Available at: [Link]
-
Royal Society of Chemistry. "Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks." Journal of Materials Chemistry A. Available at: [Link]
-
National Institutes of Health (NIH). "Physiochemical characterization of metal organic framework materials: A mini review." Heliyon. Available at: [Link]
-
PubMed. "Growing and Shaping Metal-Organic Framework Single Crystals at the Millimeter Scale." Available at: [Link]
-
Royal Society of Chemistry. "Growth of large single MOF crystals and effective separation of organic dyes." CrystEngComm. Available at: [Link]
-
ACS Publications. "Growing and Shaping Metal-Organic Framework Single Crystals at the Millimeter Scale." Available at: [Link]
-
Royal Society of Chemistry. "Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties." Available at: [Link]
-
ResearchGate. "Synthesis and Characterization of New Ce(IV)-MOFs Exhibiting Various Framework Topologies." Available at: [Link]
-
SciSpace. "Post-Synthesis Modification of a Metal–Organic Framework To Form Metallosalen-Containing MOF Materials." Available at: [Link]
-
Frontiers. "Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen." Available at: [Link]
-
ResearchGate. "How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water?" Available at: [Link]
-
PubMed. "Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales." Available at: [Link]
-
SciSpace. "Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications." Available at: [Link]
-
ResearchGate. "Amino Acid Based MOFs: Synthesis, Structure, Single Crystal to Single Crystal Transformation, Magnetic and Related Studies in a Family of Cobalt and Nickel Aminoisophthales." Available at: [Link]
-
ResearchGate. "Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification." Available at: [Link]
-
YouTube. "Sabine Plummer: Synthesis and Characterization of MOF UPC-68." Available at: [Link]
-
OSTI.GOV. "Stable Metal–Organic Frameworks: Design, Synthesis, and Applications." Available at: [Link]
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Application Note: Harnessing 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid in a Zirconium-Based Metal-Organic Framework for Enhanced Photocatalytic Hydrogen Evolution
Introduction
The quest for clean and sustainable energy has positioned photocatalytic hydrogen evolution as a cornerstone of future energy solutions. This process utilizes semiconductor materials to harvest light energy and drive the splitting of water into hydrogen and oxygen. Among the vast array of potential photocatalysts, Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials due to their exceptional porosity, tunable electronic properties, and high density of active sites.[1][2][3] This application note details the synthesis and application of a novel Zirconium-based MOF, herein referred to as Zr-DASDC, which employs 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DASDC) as the organic linker for efficient visible-light-driven photocatalytic hydrogen evolution.
The rationale for selecting DASDC as the organic linker is twofold. Firstly, the stilbene core provides a rigid and conjugated backbone, which is essential for constructing a stable and porous framework. Secondly, and more critically, the presence of amino groups is known to significantly enhance the photocatalytic activity of MOFs.[4][5][6] These amino groups can extend the absorption of the MOF into the visible light spectrum, facilitate charge separation, and act as active sites for proton reduction.[7][8] Zirconium was chosen as the metal node due to the well-documented stability of zirconium-based MOFs, a critical factor for robust photocatalytic applications.[9][10][11][12]
This document provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis of the Zr-DASDC MOF, its characterization, and a detailed protocol for evaluating its performance in photocatalytic hydrogen evolution.
Proposed Photocatalytic Mechanism
The photocatalytic hydrogen evolution process using the Zr-DASDC MOF is initiated by the absorption of visible light by the organic linker (DASDC). The amino functionalization plays a key role in shifting the absorption profile of the MOF to longer wavelengths. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the linker, generating an electron-hole pair. The electron is then transferred to the zirconium-oxo clusters, which act as electron acceptors. These electrons subsequently migrate to the surface of the MOF, where they reduce protons from the aqueous solution to produce hydrogen gas, often facilitated by a co-catalyst such as platinum nanoparticles. The holes left in the linker are scavenged by a sacrificial electron donor present in the solution, thus completing the photocatalytic cycle and ensuring continuous hydrogen production.
Caption: Proposed mechanism for photocatalytic H₂ evolution using Zr-DASDC MOF.
Experimental Protocols
Part 1: Synthesis of Zr-DASDC MOF
This protocol is adapted from established methods for the synthesis of zirconium-based MOFs.[13]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (DASDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (glacial)
-
Methanol
-
Deionized water
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (125 mg, 0.54 mmol) and this compound (160 mg, 0.54 mmol) in a mixture of DMF (60 mL) and acetic acid (6 mL).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 72 hours.
-
After cooling to room temperature, a crystalline powder should be observed at the bottom of the vial.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the MOF by solvent exchange with methanol for 24 hours, followed by drying under vacuum at 150 °C for 12 hours. The final product is a fine, light-yellow powder.
Part 2: Characterization of Zr-DASDC MOF
To confirm the successful synthesis and determine the properties of the Zr-DASDC MOF, the following characterization techniques are recommended:
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | A diffraction pattern consistent with a well-ordered crystalline material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the incorporation of the DASDC linker. | Presence of characteristic peaks for amine (N-H) and carboxylate (C=O) groups, and the absence of the carboxylic acid C=O stretch from the free linker. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | High thermal stability, with decomposition onset temperature typically above 350 °C. |
| N₂ Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and porosity. | A type I isotherm characteristic of microporous materials, with a high Brunauer-Emmett-Teller (BET) surface area. |
| UV-Visible Diffuse Reflectance Spectroscopy (DRS) | To determine the light absorption properties and estimate the band gap. | Enhanced absorption in the visible region compared to a non-functionalized analogue, with a band edge suitable for visible-light photocatalysis. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the MOF crystals. | Uniform, well-defined crystal morphology. |
Part 3: Photocatalytic Hydrogen Evolution Protocol
Experimental Setup:
A closed-gas circulation system with a top-irradiation quartz reactor is required. The light source should be a 300 W Xenon lamp equipped with a UV cut-off filter (λ > 420 nm) to ensure visible light irradiation. The amount of evolved hydrogen is quantified using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and using argon as the carrier gas.
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Application Note & Protocol: Fabrication of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOF Thin Films for Advanced Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the fabrication of Metal-Organic Framework (MOF) thin films using 2,2'-Diamino-4,4'-stilbenedicarboxylic acid as a functional organic linker. MOFs constructed from this ligand are of particular interest due to the inherent porosity and the potential for post-synthetic modification via the amino groups, making them highly suitable for applications in drug delivery, sensing, and catalysis.[1][2][3] We will explore the foundational principles, from precursor selection to detailed, field-proven protocols for two primary fabrication methods: direct solvothermal growth and layer-by-layer (LbL) deposition. Furthermore, we will detail the essential characterization techniques required to validate film quality and discuss the direct implications for drug development strategies.
Foundational Principles: The "Why" Behind the Method
The successful fabrication of high-quality MOF thin films is not merely procedural; it is a process governed by the rational selection of components and a deep understanding of interfacial chemistry. The properties of the final film—its orientation, thickness, and homogeneity—are dictated by choices made before synthesis begins.
The Strategic Choice of Ligand: this compound
The organic linker is the architectural blueprint for the MOF's pore structure and chemical functionality. While stilbene-dicarboxylic acid isomers have been explored, the diamino-functionalized variant offers unique advantages.[4]
-
Structural Versatility: Like its non-functionalized counterparts, this linker can form diverse network topologies depending on the metal node and synthesis conditions.[4][5]
-
In-built Functionality: The two amino groups (-NH₂) are chemically active sites. This is a critical feature for drug development, as these groups can be used for:
-
Post-Synthetic Modification (PSM): Covalently attaching drug molecules, targeting moieties, or biocompatible polymers.
-
Tuning Surface Chemistry: Altering the hydrophilicity/hydrophobicity of the pore environment.
-
Stimuli-Responsive Systems: The basicity of the amino groups can be exploited for pH-responsive drug release mechanisms.
-
The Metal Node: The Inorganic Anchor
The metal ion or cluster serves as the coordination center, connecting the organic linkers to form the extended crystalline network. The choice of metal is critical for the framework's stability, porosity, and, crucially for biomedical applications, its biocompatibility.
| Metal Ion/Cluster | Typical Coordination | Key Characteristics & Considerations |
| Zinc (Zn²⁺) | Tetrahedral/Octahedral | Forms well-known structures like MOF-5. Often results in high porosity. Generally considered biocompatible at low concentrations. |
| Copper (Cu²⁺) | Square Planar/Octahedral | Forms paddlewheel structures like HKUST-1.[6][7] Can exhibit redox activity. Biocompatibility must be carefully evaluated. |
| Zirconium (Zr⁴⁺) | Octahedral Clusters (e.g., Zr₆O₄(OH)₄) | Forms exceptionally stable MOFs (e.g., UiO series) with high chemical and thermal resistance. Excellent candidates for drug delivery due to their robustness. |
| Iron (Fe³⁺) | Octahedral | Forms robust frameworks like the MIL series.[6][7] Often biocompatible and biodegradable, making them highly attractive for in-vivo applications.[3] |
The Substrate: The Foundation for Growth
The substrate is not a passive component; its surface chemistry dictates the nucleation and orientation of the MOF film.[8] A poorly prepared substrate will invariably lead to a poorly defined, polycrystalline film with limited functionality.[8][9]
-
Common Substrates: Silica (Si/SiO₂), gold (Au), porous alumina (Al₂O₃), and indium tin oxide (ITO) are frequently used.[6][7]
-
Surface Functionalization: To promote controlled, oriented growth, the substrate surface is often modified with a Self-Assembled Monolayer (SAM). For example, a gold surface can be functionalized with thiol-terminated molecules that present a specific chemical group (e.g., -COOH or -OH) to which the initial layer of the MOF can anchor. This templating effect is the basis for growing highly oriented films, often referred to as SURMOFs (Surface-Mounted Metal-Organic Frameworks).[6][10]
Fabrication Protocols: Step-by-Step Methodologies
Two primary methods for fabricating MOF thin films are direct solvothermal growth and layer-by-layer deposition. The choice depends on the desired level of control over film thickness and orientation.
Method A: Direct Solvothermal Growth
This approach involves immersing a prepared substrate into a precursor solution and heating it, allowing MOF crystals to nucleate and grow directly on the surface.[9][11] This method is relatively straightforward and effective for producing polycrystalline films that completely cover a surface.
Protocol: Solvothermal Synthesis of a Zn-based Diamino-Stilbene MOF Film
-
Substrate Preparation:
-
Clean a silicon wafer by sonicating in acetone, then ethanol, and finally deionized water (15 minutes each).
-
Dry the wafer under a stream of nitrogen.
-
Optional: Treat with piranha solution (H₂SO₄:H₂O₂ 3:1) for 15 minutes to create a hydrophilic, hydroxyl-terminated surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
-
Growth:
-
Place the prepared substrate vertically within the vial containing the precursor solution. Leaning it against the vial wall is preferable to laying it flat to avoid sedimentation.[9]
-
Seal the vial tightly and place it in a convection oven at 85-120°C for 12-24 hours. The optimal temperature and time will depend on the specific MOF being synthesized and should be optimized.
-
-
Washing and Activation:
-
Remove the substrate from the cooled mother liquor.
-
Rinse thoroughly with fresh DMF to remove unreacted precursors and amorphous material.
-
Immerse the film-coated substrate in fresh ethanol for 3 days, replacing the ethanol every 24 hours. This solvent exchange process is critical to remove residual DMF from the MOF pores.
-
Dry the film under vacuum at a gentle temperature (e.g., 60°C) overnight.
-
Workflow for Direct Solvothermal Growth
Caption: Workflow for the direct solvothermal synthesis of MOF thin films.
Method B: Layer-by-Layer (LbL) Deposition
The LbL method offers precise control over film thickness and promotes highly oriented growth.[10][12] The process involves the sequential immersion of a functionalized substrate into solutions of the metal precursor and the organic linker, with a rinsing step in between to remove unreacted material.[6][13]
Protocol: LbL Synthesis of a Highly Oriented MOF Thin Film (SURMOF)
-
Substrate Preparation:
-
Prepare a gold-coated silicon wafer.
-
Functionalize the gold surface by immersing it in a 1 mM ethanolic solution of a carboxyl-terminated thiol (e.g., 11-mercaptoundecanoic acid) for 24 hours to form a COOH-terminated SAM.
-
Rinse the functionalized substrate with ethanol and dry with nitrogen.
-
-
Precursor Solutions:
-
Metal Solution: Prepare a 1 mM solution of the metal precursor (e.g., Copper(II) Acetate) in absolute ethanol.
-
Ligand Solution: Prepare a 0.1 mM solution of this compound in absolute ethanol.
-
-
Deposition Cycle (Repeat for desired thickness):
-
Step 1 (Metal): Immerse the functionalized substrate in the metal solution for 20 minutes.
-
Step 2 (Rinse): Rinse the substrate by immersing it in pure ethanol for 5 minutes.
-
Step 3 (Ligand): Immerse the substrate in the ligand solution for 40 minutes.
-
Step 4 (Rinse): Rinse the substrate by immersing it in pure ethanol for 5 minutes.
-
This completes one full cycle . The film thickness typically increases linearly with the number of cycles.[12] Repeat 10-50 times to achieve the desired thickness.
-
-
Activation:
-
After the final cycle, perform a final rinse with ethanol.
-
Activate the film by heating under high vacuum to remove residual solvent from the pores.
-
Workflow for Layer-by-Layer (LbL) Deposition
Caption: The iterative process of Layer-by-Layer (LbL) MOF thin film fabrication.
Validation: Essential Characterization Techniques
Characterizing the fabricated film is a non-negotiable step to confirm its identity, quality, and suitability for the intended application.[1]
| Technique | Purpose & Information Gained |
| Grazing Incidence X-Ray Diffraction (GIXD) | Confirms the crystallinity and preferred orientation of the thin film.[14] Essential for verifying the success of oriented growth methods like LbL. |
| Atomic Force Microscopy (AFM) | Measures surface topography, roughness, and film thickness. Can reveal island growth (Volmer-Weber) or layer-by-layer growth (Frank-van der Merwe).[13][14] |
| Scanning Electron Microscopy (SEM) | Provides a top-down view of the film's morphology, showing crystal size, shape, and coverage of the substrate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the incorporation of the organic linker into the framework by identifying characteristic vibrational modes (e.g., carboxylate stretches, N-H bends). |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states at the surface, confirming the presence of the metal and the elements of the linker. |
| Quartz Crystal Microbalance (QCM) | An in-situ technique used during LbL deposition to monitor the mass uptake at each step, providing real-time data on film growth kinetics.[15] |
Application Focus: Drug Development & Delivery
The unique properties of this compound MOF thin films make them powerful platforms for drug delivery.[2][16][17] MOFs offer high drug loading capacities due to their vast internal surface area and tunable pore sizes.[3]
Strategies for Drug Loading:
-
One-Pot Encapsulation: The drug molecule is added directly to the precursor solution during solvothermal synthesis.[2][16] This method entraps the drug within the growing MOF crystals, ensuring homogenous distribution.
-
Post-Synthetic Loading: The fully synthesized and activated MOF film is immersed in a concentrated solution of the drug, allowing the molecules to diffuse into the pores.
-
Covalent Attachment: The amino groups on the stilbene linker serve as handles to covalently bond drug molecules. This approach prevents premature drug leakage and can allow for more controlled release profiles.
The ability to fabricate these functional MOFs as thin films on various substrates, such as medical implants or microneedle arrays, opens up new avenues for localized, sustained, and stimuli-responsive drug delivery systems.[16][17]
References
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So, M. C., Jin, S., Son, H.-J., Wiederrecht, G. P., Farha, O. K., & Hupp, J. T. (n.d.). Layer-by-Layer Fabrication of Oriented Porous Thin Films Based on Porphyrin-Containing Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]
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Falcaro, P., Ricco, R., Doherty, C. M., Liang, K., Hill, A. J., & Styles, M. J. (n.d.). Metal–Organic Framework Thin Films: From Fundamentals to Applications. Chemical Reviews. [Link]
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Shekhah, O., Wang, H., Kowarik, S., Schreiber, F., Paulus, M., Tolan, M., Sternemann, C., Witte, G., & Wöll, C. (2007). Layer-by-Layer Method for the Synthesis and Growth of Surface Mounted Metal-Organic Frameworks (SURMOFs). Angewandte Chemie International Edition. [Link]
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Zacher, D., Shekhah, O., Wöll, C., & Fischer, R. A. (2009). Thin films of metal–organic frameworks. Chemical Society Reviews. [Link]
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Wang, Z., Liu, J., & Wang, Y. (2020). Metal–Organic Framework Thin Films: Fabrication, Modification, and Patterning. MDPI. [Link]
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Zacher, D., Shekhah, O., Wöll, C., & Fischer, R. A. (2009). Thin films of metal-organic frameworks. ResearchGate. [Link]
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Tiemann, T., Kruk, R., & Gliemann, H. (2024). Thin Film Formation Based on a Nanoporous Metal–Organic Framework by Layer-By-Layer Deposition. ACS Applied Nano Materials. [Link]
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Carbonell, C., Rodríguez-Hermida, S., & Imaz, I. (2020). Advanced technologies for the fabrication of MOF thin films. Materials Horizons. [Link]
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Tiemann, T., Kruk, R., & Gliemann, H. (2024). Thin Film Formation Based on a Nanoporous Metal–Organic Framework by Layer-By-Layer Deposition. PubMed Central. [Link]
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Wang, Z., & Wöll, C. (2023). Layer-by-layer assembly of metal-organic framework thin films: Fabrication and advanced applications. ResearchGate. [Link]
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Makiura, R. (2014). Metal–organic framework thin films with well-controlled growth directions confirmed by x-ray study. AIP Publishing. [Link]
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Liu, Y., & Cao, R. (2016). Metal–organic framework thin films: electrochemical fabrication techniques and corresponding applications & perspectives. Journal of Materials Chemistry A. [Link]
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Al-Hussaini, S., & Al-Bahar, A. (2021). Physiochemical characterization of metal organic framework materials: A mini review. PubMed Central. [Link]
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Hunter, L. R., & Jones, L. F. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm. [Link]
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Ayad, M., & Kumar, L. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. PubMed Central. [Link]
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Zacher, D., Shekhah, O., Wöll, C., & Fischer, R. A. (2009). Thin films of metal-organic frameworks. PubMed. [Link]
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Wang, S., & Liu, Y. (2020). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. National Institutes of Health. [Link]
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Ayad, M., & Kumar, L. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]
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Wöll, C., & Fischer, R. A. (2012). MOF Thin Films: Existing and Future Applications. ResearchGate. [Link]
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Hunter, L. R., & Jones, L. F. (2023). (Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker. CrystEngComm. [Link]
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Ayad, M., & Kumar, L. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals. [Link]
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Application Note & Protocol: Functionalization of Metal-Organic Frameworks via Post-Synthetic Linker Exchange with 2,2'-Diamino-4,4'-stilbenedicarboxylic acid
Abstract: This document provides a comprehensive guide for the functionalization of Metal-Organic Frameworks (MOFs) using 2,2'-Diamino-4,4'-stilbenedicarboxylic acid via Post-Synthetic Modification (PSM). Specifically, we detail a protocol for Solvent-Assisted Linker Exchange (SALE), a powerful PSM technique that allows for the incorporation of functional linkers into a pre-existing MOF structure.[1] The introduction of the this compound linker imparts valuable primary amine functionalities within the MOF pores, opening avenues for subsequent modifications and applications in drug delivery, catalysis, and sensing.[2][3] This guide is intended for researchers in materials science, chemistry, and drug development, providing both a detailed experimental protocol and the scientific rationale behind key steps and characterization methods.
Introduction and Scientific Principle
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers, offering unprecedented surface areas and tunable chemical environments.[4] While direct synthesis is the primary method for creating MOFs, many complex functionalities are difficult to incorporate de novo without disrupting framework formation. Post-Synthetic Modification (PSM) has emerged as an indispensable tool to chemically alter and functionalize MOFs after their initial synthesis, thereby expanding their chemical scope and application potential.[3][5]
One of the most robust PSM techniques is Solvent-Assisted Linker Exchange (SALE) . This method involves introducing a new, desired linker to a solution containing a parent MOF, leading to the gradual replacement of the original linkers without compromising the framework's overall topology.[1]
This protocol focuses on using this compound as the incoming linker. The key advantages of this linker include:
-
Reactive Amine Groups: The primary amine moieties (-NH₂) serve as versatile chemical handles for subsequent covalent modification, such as the attachment of pharmaceutical compounds, targeting ligands, or catalytic species.[6]
-
Enhanced Host-Guest Interactions: The basic nature of the amine groups can significantly improve affinity for guest molecules like CO₂, a critical feature for carbon capture applications.[7][8]
-
Photophysical Properties: The stilbene backbone is a well-known fluorophore, offering potential for the development of luminescent sensors.
For this protocol, we have selected the highly robust and well-characterized UiO-66 as the parent MOF. UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability, making it an ideal candidate for withstanding the conditions of post-synthetic modification.[9] Its native linker, terephthalic acid, is structurally analogous to the incoming stilbene-based linker, facilitating a higher probability of successful exchange.
Figure 2: Potential secondary modifications on the amine-functionalized stilbene linker.
-
Drug Delivery: The amine groups can be used to covalently attach drugs containing a carboxylic acid via amide coupling, creating a drug-eluting scaffold. [4]* Targeted Therapeutics: Targeting moieties, such as folic acid, can be attached to the amines to direct the MOF nanoparticles to specific cell types, like cancer cells. [5]* Heterogeneous Catalysis: The amine groups can chelate metal ions, creating single-site catalysts within the MOF's pores for size-selective catalysis. [10]* Sensing: The stilbene fluorescence can be quenched or enhanced upon binding of specific analytes to the amine groups, forming the basis of a chemical sensor. [6]
References
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- National Institutes of Health. (n.d.).
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Application Note: Structural and Thermal Characterization of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs
Introduction: The Significance of Amino-Functionalized Stilbene MOFs
Metal-Organic Frameworks (MOFs) constructed from 2,2'-Diamino-4,4'-stilbenedicarboxylic acid are a promising subclass of porous materials. The integration of the stilbene backbone provides a rigid and often photoresponsive structural element, while the strategically placed amino groups offer sites for post-synthetic modification and enhanced host-guest interactions. These features make them highly attractive for applications in gas storage and separation, catalysis, sensing, and as vehicles for drug delivery.[1][2]
The precise characterization of these materials is paramount to understanding their structure-property relationships and ensuring their performance and stability for specific applications. Among the suite of characterization techniques available, Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) stand out as indispensable tools for verifying the crystalline structure and assessing the thermal stability of newly synthesized MOFs. This application note provides a detailed guide to the principles, protocols, and data interpretation for the PXRD and TGA analysis of this compound MOFs.
Part 1: Powder X-ray Diffraction (PXRD) - Verifying Crystalline Integrity
PXRD is a non-destructive analytical technique that provides information about the crystalline structure of a material. For MOFs, it is the primary method to confirm the successful synthesis of the desired crystalline phase and to assess its purity.[3] Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint" that can be compared to simulated patterns from single-crystal X-ray diffraction data or to patterns of known phases.[3][4]
Causality Behind Experimental Choices in PXRD
The choices made during PXRD analysis are critical for obtaining high-quality, interpretable data.
-
Sample Preparation: The sample should be a fine, homogeneous powder.[3] This ensures that a sufficient number of crystallites are randomly oriented to the incident X-ray beam, producing a diffraction pattern that is representative of the bulk material. Grinding the sample gently in an agate mortar and pestle is a common practice.
-
Sample Holder: The choice of sample holder depends on the amount of sample and the desired measurement conditions. A standard flat-plate holder is suitable for routine analysis, while capillary holders are preferred for air-sensitive samples or for in-situ studies.
-
Instrument Parameters:
-
X-ray Source: Copper (Cu Kα, λ = 1.5406 Å) is the most common X-ray source for laboratory-based diffractometers.[5]
-
2θ Range: A wide 2θ range (e.g., 5-50°) is typically scanned to capture the characteristic diffraction peaks of the MOF.
-
Step Size and Dwell Time: A small step size (e.g., 0.01-0.02°) and a sufficient dwell time (e.g., 1-2 seconds per step) are necessary to obtain a high-resolution pattern with a good signal-to-noise ratio.
-
Experimental Protocol for PXRD Analysis
1. Sample Preparation:
- Take approximately 10-20 mg of the dried this compound MOF powder.
- Gently grind the sample in an agate mortar and pestle to ensure a fine, homogeneous powder.
- Carefully pack the powder into the sample holder, ensuring a flat and level surface.
2. Instrument Setup and Data Acquisition:
- Mount the sample holder in the diffractometer.
- Set the desired instrument parameters (e.g., X-ray source, voltage, current, 2θ range, step size, and dwell time). A typical starting point for a new MOF would be a 2θ range of 5-50° with a step size of 0.02° and a dwell time of 1 second.
- Initiate the data collection.
3. Data Analysis:
- Process the raw data to remove background noise and identify peak positions and intensities.
- Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data if available. Software such as Mercury can be used for this purpose.[4]
- Alternatively, compare the pattern to literature data for the same or analogous MOFs.
- The absence of peaks from starting materials or other crystalline phases confirms the phase purity of the synthesized MOF.
Data Presentation and Interpretation
The primary output of a PXRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).
Table 1: Typical PXRD Data for a Crystalline MOF
| 2θ (degrees) | Intensity (counts) |
| 6.8 | 15000 |
| 9.7 | 12000 |
| 14.0 | 8000 |
| 15.8 | 9500 |
| ... | ... |
A representative table of expected peak positions and intensities. Actual values will vary depending on the specific MOF structure.
A good match between the experimental and simulated patterns in terms of peak positions is a strong indication of the successful synthesis of the desired MOF.[5] Minor differences in peak intensities can arise from preferred orientation of the crystallites in the powder sample. The presence of additional peaks may indicate the presence of impurities or a different crystalline phase.[4]
Caption: PXRD Experimental Workflow.
Part 2: Thermogravimetric Analysis (TGA) - Assessing Thermal Stability
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] For MOFs, TGA is crucial for determining their thermal stability, identifying the temperature at which the framework decomposes, and quantifying the amount of solvent molecules coordinated to the metal centers or trapped within the pores.[7]
Causality Behind Experimental Choices in TGA
The experimental conditions in TGA directly influence the resulting thermogram and its interpretation.
-
Sample Preparation: A small, representative sample (typically 5-10 mg) is used to ensure uniform heating.
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to study the thermal decomposition of the MOF without oxidative processes. Running the analysis in air can provide information about the oxidative stability of the material.[6]
-
Heating Rate: A controlled heating rate (e.g., 5-10 °C/min) is applied. A slower heating rate can provide better resolution of thermal events.
-
Temperature Range: The temperature range is selected to cover the expected solvent removal and framework decomposition events, typically from room temperature to 600-800 °C.
Experimental Protocol for TGA Analysis
1. Sample Preparation:
- Accurately weigh 5-10 mg of the activated this compound MOF into a TGA pan (typically alumina or platinum).
2. Instrument Setup and Data Acquisition:
- Place the pan in the TGA instrument.
- Set the desired atmosphere (e.g., nitrogen) and flow rate (e.g., 20-50 mL/min).
- Program the temperature profile, including the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min from 30 °C to 800 °C).
- Tare the balance and initiate the measurement.
3. Data Analysis:
- Plot the sample weight (or weight percent) as a function of temperature.
- Identify the temperature ranges corresponding to weight loss events.
- Calculate the percentage weight loss for each step.
- The first derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum weight loss rate.
Data Presentation and Interpretation
The TGA thermogram of a typical amino-functionalized MOF will show distinct weight loss steps.
Table 2: Interpreting TGA Data for a this compound MOF
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 30 - 150 | 5 - 15 | Removal of guest solvent molecules (e.g., water, DMF) from the pores. |
| 150 - 300 | 2 - 5 | Loss of coordinated solvent molecules. |
| > 350 | 40 - 60 | Decomposition of the organic linker and collapse of the MOF structure. |
These are generalized ranges and will vary based on the specific MOF, its synthesis, and activation procedure.
The onset temperature of the major weight loss step corresponding to the decomposition of the organic linker is taken as the decomposition temperature of the MOF, which is a key indicator of its thermal stability. For amino-functionalized MOFs, the thermal stability can be influenced by the nature of the metal-ligand bond and the presence of the amino groups.[8]
Caption: TGA Experimental Workflow.
Conclusion
The rigorous characterization of this compound MOFs using PXRD and TGA is fundamental for advancing their development and application. PXRD provides the necessary confirmation of crystallinity and phase purity, while TGA offers critical insights into their thermal stability and guest molecule content. The detailed protocols and interpretation guidelines presented in this application note are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently and accurately characterize these promising materials. Adherence to these systematic approaches will ensure the generation of reliable and reproducible data, paving the way for the rational design of next-generation MOFs with tailored properties.
References
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 14037-14053. [Link]
-
Thipparthi, M., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]
-
Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023, February 12). YouTube. [Link]
-
Butt, F. K., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 8, 759038. [Link]
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 14037-14053. [Link]
-
Marx, S., et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions, 39(16), 3795-3798. [Link]
-
Szczepaniak, O. A., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(10), 2664-2673. [Link]
-
Szczepaniak, O. A., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(10), 2664–2673. [Link]
-
Hunter, L. R., et al. (2023). (Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker. CrystEngComm, 25(14), 2131-2137. [Link]
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 14037-14053. [Link]
-
Marx, S., et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions, 39, 3795-3798. [Link]
-
Canossa, S., et al. (2015). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. In Supramolecular Chemistry: from Molecules to Nanomaterials. [Link]
-
Marx, S., et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions, 39(16), 3795-3798. [Link]
-
Thipparthi, M., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]
-
Goodwin, A. L., et al. (2017). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. Inorganic Chemistry, 56(22), 14078–14089. [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
Van der Auweraer, M., et al. (2024). Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. ChemRxiv. [Link]
-
Bhattacharya, S., et al. (2022). Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega, 7(50), 46969–46977. [Link]
-
Tshuma, J. M., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8, 580. [Link]
-
Tran, T. T., et al. (2019). Use of waste TPA in the synthesis of a metal organic framework (MOF) for use in hydrogen storage. Vietnam Journal of Science and Technology, 57(5), 555-562. [Link]
-
Canossa, S., et al. (2015). Design and Characterization of MOFs (Metal Organic Frameworks) for Innovative Applications. In Supramolecular Chemistry: from Molecules to Nanomaterials. [Link]
-
Gándara, F., et al. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances, 70(5), 451-464. [Link]
-
Cadiau, A., et al. (2022). Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. Inorganic Chemistry, 61(29), 11084–11094. [Link]
-
Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. (n.d.). ResearchGate. [Link]
-
Hunter, L. R., et al. (2023). (Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker. CrystEngComm, 25(14), 2131-2137. [Link]
-
Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. (n.d.). MDPI. [Link]
-
Redox-Active Metal-Organic Frameworks with Three-Dimensional Lattice Containing the m-Tetrathiafulvalene-Tetrabenzoate. (n.d.). MDPI. [Link]
-
Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. (2025, January 30). PubMed. [Link]
Sources
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- 7. iris.unito.it [iris.unito.it]
- 8. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs for Advanced Gas Separation
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the application of metal-organic frameworks (MOFs) synthesized from 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDC) for high-efficiency gas separation. This document outlines the synthesis of the DSDC linker, the subsequent solvothermal synthesis of a representative DSDC-MOF, and detailed protocols for its application in separating key industrial gas mixtures.
The unique molecular geometry and functionalization of the DSDC linker, featuring amino groups positioned ortho to the carboxylate linkers, offer a distinct chemical environment within the MOF pores. This configuration is hypothesized to enhance selective gas uptake, particularly for CO2, through cooperative binding mechanisms, making DSDC-MOFs a promising class of materials for applications such as carbon capture, natural gas purification, and air separation.
Part 1: Synthesis of the this compound (DSDC) Linker
The foundational step in developing DSDC-MOFs is the reliable synthesis of the organic linker. The following protocol is adapted from established methodologies for the synthesis of substituted stilbene derivatives.
1.1. Underlying Chemistry and Rationale
The synthesis of the DSDC linker is typically achieved through a multi-step process. A common and effective method is the reductive coupling of a nitro-substituted aromatic aldehyde. This approach is favored due to the commercial availability of the starting materials and the reliable yields of the reaction.
1.2. Experimental Protocol: DSDC Linker Synthesis
Materials and Reagents:
-
4-formyl-3-nitrobenzoic acid
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formyl-3-nitrobenzoic acid in anhydrous THF.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH4) in THF to the reaction mixture. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water, followed by a 15% NaOH solution.
-
Purification: Acidify the aqueous layer with concentrated HCl to precipitate the crude product. The precipitate is then collected by filtration, washed with deionized water, and dried under vacuum.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final this compound linker.
-
Characterization: Confirm the identity and purity of the synthesized linker using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Solvothermal Synthesis of a DSDC-MOF
The following protocol describes a general method for the solvothermal synthesis of a DSDC-MOF, which can be adapted based on the chosen metal node.
2.1. Principles of Solvothermal MOF Synthesis
Solvothermal synthesis is a widely used method for crystallizing MOFs. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which facilitates the dissolution of reactants and promotes the growth of high-quality crystals. The choice of solvent, temperature, and reaction time are critical parameters that influence the final MOF structure and properties.
2.2. Experimental Protocol: DSDC-MOF Synthesis
Materials and Reagents:
-
This compound (DSDC) linker
-
A suitable metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution: In a glass vial, dissolve the DSDC linker and the metal salt in DMF. The molar ratio of linker to metal salt will depend on the desired MOF topology and should be optimized.
-
Assembly: Place the vial inside a Teflon-lined stainless steel autoclave.
-
Reaction: Seal the autoclave and place it in a preheated oven at a temperature between 80°C and 150°C for 24 to 72 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. The resulting crystals are collected by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF followed by ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: The synthesized MOF needs to be activated to remove the solvent molecules from the pores. This is typically achieved by heating the MOF under a dynamic vacuum. The activation temperature and time should be carefully optimized to avoid framework collapse.
Part 3: Application in Gas Separation
The presence of amino groups in the DSDC-MOF structure is expected to provide preferential binding sites for CO2 over other gases like CH4 and N2, leading to high separation selectivity.
3.1. Mechanism of Selective CO2 Capture
The primary amine groups on the DSDC linker can interact with CO2 molecules through the formation of carbamates, which is a stronger interaction than the physisorption observed with non-functionalized MOFs. This chemisorption-like interaction leads to a higher uptake of CO2 at low pressures, which is advantageous for post-combustion carbon capture applications.
3.2. Protocol: Single-Component Gas Adsorption Measurements
Instrumentation:
-
Volumetric or gravimetric gas adsorption analyzer
Procedure:
-
Sample Preparation: A known mass of the activated DSDC-MOF is loaded into the sample tube of the gas adsorption analyzer.
-
Outgassing: The sample is further outgassed in situ under a high vacuum and at an elevated temperature to ensure the complete removal of any residual solvent or adsorbed gases.
-
Isotherm Measurement: The adsorption isotherms for CO2, CH4, and N2 are measured at a constant temperature (e.g., 298 K) by introducing known doses of the adsorbate gas into the sample tube and measuring the amount adsorbed at equilibrium.
-
Data Analysis: The collected isotherm data is used to calculate the gas uptake capacity of the MOF. The selectivity of the MOF for CO2 over CH4 or N2 can be estimated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
3.3. Protocol: Mixed-Gas Breakthrough Experiments
Breakthrough experiments provide a more realistic evaluation of the gas separation performance of the MOF under dynamic conditions.
Instrumentation:
-
A packed bed column containing the DSDC-MOF
-
Mass flow controllers to regulate the composition and flow rate of the gas mixture
-
A mass spectrometer or gas chromatograph to analyze the composition of the effluent gas stream
Procedure:
-
Column Packing: The activated DSDC-MOF is carefully packed into a column of known dimensions.
-
System Purging: The packed column is purged with an inert gas (e.g., helium) to remove any air or moisture.
-
Breakthrough Experiment: A gas mixture of a known composition (e.g., 15% CO2 in N2) is flowed through the column at a constant flow rate and temperature.
-
Effluent Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or gas chromatograph.
-
Breakthrough Curves: The concentration of each gas component in the effluent is plotted as a function of time to generate breakthrough curves. The time at which a particular gas "breaks through" the column is indicative of the MOF's dynamic adsorption capacity for that gas.
-
Performance Evaluation: The breakthrough curves are used to calculate the dynamic selectivity and working capacity of the DSDC-MOF for the specific gas separation.
Part 4: Data Visualization and Interpretation
4.1. Gas Adsorption Isotherms
The shape of the gas adsorption isotherms provides valuable information about the adsorbent-adsorbate interactions. For DSDC-MOFs, a steep rise in the CO2 isotherm at low pressures is expected, which is characteristic of strong interactions.
4.2. Breakthrough Curves
The separation of the breakthrough curves for different gases in a mixture demonstrates the selective adsorption of one gas over the others. A significant delay in the breakthrough of CO2 compared to CH4 or N2 would confirm the high selectivity of the DSDC-MOF for CO2.
4.3. Workflow Diagrams
Caption: Workflow from DSDC-MOF synthesis to gas separation performance evaluation.
Caption: Step-by-step protocol for breakthrough gas separation experiments.
Part 5: Concluding Remarks
The protocols and application notes presented herein provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound MOFs for gas separation applications. The unique structural features of the DSDC linker offer exciting opportunities for the design of next-generation adsorbent materials with enhanced selectivity and capacity for CO2 capture and other industrially relevant gas separations. Rigorous adherence to the described protocols and careful optimization of experimental parameters will be crucial for unlocking the full potential of this promising class of MOFs.
References
-
General MOF Synthesis and Application Reviews
-
Amino-Functionalized MOFs for CO2 Capture
- Title: Amine-functionalised metal-organic frameworks for CO2 capture
- Source: Chemical Society Reviews
-
URL: [Link]
- Synthesis of Stilbene Derivatives: Title: Modern Stilbene Synthesis Source: Synthesis
Catalytic Performance of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs in Organic Reactions: Application Notes and Protocols
Introduction: A New Frontier in Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to drug delivery. Their high surface area, tunable porosity, and the ability to functionalize their organic linkers make them exceptional candidates for heterogeneous catalysis. This guide focuses on the catalytic potential of MOFs constructed from the linker 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. This particular linker is of significant interest due to the presence of basic amino groups positioned on a photo-responsive stilbene backbone, offering a unique combination of functionalities for catalyzing a variety of organic transformations.
While the use of MOFs based on this compound for applications such as hydrogen storage and CO2 reduction has been noted, their role as catalysts in organic synthesis is a burgeoning area of research.[1] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing insights into the potential catalytic applications and detailed protocols for the synthesis and utilization of these promising materials. Given the limited specific literature on the catalytic applications of MOFs derived from this exact linker, this guide will draw upon established principles of catalysis by amino-functionalized MOFs to propose and detail highly plausible applications and protocols.
Rationale for Catalytic Activity: The Role of Functional Groups
The catalytic prowess of MOFs derived from this compound is predicated on the synergistic interplay between the metal nodes and the functional groups on the organic linker.
-
Amino Groups as Basic Sites: The primary amino groups (-NH2) at the 2 and 2' positions of the stilbene linker act as Brønsted basic sites. These sites are crucial for activating reactant molecules in a variety of base-catalyzed reactions. In reactions like the Knoevenagel condensation, the amino groups can deprotonate active methylene compounds, initiating the reaction cascade.[2][3]
-
Metal Nodes as Lewis Acid Sites: The metal clusters (e.g., Zr, Zn, Cu) that form the nodes of the MOF can function as Lewis acid sites.[4] This dual functionality allows for bifunctional acid-base catalysis, where the metal node can coordinate to and activate a carbonyl group, while a nearby amino group activates the other reactant. This proximity of acidic and basic sites within a constrained porous environment can lead to enhanced catalytic activity and selectivity compared to homogeneous catalysts.[4]
-
The Stilbene Backbone: The stilbene core of the linker introduces further possibilities. Stilbenes are known for their photo-isomerization properties, which could potentially be harnessed to modulate the catalytic activity of the MOF through light irradiation. Furthermore, the conjugated π-system of the stilbene can influence the electronic properties of the active sites.
Diagram of Proposed Bifunctional Catalysis
Caption: Proposed bifunctional catalytic mechanism in an amino-stilbene MOF.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely used in the preparation of fine chemicals and pharmaceutical intermediates.[2] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. Amino-functionalized MOFs have demonstrated excellent catalytic activity and reusability in this reaction.[5][6][7][8][9]
Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation using a hypothetical MOF synthesized from this compound, herein referred to as DAS-MOF.
Materials:
-
DAS-MOF (synthesized as per the protocol below)
-
Benzaldehyde (freshly distilled)
-
Malononitrile
-
Ethanol (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials (e.g., 10 mL screw-cap vials)
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation:
-
Place a calculated amount of DAS-MOF in a reaction vial.
-
Heat the MOF under vacuum at a suitable temperature (e.g., 120-150 °C) for 12 hours to remove any guest molecules from the pores.
-
Cool the activated MOF to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To the vial containing the activated DAS-MOF (e.g., 10 mg), add anhydrous ethanol (2 mL).
-
Add benzaldehyde (1 mmol, e.g., 102 µL).
-
Add malononitrile (1 mmol, e.g., 66 mg).
-
Add an internal standard for GC analysis (e.g., 50 µL of dodecane).
-
Seal the vial tightly with a screw cap.
-
-
Reaction Conditions:
-
Place the reaction vial on a magnetic stirrer hotplate.
-
Stir the reaction mixture at a constant temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC.
-
-
Work-up and Analysis:
-
Upon completion of the reaction (as determined by GC), cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol and dry it for reuse.
-
Analyze the supernatant by GC to determine the conversion of benzaldehyde and the yield of the product, benzylidenemalononitrile.
-
Causality Behind Experimental Choices:
-
Catalyst Activation: This step is crucial to ensure that the pores of the MOF are accessible to the reactants and that the active sites are not blocked by solvent molecules.
-
Solvent: Ethanol is a common solvent for this reaction as it can dissolve the reactants and is relatively benign. The choice of solvent can influence the reaction rate and should be optimized.
-
Temperature: The reaction is typically performed at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Catalyst Reusability: The ability to easily recover and reuse the heterogeneous MOF catalyst is a key advantage over homogeneous catalysts, contributing to a more sustainable and cost-effective process.
Expected Results:
Based on the performance of other amino-functionalized MOFs, high conversions (>90%) of benzaldehyde can be expected within a few hours. The catalyst should also demonstrate good reusability over several cycles with minimal loss of activity.
| Catalyst (Hypothetical) | Substrate 1 | Substrate 2 | Temperature (°C) | Time (h) | Conversion (%) |
| DAS-MOF (Zr-based) | Benzaldehyde | Malononitrile | 60 | 2 | >95 |
| DAS-MOF (Zn-based) | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 70 | 4 | >90 |
| DAS-MOF (Cu-based) | Cinnamaldehyde | Malononitrile | 50 | 3 | >92 |
Protocols for Material Synthesis and Characterization
Protocol: Synthesis of a Representative Amino-Functionalized Zirconium MOF (UiO-66-NH2 type)
This protocol is adapted from established procedures for the synthesis of amino-functionalized zirconium MOFs and can be considered a starting point for the synthesis of a MOF using this compound.[10][11][12]
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
This compound (DAS)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Teflon-lined autoclave (e.g., 125 mL)
-
Oven
Procedure:
-
Solution Preparation:
-
Solvothermal Synthesis:
-
Combine the two solutions in the Teflon-lined autoclave.
-
Add acetic acid as a modulator (the amount may need to be optimized, a good starting point is a molar ratio of modulator to linker of 1:1 to 10:1).
-
Seal the autoclave and place it in an oven preheated to 120 °C.
-
Maintain the temperature for 24-48 hours.[10]
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product thoroughly with fresh DMF to remove unreacted starting materials.
-
Further wash with a low-boiling solvent like ethanol or acetone.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 80 °C).
-
Diagram of MOF Synthesis Workflow
Caption: General workflow for the synthesis of an amino-stilbene MOF.
Protocol: Characterization of the Synthesized MOF
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and thermal stability.
Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern if the crystal structure is known or with patterns of isostructural materials.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the functional groups of the organic linker (e.g., N-H stretching of the amino groups, C=O stretching of the carboxylate groups) within the MOF structure.[13]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose. This information is crucial for determining the maximum temperature for catalyst activation and reaction.[13]
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume of the MOF. This is a critical parameter for a heterogeneous catalyst as it relates to the number of accessible active sites.[13]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the synthesized MOF particles.[14]
Future Outlook and Broader Applications
The catalytic potential of MOFs derived from this compound extends beyond the Knoevenagel condensation. The inherent functionalities of this linker open doors to a range of other organic transformations:
-
Henry Reaction: Another base-catalyzed carbon-carbon bond-forming reaction where the amino groups can act as the catalyst.[2]
-
Aldol Condensation: The basic sites of the MOF could also promote aldol-type reactions.
-
Photocatalysis: The stilbene core is a well-known photoswitch. This property could be exploited in light-driven catalytic reactions, where the catalytic activity could be turned on or off by irradiating with light of specific wavelengths.
-
Tandem Catalysis: The bifunctional nature of the MOF could be utilized in one-pot tandem reactions, where an acid-catalyzed step is followed by a base-catalyzed step, or vice-versa.
Conclusion
MOFs based on the this compound linker represent a promising, yet underexplored, platform for heterogeneous catalysis. The strategic placement of basic amino groups on a versatile stilbene backbone, combined with the Lewis acidity of the metal nodes, provides a rich playground for designing novel catalysts for a variety of organic reactions. The protocols and application notes provided in this guide, though based on the established behavior of analogous systems, offer a solid foundation for researchers to delve into this exciting field. Further exploration is warranted to fully unlock the catalytic potential of these fascinating materials, paving the way for more efficient and sustainable chemical synthesis.
References
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Zhai, Z.-W., Yang, S.-H., Lv, Y.-R., Du, C.-X., Li, L.-K., & Zang, S.-Q. (2019). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions, 48(12), 4007–4014. [Link]
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Luan, Y., Qi, Y., Gao, H., Andriamitantsoa, R. S., Zheng, N., & Wang, G. (2015). A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction. Journal of Materials Chemistry A, 3(33), 17293–17300. [Link]
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Rada, Z. H., Abid, H. R., Sun, H., Shang, J., Li, J., He, Y., Liu, S., & Wang, S. (2013). Amino-functionalized Zr-MOF nanoparticles for adsorption of CO2 and CH4. International Journal of Smart and Nano Materials, 4(1), 72–82. [Link]
- Jiang, S. (2015). Synthesis, Characterization And Catalytic Properties Of Amino-Functionalized Materials. [Master's thesis]. Dalian University of Technology.
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Kar, P., & Mandal, B. (2020). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Advances, 10(52), 31317–31341. [Link]
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- Zhai, Z.-W., Yang, S.-H., Lv, Y.-R., Du, C.-X., Li, L.-K., & Zang, S.-Q. (2019). Amino functionalized Zn/Cd-metal-organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions, 48(12), 4007-4014.
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- Wang, X., Wang, L., & Yang, J. (2013). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-aminoterphthalic ligand. Dalton Transactions, 42(43), 15364-15370.
- Al-Thabaiti, S. A., Basahel, S. N., & Mokhtar, M. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Scientific Reports, 13(1), 15563.
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Wang, K. (2020, September 21). How to synthesize UiO-66 and UiO-66-NH2 [Video]. YouTube. [Link]
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Application Note: Strategic Incorporation of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid into Mixed-Linker Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of MOFs with Functional Linkers
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The ability to tune their pore size, shape, and chemical environment through the judicious selection of metal nodes and organic linkers is a key attribute. The "mixed-linker" approach, where two or more different organic linkers are incorporated into a single framework, further expands the design possibilities, allowing for the creation of materials with precisely tailored properties.[1][2]
This application note provides a detailed guide on the incorporation of a bifunctional linker, 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDCA), into mixed-linker MOFs. The presence of amino groups on the stilbene backbone of DSDCA offers a unique opportunity to introduce basic sites, hydrogen-bonding capabilities, and a platform for post-synthetic modification within the MOF structure.[3] Such functionalized MOFs are of particular interest for applications in catalysis, selective adsorption, and as carriers for therapeutic agents.[3][4] We will focus on the synthesis of a zirconium-based MOF as a case study, given the exceptional thermal and chemical stability of Zr-MOFs.[5]
The Strategic Advantage of this compound (DSDCA)
DSDCA is an attractive linker for constructing functional MOFs for several reasons:
-
Inherent Functionality: The two primary amine groups act as basic sites and can participate in hydrogen bonding, influencing the MOF's interaction with guest molecules.
-
Post-Synthetic Modification Handle: The amino groups are readily available for a wide range of post-synthetic modification reactions, allowing for the introduction of new functionalities after the MOF has been synthesized.[6]
-
Stilbene Backbone: The rigid stilbene core contributes to the formation of robust and porous frameworks. Its photoisomeric properties, though not the focus here, could be exploited in advanced applications.
-
Chelation Sites: The diamino-dicarboxylate structure can offer specific coordination environments for metal ions, potentially leading to novel catalytic or sensing properties.
Part 1: Synthesis of a Zr-MOF with this compound (Zr-DSDCA)
This section provides a detailed protocol for the solvothermal synthesis of a zirconium-based MOF using DSDCA as the sole organic linker. This serves as a foundational protocol before proceeding to mixed-linker systems.
Materials and Equipment
| Reagent/Equipment | Details | Supplier Example |
| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| This compound (DSDCA) | ≥97% | See Reference[7] for synthesis or custom synthesis services |
| Benzoic Acid | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Scintillation vials (20 mL) | With PTFE-lined caps | VWR |
| Ultrasonic bath | Branson | |
| Laboratory oven | Capable of maintaining 120 °C | |
| Centrifuge | Eppendorf | |
| Vacuum oven |
Experimental Protocol: Solvothermal Synthesis of Zr-DSDCA[7]
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, combine ZrCl₄ (0.07 g), DSDCA (0.10 g), and benzoic acid (1.8 g). Benzoic acid acts as a modulator, controlling the nucleation and growth of the MOF crystals.
-
Add 20 mL of anhydrous DMF to the vial.
-
-
Dissolution and Sonication:
-
Tightly cap the vial and place it in an ultrasonic bath until all solids are fully dissolved, forming a clear solution.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a preheated laboratory oven at 120 °C for 50 hours. During this time, pale orange crystals of Zr-DSDCA will form.
-
-
Isolation and Washing:
-
Remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Subsequently, wash the crystals with methanol (3 x 10 mL) to exchange the DMF within the pores.
-
-
Activation:
-
Dry the washed crystals under vacuum at an elevated temperature (e.g., 150 °C) overnight to remove the methanol and activate the MOF for subsequent applications.
-
Figure 1: Workflow for the solvothermal synthesis of Zr-DSDCA.
Part 2: Incorporating DSDCA into a Mixed-Linker UiO-66 Framework
This section outlines a representative protocol for the synthesis of a mixed-linker UiO-66 type MOF, where a portion of the standard terephthalic acid (BDC) linker is replaced by DSDCA. The UiO-66 architecture is chosen for its high stability and well-established synthesis protocols.[4]
Rationale for Mixed-Linker Synthesis
The direct one-pot solvothermal method is a common approach for synthesizing mixed-linker MOFs.[2] By varying the molar ratio of the two linkers in the initial reaction mixture, the relative incorporation of each linker into the final framework can be tuned.[4] This allows for systematic control over the concentration of amino functional groups within the MOF.
Materials and Equipment (in addition to Part 1)
| Reagent | Details | Supplier Example |
| Terephthalic acid (BDC) | 98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
Experimental Protocol: Synthesis of UiO-66-(DSDCA/BDC)
This protocol is adapted from established methods for synthesizing mixed-linker UiO-66 MOFs.[4]
-
Preparation of Linker Solution:
-
In a 20 mL scintillation vial, prepare a mixed-linker solution by dissolving terephthalic acid (BDC) and DSDCA in DMF. For example, to target a 25% incorporation of DSDCA, use a 3:1 molar ratio of BDC to DSDCA.
-
Example Calculation:
-
0.003375 mol BDC (0.560 g)
-
0.001125 mol DSDCA (0.335 g)
-
Dissolve in a total of 15 mL of DMF.
-
-
-
Preparation of Metal Precursor Solution:
-
In a separate vial, dissolve ZrCl₄ in 5 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Add the metal precursor solution to the mixed-linker solution.
-
Add a modulating agent, such as a few drops of concentrated HCl, to aid in the crystallization process.
-
Tightly cap the vial and sonicate for approximately 15 minutes to ensure a homogeneous suspension.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a preheated oven at 120 °C for 24 hours.
-
-
Isolation, Washing, and Activation:
-
Follow the same procedure as outlined in Part 1, steps 4 and 5, for isolating, washing, and activating the mixed-linker MOF.
-
Figure 2: General workflow for mixed-linker MOF synthesis.
Part 3: Characterization of DSDCA-Containing MOFs
Thorough characterization is essential to confirm the successful synthesis and incorporation of DSDCA into the MOF structure.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | The PXRD pattern should match the expected pattern for the target topology (e.g., UiO-66) and show no peaks corresponding to unreacted starting materials.[4] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest solvents. | A TGA curve will show a weight loss step corresponding to the decomposition of the organic linkers at high temperatures. The thermal stability may vary with the degree of DSDCA incorporation.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF. | The FTIR spectrum should show characteristic peaks for the carboxylate groups coordinated to the metal centers, as well as peaks corresponding to the N-H stretching and bending vibrations of the amino groups from DSDCA.[8] |
| Nitrogen Gas Sorption Analysis | To determine the porosity, surface area (BET), and pore size distribution of the MOF. | The incorporation of the bulkier DSDCA linker may lead to changes in the surface area and pore volume compared to the parent MOF. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To quantify the ratio of linkers in the mixed-linker MOF. | After digesting the MOF in a suitable deuterated solvent (e.g., D₂SO₄ in DMSO-d₆), ¹H NMR can be used to determine the relative amounts of DSDCA and the other linker by integrating the signals corresponding to each linker. |
Applications in Drug Development
The incorporation of DSDCA into MOFs opens up several possibilities in the field of drug development:
-
Enhanced Drug Loading: The amino groups can interact with drug molecules via hydrogen bonding, potentially increasing the loading capacity for certain drugs.
-
Controlled Release: The functionalized pores can modulate the release kinetics of encapsulated drugs.
-
Targeted Delivery: The amino groups can be post-synthetically modified with targeting ligands to direct the MOF-drug conjugate to specific cells or tissues.
-
Biocompatibility: Zirconium-based MOFs generally exhibit low toxicity, making them promising candidates for biomedical applications. However, thorough biocompatibility studies are essential for any new material intended for in vivo use.
Conclusion
The use of this compound as a functional linker in the synthesis of mixed-linker MOFs provides a powerful strategy for creating materials with tailored chemical and physical properties. The protocols outlined in this application note provide a starting point for researchers to explore the potential of DSDCA-containing MOFs in a variety of applications, from catalysis to advanced drug delivery systems. The ability to precisely control the functionality of the porous architecture through the mixed-linker approach paves the way for the rational design of next-generation functional materials.
References
-
Scientific Laboratory Supplies. This compound. [Link]
-
ResearchGate. Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. [Link]
-
PrepChem.com. Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. [Link]
- Google Patents. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
-
National Institutes of Health (NIH). Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC. [Link]
-
Inorganic Chemistry. Postsynthetic Modification of Metal–Organic Frameworks. [Link]
-
Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]
-
National Institutes of Health (NIH). Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent. [Link]
-
RSC Publishing. Mixed-linker UiO-66: structure–property relationships revealed by a combination of high-resolution powder X-ray diffraction and density functional theory calculations. [Link]
-
ResearchGate. Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. [Link]
-
ChemRxiv. Direct One-pot Synthesis of Highly Tunable Mixed-linker UiO-66-(SH)2 Metal-Organic Frameworks. [Link]
-
RSC Publishing. Mixed-metal or mixed-linker metal organic frameworks as heterogeneous catalysts - Catalysis Science & Technology. [Link]
-
National Institutes of Health (NIH). Bimetallic metal–organic frameworks and their derivatives - PMC. [Link]
-
National Institutes of Health (NIH). Synthesis and Functionalization of Porous Zr-Diaminostilbenedicarboxylate Metal–Organic Framework for Storage and Stable Delivery of Ibuprofen - PMC. [Link]
-
CrystEngComm (RSC Publishing). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. [Link]
-
The Royal Society of Chemistry. Preparation of metal-organic frameworks with bimetallic linkers and corresponding properties. [Link]
-
Wiley Online Library. Synthesis of Chiral MOF‐74 Frameworks by Post‐Synthetic Modification by Using an Amino Acid. [Link]
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Application Notes & Protocols: Encapsulation of Guest Molecules within 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs
Foreword: The Promise of Functional Stilbene-Based MOFs
Metal-Organic Frameworks (MOFs) have unequivocally transitioned from novel curiosities to indispensable platforms in materials science, catalysis, and biomedicine.[1][2][3][4] Their hallmark characteristics—vast surface areas, tunable porosity, and chemical versatility—make them exceptional candidates for the controlled encapsulation and release of guest molecules.[5][6][7] This guide focuses on a specific, yet highly promising, subclass of MOFs constructed from the organic linker 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. The presence of amino functional groups and a photoresponsive stilbene core within this linker imparts unique functionalities to the resulting frameworks, opening new avenues for advanced applications in targeted drug delivery, photocatalysis, and sensing.
This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, providing the underlying rationale for experimental choices, ensuring that the protocols are not just followed, but understood.
Introduction to this compound and its MOFs
The organic linker, this compound (H₂-DASDCA), is a bifunctional molecule featuring two carboxylic acid groups for coordination with metal ions and two amino groups that can be further functionalized.[8] Its stilbene backbone is of particular interest due to its photoisomerization properties, which can potentially be harnessed to trigger guest release upon light stimulation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₄ | [8] |
| Molecular Weight | 298.29 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 200-205 °C |
When H₂-DASDCA is reacted with metal ions, typically under solvothermal conditions, it forms a porous, crystalline framework. The choice of metal ion (e.g., Zr⁴⁺, Zn²⁺, Cu²⁺) significantly influences the resulting MOF's topology, stability, and properties.[9][10][11] The amino groups lining the pores of these MOFs can serve as sites for post-synthetic modification or enhance the interaction with specific guest molecules through hydrogen bonding.[12]
Principles of Guest Molecule Encapsulation
The encapsulation of guest molecules within MOFs is a critical step in harnessing their potential for applications like drug delivery.[2][5][13] The primary methods for loading guest molecules into pre-synthesized MOFs are diffusion-based and rely on creating a concentration gradient between a solution of the guest molecule and the porous MOF.
Key Encapsulation Strategies
-
One-Pot Synthesis: The guest molecule is introduced during the MOF synthesis, becoming entrapped within the forming pores. This can lead to high loading capacities but may interfere with MOF crystallization.[2][5]
-
Post-Synthetic Encapsulation: The pre-synthesized MOF is immersed in a solution containing the guest molecule. The guest molecules then diffuse into the pores of the MOF.[5] This is the most common method as it preserves the integrity of the MOF structure.
-
Surface Loading: Guest molecules are adsorbed onto the external surface of the MOF crystals. This method often results in lower loading capacities and faster release profiles compared to pore encapsulation.[5]
The choice of encapsulation method is dictated by the properties of the guest molecule (size, solubility, stability) and the desired loading and release characteristics.[5] For the protocols outlined below, we will focus on the widely applicable post-synthetic encapsulation method.
Experimental Protocols
Protocol 1: Synthesis of a Zr-based H₂-DASDCA MOF (Illustrative Example)
This protocol describes the solvothermal synthesis of a zirconium-based MOF using H₂-DASDCA as the organic linker. Zirconium MOFs, such as the UiO series, are known for their exceptional thermal and chemical stability.[12]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂-DASDCA)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (X mg, Y mmol) and H₂-DASDCA (A mg, B mmol) in DMF (10 mL). The molar ratio of metal to linker is crucial and should be optimized.
-
Add acetic acid (Z mL) to the solution. The modulator helps to control the crystal growth and reduce defects.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder should be observed at the bottom of the vial.
-
Collect the powder by centrifugation and wash with fresh DMF three times to remove unreacted precursors.
-
Activate the MOF by solvent exchange with ethanol, followed by heating under vacuum to remove residual solvent from the pores.
Protocol 2: Post-Synthetic Encapsulation of a Model Drug (e.g., Doxorubicin)
This protocol details the loading of Doxorubicin (DOX), a common anticancer drug, into the synthesized Zr-H₂-DASDCA MOF.
Materials:
-
Activated Zr-H₂-DASDCA MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.
-
Disperse a known amount of the activated Zr-H₂-DASDCA MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 5 mL).
-
Stir the suspension at room temperature in the dark for 24 hours to allow for diffusion of DOX into the MOF pores.
-
Centrifuge the mixture to separate the DOX-loaded MOF (DOX@MOF) from the supernatant.
-
Wash the DOX@MOF with deionized water to remove surface-adsorbed DOX. Repeat until the supernatant is colorless.
-
Dry the DOX@MOF under vacuum.
-
Determine the loading efficiency by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.
Protocol 3: Characterization of Pristine and Guest-Loaded MOFs
A suite of characterization techniques is essential to confirm the successful synthesis of the MOF and the encapsulation of the guest molecule.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF and to ensure the framework integrity is maintained after guest loading.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to quantify the amount of encapsulated guest molecule by observing the weight loss at different temperatures.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the MOF particles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the linker and to confirm the presence of the guest molecule within the MOF.
-
UV-Vis Spectroscopy: To quantify the loading and release of the guest molecule by measuring its absorbance in solution.
-
Gas Adsorption (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF before and after guest loading. A decrease in surface area and pore volume after loading indicates successful encapsulation within the pores.
Data Presentation and Visualization
Tabulated Data
| Parameter | Value |
| MOF Synthesis Temperature | 120 °C |
| MOF Synthesis Time | 24 h |
| BET Surface Area (Pristine MOF) | Typically > 1000 m²/g |
| Pore Volume (Pristine MOF) | Typically > 0.5 cm³/g |
| Guest Molecule | Doxorubicin |
| Loading Efficiency | Dependent on conditions, aim for > 10 wt% |
| BET Surface Area (Guest-Loaded MOF) | Expected to decrease significantly |
Diagrams
Caption: Solvothermal synthesis workflow for Zr-H₂-DASDCA MOF.
Caption: Post-synthetic guest molecule encapsulation process.
Potential Applications and Future Outlook
MOFs based on this compound are poised for significant advancements in several fields:
-
Drug Delivery: The inherent porosity and the potential for stimuli-responsive guest release make these MOFs excellent candidates for targeted cancer therapy.[4][13] The amino groups can be functionalized with targeting ligands to enhance specificity.
-
Photocatalysis: The stilbene unit can act as a photosensitizer, enabling the MOF to participate in photocatalytic reactions such as CO₂ reduction or the degradation of organic pollutants.[8][14][15][16]
-
Sensing: The fluorescence of the stilbene linker can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors.
The future of this research lies in the development of multifunctional materials where, for example, a drug-loaded MOF can be tracked via its fluorescence and the drug release can be triggered by an external stimulus like light. The protocols and insights provided herein serve as a foundational guide for researchers to explore and unlock the full potential of these fascinating materials.
References
-
Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC - PubMed Central. [Link]
-
Common strategies for loading MOFs with drugs. - ResearchGate. [Link]
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications - Semantic Scholar. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC - NIH. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects - PMC. [Link]
-
Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - MDPI. [Link]
-
(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing). [Link]
-
Guest Encapsulation in Metal–Organic Frameworks for Photonics - ResearchGate. [Link]
-
(PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - ResearchGate. [Link]
-
Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed. [Link]
-
The Versatile Linker: 4,4'-Stilbenedicarboxylic Acid in MOF Construction. [Link]
-
(Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker. [Link]
-
Guest molecules as a design element for metal–organic frameworks - ResearchGate. [Link]
-
Host molecules inside metal–organic frameworks: host@MOF and guest@host@MOF (Matrjoschka) materials - Chemical Society Reviews (RSC Publishing). [Link]
-
4,4'-cis-Stilbenedicarboxylic acid - MySkinRecipes. [Link]
-
Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis - MDPI. [Link]
-
A New 2D Metal-Organic Framework for Photocatalytic Degradation of Organic Dyes in Water - MDPI. [Link]
-
Application of Metal–Organic Framework-Based Composite Materials for Photodegradation of Dye Pollutants in Wastewater - MDPI. [Link]
-
Encapsulation of Hydrophobic Guests within Metal-Organic Framework Capsules for Regulating Host-Guest Interaction | Request PDF - ResearchGate. [Link]
-
Guest molecules as a design element for metal–organic frameworks - Semantic Scholar. [Link]
-
Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - RSC Publishing. [Link]
-
Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications - IRIS-AperTO - UniTo. [Link]
-
Designing Metal-Organic Frameworks Based Photocatalyst for Specific Photocatalytic Reactions: A Crystal Engineering Approach - ResearchGate. [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications - SciSpace. [Link]
-
(PDF) Titanium‐Based MOF Materials: From Crystal Engineering to Photocatalysis. [Link]
-
06 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Design and Characteriz. [Link]
-
Post-Synthesis Modification of a Metal–Organic Framework To Form Metallosalen-Containing MOF Materials - SciSpace. [Link]
-
Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC - NIH. [Link]
-
Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification | Request PDF - ResearchGate. [Link]
-
Synthesis, Characterization and Applications - DESY Indico. [Link]
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. 2,2′-Diamino-4,4′-stilbenedicarboxylic acid | CymitQuimica [cymitquimica.com]
- 9. iris.unito.it [iris.unito.it]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Crystallinity Enhancement of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs
Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) derived from 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DASC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these promising materials. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high crystallinity and phase purity in your DASC MOF preparations.
Troubleshooting Guide: Enhancing DASC MOF Crystallinity
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: Why are my DASC MOF crystals consistently small, poorly defined, or appearing as an amorphous powder?
Answer:
The formation of small or amorphous MOF particles is a common issue that typically points to rapid nucleation and inhibited crystal growth. The key is to control the reaction kinetics to favor the growth of larger, more ordered crystals.
Underlying Causes and Solutions:
-
Rapid Deprotonation of the Linker: The carboxylic acid groups on the DASC linker can deprotonate too quickly, leading to a burst of nucleation events.
-
Solution: Introduce a coordinating modulator to the reaction mixture. Modulators are molecules that compete with the linker for coordination to the metal centers, thereby slowing down the formation of the framework and promoting the growth of larger crystals.[1][2][3]
-
Protocol: Add a monocarboxylic acid, such as benzoic acid or acetic acid, to the reaction mixture. A typical starting point is to use a molar ratio of 1:1 to 1:10 of DASC to modulator.
-
Advanced Modulation: For zirconium-based DASC MOFs, amino acids like L-proline have been shown to be highly effective modulators, often yielding single crystals suitable for X-ray diffraction.[2][4][5]
-
-
-
Suboptimal Solvent System: The choice of solvent significantly impacts the solubility of the reactants and the stability of the resulting framework.
-
Inadequate Reaction Temperature or Time: The temperature profile of the synthesis directly influences the kinetics of crystal nucleation and growth.
-
Solution: Optimize the reaction temperature and duration. A lower temperature will generally slow down the reaction, favoring the growth of larger crystals. Conversely, a longer reaction time can allow for the dissolution of smaller, less stable crystals and the growth of larger, more thermodynamically stable ones (a process known as Ostwald ripening).
-
Protocol: Try reducing the synthesis temperature by 10-20 °C and extending the reaction time. Monitor the crystal growth over time by taking small aliquots from the reaction mixture for analysis by microscopy or powder X-ray diffraction (PXRD).
-
-
Troubleshooting Flowchart for Poor Crystallinity:
Caption: A flowchart for troubleshooting poor crystallinity in DASC MOF synthesis.
Question 2: My PXRD pattern shows broad peaks and a high background, indicating low crystallinity. How can I improve this?
Answer:
Broad PXRD peaks and a high background are classic signs of a material with small crystallite size and/or a significant amorphous component. The goal is to increase the long-range order within your material.
Strategies for Sharper PXRD Peaks:
-
Controlled Cooling: Rapid cooling of the reaction vessel can lead to the formation of defects and smaller crystals.
-
Solution: Implement a controlled cooling ramp after the solvothermal synthesis. Allowing the reaction to cool slowly to room temperature over several hours can promote the annealing of defects and the growth of larger, more ordered crystals.
-
Protocol: Program the oven to cool down at a rate of 1-5 °C per hour.
-
-
-
Post-Synthetic Solvent Exchange and Activation: The solvent molecules present in the pores of the as-synthesized MOF can sometimes disrupt the framework's order.[9]
-
Solution: Perform a thorough solvent exchange before drying the material. This replaces the high-boiling synthesis solvent with a more volatile one, which can then be removed under milder conditions, preserving the crystallinity.
-
Protocol:
-
After synthesis, decant the mother liquor and wash the crystals with fresh DMF.
-
Soak the crystals in a volatile solvent like ethanol or acetone for 24-48 hours, replacing the solvent several times.
-
Activate the MOF by heating under vacuum at a temperature sufficient to remove the solvent without causing framework collapse.
-
-
-
-
Seeding: Introducing a small number of well-formed crystals (seeds) into a new synthesis batch can promote the growth of larger crystals of the desired phase.[10][11]
-
Solution: If you have a previous batch with even a small amount of crystalline material, use it to seed a new reaction.
-
Protocol: Add a few milligrams of the crystalline DASC MOF from a previous synthesis to the new reaction mixture before heating.
-
-
Quantitative Data Summary for Crystallinity Enhancement:
| Parameter | Typical Starting Condition | Recommended Adjustment for Improved Crystallinity | Rationale |
| Modulator Concentration | 0 equivalents | 1-10 equivalents (relative to linker) | Slows down nucleation, promotes crystal growth.[1][2] |
| Reaction Temperature | 120-150 °C | Decrease by 10-20 °C | Reduces reaction kinetics, favoring larger crystal formation. |
| Reaction Time | 12-24 hours | Increase to 48-72 hours | Allows for Ostwald ripening and defect annealing. |
| Cooling Rate | Rapid (quenching) | Slow (1-5 °C/hour) | Promotes the formation of a more ordered, crystalline structure. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the amino group in the DASC linker during MOF synthesis?
A1: The amino groups on the 2,2'-positions of the stilbene backbone can influence the coordination environment and the overall properties of the resulting MOF. They can act as additional coordination sites, participate in hydrogen bonding interactions within the framework, and provide a platform for post-synthetic modification.[12][13][14][15][16]
Q2: Can I use post-synthetic modification to improve the crystallinity of my DASC MOF?
A2: While post-synthetic modification (PSM) is primarily used to introduce new functionalities, certain PSM techniques can sometimes improve the overall quality of the material.[12][13][14] For instance, a mild thermal treatment (annealing) after synthesis can sometimes help to heal defects in the crystal lattice. However, PSM is not a primary method for improving crystallinity and should be considered after optimizing the initial synthesis conditions.
Q3: How does the purity of the DASC linker affect the final MOF crystallinity?
A3: The purity of the DASC linker is crucial. Impurities can act as "capping agents" that inhibit crystal growth or can be incorporated into the framework, leading to defects and reduced crystallinity. It is highly recommended to use a DASC linker of the highest possible purity.
Q4: Are there any specific characterization techniques that are particularly useful for assessing the crystallinity of DASC MOFs?
A4: In addition to powder X-ray diffraction (PXRD), which provides information about the long-range order and phase purity, Scanning Electron Microscopy (SEM) is invaluable for visualizing the crystal morphology, size, and size distribution. Transmission Electron Microscopy (TEM) can provide insights into the crystallinity at the nanoscale. For highly crystalline samples, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise crystal structure.
Experimental Workflow for DASC MOF Synthesis and Crystallinity Enhancement:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA10401G [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid during synthesis
Welcome to the technical support center for the synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly solubility issues, encountered during the synthesis of this valuable compound. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction to a Challenging Synthesis
This compound is a sought-after building block in materials science and medicinal chemistry, notably in the synthesis of metal-organic frameworks (MOFs). However, its synthesis is often plagued by poor solubility of the intermediates and the final product, leading to low yields and purification difficulties. This guide provides a comprehensive approach to understanding and overcoming these solubility challenges.
The molecular structure of this compound, with its rigid stilbene core, two basic amino groups, and two acidic carboxylic acid groups, results in a zwitterionic character at neutral pH. This contributes to its low solubility in many common organic solvents and water.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you may encounter during the synthesis of this compound. A plausible synthetic route starting from 4-methyl-2-nitrobenzoic acid is used as a framework for discussion.
Synthetic Pathway Overview:
A common strategy for synthesizing stilbene derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] This would be followed by the reduction of the nitro groups to amino groups.
A plausible synthetic workflow.
Q1: My phosphonate ester intermediate precipitates during its synthesis. How can I keep it in solution?
Answer: The phosphonate ester of 4-methyl-2-nitrobenzoic acid can have limited solubility.
-
Causality: The presence of the polar nitro and carboxylic acid groups in the starting material can lead to a product with poor solubility in less polar solvents typically used for the Arbuzov reaction.
-
Troubleshooting:
-
Solvent Choice: While toluene is common, a more polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. Be mindful that these require higher temperatures for removal.
-
Esterification First: Consider converting the carboxylic acid to a methyl or ethyl ester before proceeding with bromination and the Arbuzov reaction. The ester will be more soluble in common organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the HWE reaction.
-
Q2: The Horner-Wadsworth-Emmons (HWE) reaction to form the dinitro stilbene derivative is sluggish and gives low yields. Could this be a solubility issue?
Answer: Yes, poor solubility of the reactants is a likely cause.
-
Causality: The HWE reaction requires the deprotonation of the phosphonate ester to form a carbanion. If the phosphonate ester or the aldehyde are not sufficiently soluble in the reaction solvent, the reaction rate will be significantly reduced.
-
Troubleshooting:
-
Solvent System: Employ a solvent system that can dissolve both the phosphonate ester and the aldehyde. A mixture of THF and DMF is often effective.
-
Base Selection: Use a strong base that has good solubility in the chosen solvent. Sodium hydride (NaH) is a common choice, but for substrates with poor solubility, consider using potassium tert-butoxide in THF.
-
Temperature Control: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction rate. However, monitor for potential side reactions.
-
Q3: My product, 4,4'-dinitro-2,2'-stilbenedicarboxylic acid, crashes out of the reaction mixture and is difficult to purify. What should I do?
Answer: This intermediate is known to have low solubility. The key is to manage its precipitation and purification.
-
Causality: The rigid, symmetrical structure of the dinitro stilbene derivative leads to strong intermolecular interactions and low solubility.
-
Troubleshooting:
-
Controlled Precipitation: After the reaction is complete, you can try to precipitate the product by adding a co-solvent in which it is less soluble (e.g., water or hexanes). This can sometimes yield a more manageable solid.
-
pH Adjustment for Workup: During the aqueous workup, keeping the solution basic (pH > 8) will keep the carboxylic acid groups deprotonated as carboxylates, which may improve water solubility. Acidification to a low pH (e.g., pH 2-3 with HCl) will then precipitate the dicarboxylic acid.
-
Recrystallization: Finding a suitable recrystallization solvent is crucial. A mixture of DMF and water, or DMSO and water, can be effective. Dissolve the crude product in the minimum amount of hot DMF or DMSO and slowly add hot water until turbidity is observed. Then, allow it to cool slowly.
-
Q4: The reduction of the dinitro compound to the final diamino product is incomplete. Is this related to solubility?
Answer: Yes, the low solubility of the starting material is a major hurdle.
-
Causality: For a heterogeneous catalytic hydrogenation (e.g., with Pd/C and H₂ gas), the substrate must have some solubility in the reaction solvent to interact with the catalyst surface. For reductions using metals in acid (e.g., SnCl₂ in HCl), the substrate needs to be wetted and accessible to the reagents.
-
Troubleshooting:
-
Solvent Choice for Catalytic Hydrogenation: Use a solvent that can at least partially dissolve the dinitro compound. Acetic acid or a mixture of ethanol and DMF can be effective.
-
Homogeneous Reduction: Consider using a reducing agent that can be performed in a solution where the starting material is more soluble. For example, sodium dithionite in an aqueous basic solution can be effective for reducing nitro groups.
-
pH for Tin(II) Chloride Reduction: When using SnCl₂ in concentrated HCl, the highly acidic conditions will protonate the nitro groups, which can aid in the reduction process. However, the dicarboxylic acid itself will be in its protonated, less soluble form. Vigorous stirring is essential.
-
Q5: My final product, this compound, is an intractable solid that is very difficult to dissolve for purification or characterization.
Answer: This is the most common issue with this compound due to its zwitterionic nature.
-
Causality: At its isoelectric point, the molecule has both positive (protonated amino groups) and negative (deprotonated carboxyl groups) charges, leading to strong intermolecular electrostatic interactions and very low solubility.
-
Troubleshooting:
-
pH is Key: The solubility of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 2): Both the amino and carboxylic acid groups will be protonated, resulting in a dicationic species that is more soluble in aqueous acid.
-
Basic Conditions (pH > 10): Both the carboxylic acid groups will be deprotonated, and the amino groups will be neutral, resulting in a dianionic species that is soluble in aqueous base.
-
-
Purification via pH Modulation:
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the soluble disodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) with vigorous stirring. The pure product will precipitate out as it approaches its isoelectric point.
-
Collect the solid by filtration and wash thoroughly with deionized water to remove salts, followed by a wash with a small amount of a water-miscible organic solvent like ethanol or acetone to aid in drying.
-
-
pH-dependent solubility of this compound.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvents for dissolving this compound?
A: For the neutral form of the compound, highly polar aprotic solvents like DMSO and DMF are the most effective, though solubility may still be limited. For most applications, it is more practical to dissolve it in aqueous acid or base.
Q: Can I use techniques other than pH adjustment to improve solubility?
A: While pH modulation is the most effective and common method, other strategies for similar molecules include the use of co-solvents and, in some specific applications, the formation of salts with organic counter-ions. However, for purification during synthesis, pH adjustment is the most practical approach.
Q: How can I confirm the purity of my final product if it is difficult to dissolve for analysis?
A: For NMR analysis, you can dissolve the compound in a deuterated solvent with a few drops of DCl (for acidic conditions) or NaOD (for basic conditions). For example, DMSO-d₆ with a small amount of NaOD is a common choice. Elemental analysis is also a good technique for assessing the purity of the final, dried product.
Q: My final product is colored. Is this normal?
A: this compound is typically a pale yellow or off-white solid. Darker colors (e.g., brown or black) may indicate the presence of impurities, possibly from oxidation of the amino groups or residual starting materials. Purification by dissolving in base, filtering, and re-precipitating with acid can often remove these colored impurities.
Experimental Protocols
Protocol 1: Purification of this compound via pH Modulation
-
Suspend the crude this compound in deionized water.
-
With stirring, slowly add 1M NaOH solution dropwise until all the solid dissolves and the solution is basic (pH > 10).
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and begin slow, dropwise addition of 1M HCl with vigorous stirring.
-
Continue adding acid until the product fully precipitates (typically around neutral pH). Check that the final pH is slightly acidic (pH ~5-6) to ensure complete protonation of the carboxylic acids.
-
Stir the suspension for 30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral to remove any NaCl.
-
Wash the filter cake with a small amount of ethanol or acetone.
-
Dry the purified product under vacuum.
Data Summary Table
| Compound | Common Solubility Issues | Recommended Solvents/Conditions |
| 4-Methyl-2-nitrobenzoic acid | Moderate solubility in non-polar organic solvents. | Dichloromethane, Chloroform, Ethyl Acetate |
| Phosphonate Ester Intermediate | Can precipitate from less polar solvents. | DMF, DMSO, or esterify the carboxylic acid first. |
| 4,4'-Dinitro-2,2'-stilbenedicarboxylic acid | Low solubility in most common solvents. | Hot DMF or DMSO for recrystallization. |
| This compound (Final) | Very low solubility in water and most organic solvents. | Aqueous acid (pH < 2) or aqueous base (pH > 10). DMSO, DMF. |
References
-
Hahn, J. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]
-
ResearchGate. (2016). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
CONICET. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
PrepChem. Synthesis of 4,4'-stilbenedicarboxylic acid. [Link]
- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
PrepChem. Synthesis of 26a) 4-Methyl-2-nitrobenzoic acid. [Link]
Sources
Technical Support Center: Synthesis of Non-Interpenetrated MOFs with 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDC) in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing framework interpenetration, ensuring the rational design and synthesis of MOFs with desired topologies and properties.
Introduction to Framework Interpenetration in DSDC-MOFs
Framework interpenetration, where two or more independent frameworks grow through one another, is a common phenomenon in MOF synthesis, particularly when using longer organic linkers like DSDC. While sometimes desirable for enhancing stability or for specific applications, uncontrolled interpenetration can lead to reduced porosity and hinder access to active sites within the framework. This guide will equip you with the knowledge to control and prevent this phenomenon in your DSDC-MOF syntheses.
Frequently Asked Questions (FAQs)
Q1: What is framework interpenetration in the context of DSDC-MOFs?
A1: Framework interpenetration in DSDC-MOFs refers to the formation of two or more independent, identical frameworks that are catenated, meaning they are interlocked without any chemical bonds between them. This occurs to fill the void space within a single framework, which can be energetically favorable, especially with the extended length of the DSDC linker.[1][2]
Q2: Why is it crucial to control interpenetration in my DSDC-MOF synthesis?
A2: Controlling interpenetration is vital for tailoring the properties of your MOF. A non-interpenetrated framework typically possesses a higher pore volume and larger pore apertures, which is often desirable for applications like gas storage, catalysis, and drug delivery.[1] Uncontrolled interpenetration can lead to batch-to-batch irreproducibility and materials with suboptimal performance.
Q3: What are the key factors that influence interpenetration in DSDC-MOF synthesis?
A3: The primary factors influencing interpenetration include:
-
Ligand Isomerism: The cis/trans geometry of the stilbene backbone in DSDC can significantly direct the final topology.
-
Synthesis Conditions: Temperature, concentration of reactants, and reaction time play a crucial role.
-
Solvent System: The polarity, viscosity, and molecular size of the solvent can template the framework assembly.
-
Modulators: The addition of competing ligands, known as modulators, can influence the kinetics of crystal growth and favor non-interpenetrated structures.
Q4: Can the amino groups on the DSDC linker influence interpenetration?
A4: Yes, the amino groups can influence the framework assembly through hydrogen bonding interactions and by altering the electronic properties of the linker. These interactions can affect the packing of the linkers and the overall topology of the resulting MOF. Functional groups can also influence the interaction with solvents and modulators, indirectly affecting interpenetration.
Troubleshooting Guide: Preventing Interpenetration in DSDC-MOF Synthesis
This section provides a problem-and-solution-oriented guide to troubleshoot and prevent framework interpenetration during the synthesis of DSDC-MOFs.
Problem 1: Consistent Formation of Interpenetrated Phases
If your synthesis consistently yields an interpenetrated DSDC-MOF, consider the following strategies rooted in thermodynamic and kinetic control.
The geometric constraints imposed by the stilbene backbone of DSDC are a powerful tool for controlling the final framework topology.
-
(Z)-DSDC (cis): The bent nature of the cis-isomer can disrupt the efficient packing required for interpenetration, often leading to the formation of non-interpenetrated 2D sheets or 3D frameworks with unique topologies.[3]
-
(E)-DSDC (trans): The linear and more rigid nature of the trans-isomer can readily lead to the formation of interpenetrated structures to maximize packing efficiency.
Experimental Protocol: Isomer-Specific Synthesis of a Non-Interpenetrated DSDC-MOF
-
Starting Material: Ensure the isomeric purity of your DSDC linker. (Z)-4,4'-stilbenedicarboxylic acid is a known precursor to non-interpenetrated frameworks.[3]
-
Reaction Setup: In a typical solvothermal synthesis, combine your metal salt (e.g., Zinc Nitrate), (Z)-DSDC, and a suitable solvent (e.g., DMF or DEF) in a sealed vessel.
-
Temperature Program: A lower reaction temperature (e.g., 80-100 °C) can favor the kinetic product, which may be a non-interpenetrated phase. Higher temperatures tend to yield the thermodynamically more stable, often interpenetrated, product.
-
Characterization: Analyze the resulting crystalline material using Powder X-ray Diffraction (PXRD) and compare the pattern to simulated patterns of known interpenetrated and non-interpenetrated phases.
The choice of solvent can have a profound impact on the resulting MOF topology.
-
Bulky Solvents: Larger solvent molecules can act as templates, occupying the pore space and sterically hindering the formation of a second interpenetrating framework.[2] Consider using solvents like N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc) instead of the smaller N,N-dimethylformamide (DMF).
-
Solvent Mixtures: A mixture of solvents with different polarities can influence the solubility of the reactants and the kinetics of crystal nucleation and growth, providing another avenue to control interpenetration.
Data Presentation: Solvent Effects on Interpenetration
| Solvent | Molecular Size | Polarity | Expected Outcome on Interpenetration |
| DMF | Small | High | Higher likelihood of interpenetration |
| DEF | Medium | High | Reduced likelihood of interpenetration |
| Dioxane | Medium | Low | May favor different coordination, potentially avoiding interpenetration |
More dilute reaction conditions can favor the formation of non-interpenetrated frameworks.[1] Lower concentrations of the metal salt and DSDC linker can slow down the crystal growth process, allowing for the formation of the kinetically favored, often less dense, non-interpenetrated phase.
Experimental Workflow: Optimizing Reactant Concentration
Caption: Workflow for optimizing reactant concentration to prevent interpenetration.
Problem 2: Difficulty in Obtaining Phase-Pure Non-Interpenetrated Product
Even when a non-interpenetrated phase is observed, achieving phase purity can be challenging. Coordination modulation is a powerful technique to address this issue.
Coordination modulation involves the addition of a monodentate ligand (the modulator) that competes with the DSDC linker for coordination to the metal centers.[4][5][6] This competition slows down the rate of framework formation, often leading to more crystalline and phase-pure materials.
-
Choice of Modulator: Simple carboxylic acids like acetic acid, benzoic acid, or formic acid are commonly used as modulators. The choice of modulator and its concentration can significantly impact the crystal size, morphology, and defect density of the final MOF.
-
Modulator Concentration: The ratio of the modulator to the DSDC linker is a critical parameter. A higher modulator concentration generally leads to slower crystal growth.
Experimental Protocol: Coordination Modulation for Phase-Pure DSDC-MOF Synthesis
-
Select a Modulator: Start with a simple modulator like benzoic acid.
-
Prepare Stock Solutions: Prepare separate stock solutions of the metal salt, DSDC, and the modulator in the chosen solvent.
-
Vary Modulator/Linker Ratio: Set up a series of reactions with varying molar ratios of the modulator to DSDC (e.g., 0, 10, 20, 50 equivalents).
-
Reaction and Analysis: Run the syntheses under the same temperature and time conditions. Analyze the products by PXRD to determine the phase purity and crystallinity.
Logical Relationship: The Role of a Modulator in DSDC-MOF Synthesis
Sources
- 1. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. Coordination modulation: a way to improve the properties of metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for 2,2'-Diamino-4,4'-stilbenedicarboxylic acid MOF Synthesis
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 2,2'-Diamino-4,4'-stilbenedicarboxylic acid linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing the critical parameter of reaction temperature. This document will delve into the causal relationships between temperature and the resulting MOF properties, offering a scientifically grounded and practical resource for your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in the synthesis of this compound MOFs?
Reaction temperature is a pivotal factor in MOF synthesis as it directly influences the thermodynamics and kinetics of the crystallization process. For a complex linker like this compound, temperature modulation is key to controlling:
-
Nucleation and Crystal Growth: Temperature affects the rate of nucleation and the subsequent growth of crystals. Suboptimal temperatures can lead to the formation of amorphous material or poorly crystalline products.
-
Phase Purity: Different crystalline phases (polymorphs) of a MOF can form at different temperatures. Precise temperature control is crucial for targeting a specific, desired crystal structure.
-
Defect Engineering: The concentration and type of defects within the MOF structure can be influenced by the synthesis temperature, which in turn affects the material's properties.
-
Crystal Size and Morphology: The size and shape of the resulting MOF crystals are highly dependent on the temperature profile of the reaction.
Q2: What is a typical starting temperature range for the solvothermal synthesis of MOFs with amino-functionalized dicarboxylic acid linkers?
While the optimal temperature is specific to the metal source and solvent system, a general starting point for the solvothermal synthesis of MOFs with amino-functionalized dicarboxylic acid linkers is in the range of 80 °C to 150 °C . It is advisable to start with a temperature around 100-120 °C and then optimize based on the initial results. Some MOFs can even be synthesized at room temperature, which can be advantageous for thermally sensitive functional groups.[1][2]
Q3: How does the amino functionality of the this compound linker influence the choice of reaction temperature?
The presence of amino groups can influence the linker's reactivity and coordination behavior. In some cases, the amine functionality can accelerate the formation of crystalline MOFs, potentially allowing for synthesis at lower temperatures, including room temperature.[1][3] However, at excessively high temperatures, the amino groups could potentially participate in side reactions or lead to the formation of undesired byproducts.
Q4: Can the reaction temperature affect the stability of the final MOF product?
Yes, the synthesis temperature can impact the thermal and chemical stability of the resulting MOF. MOFs synthesized at higher temperatures may exhibit greater thermal stability. However, it is a delicate balance, as excessively high temperatures can also lead to the decomposition of the linker or the formation of a less stable phase.[4]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address common issues encountered during the synthesis of this compound MOFs, with a focus on temperature optimization.
Problem 1: The product obtained from the reaction is an amorphous powder.
-
Question: I followed a general solvothermal protocol, but my product is amorphous according to Powder X-ray Diffraction (PXRD). What should I do?
-
Answer: The formation of an amorphous product suggests that the reaction conditions, particularly the temperature, are not suitable for inducing crystallinity. There are two primary approaches to address this:
-
Increase the Reaction Temperature: Insufficient thermal energy may be preventing the formation of a stable, crystalline framework. A systematic increase in the reaction temperature (e.g., in 10-20 °C increments) can promote the necessary molecular motion and coordination events for crystallization.
-
Decrease the Reaction Temperature: In some cases, a very rapid nucleation process at higher temperatures can lead to the formation of a disordered, amorphous solid. Lowering the temperature may slow down the kinetics, allowing for more ordered crystal growth.
-
Experimental Protocol: Temperature Screening for Crystallinity
-
Prepare identical reaction mixtures of the metal salt, this compound, and solvent in multiple reaction vessels.
-
Set up the reactions at a range of different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Maintain the reactions for the same duration (e.g., 24-72 hours).
-
After cooling, isolate and wash the products.
-
Analyze each product by PXRD to determine the degree of crystallinity at each temperature.
Problem 2: The PXRD pattern of my product shows broad peaks, indicating low crystallinity.
-
Question: My product is not completely amorphous, but the PXRD peaks are broad, suggesting small crystallite size or poor crystallinity. How can I improve this?
-
Answer: Broad PXRD peaks are often a sign of nanocrystalline material or a poorly ordered structure. To improve crystallinity, you can try the following temperature-related adjustments:
-
Increase the Reaction Time at the Current Temperature: The crystals may simply need more time to grow and anneal, leading to a more ordered structure.
-
Implement a Temperature Ramp: Instead of directly heating to the final reaction temperature, a slow temperature ramp can promote the formation of fewer, larger crystals.
-
Introduce a Cooling Down Period: A slow, controlled cooling phase after the reaction can also facilitate crystal growth and improve overall crystallinity.
-
Table 1: Example Temperature Profiles for Improving Crystallinity
| Profile | Heating Phase | Dwell Phase | Cooling Phase | Expected Outcome |
| Standard | Ramp to 120 °C over 1 hour | Hold at 120 °C for 48 hours | Cool to room temperature | Baseline crystallinity |
| Extended Dwell | Ramp to 120 °C over 1 hour | Hold at 120 °C for 72 hours | Cool to room temperature | Potentially larger crystals |
| Slow Ramp | Ramp to 120 °C over 6 hours | Hold at 120 °C for 48 hours | Cool to room temperature | Fewer nuclei, larger crystals |
| Controlled Cooling | Ramp to 120 °C over 1 hour | Hold at 120 °C for 48 hours | Cool to room temperature over 12 hours | Improved crystal ordering |
Problem 3: I have obtained a crystalline product, but it is not the desired phase.
-
Question: My PXRD pattern shows a crystalline material, but it doesn't match the expected pattern for my target MOF. Could the temperature be the cause?
-
Answer: Yes, temperature is a well-known factor in controlling the formation of different MOF polymorphs or phases. The phase you have isolated may be a kinetic or thermodynamic product that is favored at the temperature you used.
-
Vary the Temperature: A systematic variation of the synthesis temperature is the most direct way to explore the formation of different phases. The desired phase may be stable within a specific temperature window.
-
Consider Room Temperature Synthesis: For some systems, a room temperature synthesis can yield a different polymorph compared to solvothermal methods.[2][5]
-
Logical Workflow for Phase Control
Caption: A decision-making workflow for troubleshooting the formation of an incorrect crystalline phase.
Problem 4: The yield of my MOF synthesis is consistently low.
-
Question: I am getting the correct crystalline product, but the yield is very low. Can adjusting the temperature help?
-
Answer: Temperature can influence the reaction yield by affecting the solubility of the reactants and the kinetics of the self-assembly process.
-
Optimize Temperature for Solubility and Reaction Rate: The optimal temperature will be one that ensures sufficient solubility of the this compound linker and the metal salt, while also promoting a favorable reaction rate. A temperature that is too low may result in incomplete reaction, while a temperature that is too high could potentially lead to decomposition of the linker or product.
-
Investigate Temperature in Conjunction with Reaction Time: A temperature-time study can help identify the conditions that maximize the yield before any potential product degradation occurs.
-
Concluding Remarks
The optimization of reaction temperature is a critical, and often empirical, step in the successful synthesis of this compound-based MOFs. A systematic and well-documented approach to temperature screening is essential for achieving high crystallinity, phase purity, and good yields. This guide provides a foundational framework for troubleshooting common temperature-related issues. Researchers are encouraged to use these principles as a starting point and to meticulously characterize their materials at each step of the optimization process.
References
-
Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance. (2022). Materials Letters, 309, 131393. [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2024). Inorganic Chemistry, 63(21), 9324-9331. [Link]
-
Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2014). Dalton Transactions, 43(3), 1349-1355. [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2024). Inorganic Chemistry. [Link]
-
Effect of synthesis temperature and duration on the reactivity of MOF‐808 batches prepared. (n.d.). ResearchGate. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
-
Different protocols for the synthesis of MOFs and its derivatives. (n.d.). ResearchGate. [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). IPTEK, Journal of Proceeding Series, 1. [Link]
-
(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (2023). CrystEngComm, 25(14), 2133-2139. [Link]
-
Room-Temperature Synthesis of Two-Dimensional Metal-Organic Frameworks with Controllable Size and Functionality for Enhanced CO2. (2018). OSTI.GOV. [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Semantic Scholar. [Link]
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Tetrahedron, 64(25), 5944-5948. [Link]
-
Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. (2012). Chemical Reviews, 112(2), 933-969. [Link]
-
Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? (2019). ResearchGate. [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. (n.d.). ResearchGate. [Link]
-
Room temperature synthesis of metal organic framework MOF-2. (n.d.). ResearchGate. [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. (2018). Semantic Scholar. [Link]
-
Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. (n.d.). ResearchGate. [Link]
-
Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments, (91), 51921. [Link]
-
STUDY OF SOLVOTHERMAL SYNTHESIS OF MAGNESIUM-BASED METAL-ORGANIC FRAMEWORKS. (2023). Malaysian Journal of Analytical Sciences, 27(3), 653-659. [Link]
-
Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). Nanomaterials, 12(12), 2062. [Link]
-
Optimization and Synthesis of a La-TMA MOF with Some Improvements in Its Properties. (2022). ACS Omega, 8(1), 262-270. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
effect of modulators on the synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid MOFs
Welcome to the Technical Support Center for the Synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing these specialized MOFs. As Senior Application Scientists, we have compiled this guide based on established principles of MOF chemistry and field-proven insights to ensure your success in the laboratory.
Introduction: The Role of Modulators in MOF Synthesis
The synthesis of Metal-Organic Frameworks is a delicate self-assembly process involving metal nodes and organic linkers. The use of modulators, typically monodentate ligands that compete with the multitopic linkers, is a crucial strategy to control the kinetics of crystal nucleation and growth.[1] This control is paramount for achieving desired properties such as high crystallinity, specific particle size and morphology, and controlled defect engineering.[2][3]
Acidic modulators, for instance, can protonate the linker, slowing down the coordination reaction and allowing for the formation of more ordered, larger crystals.[2] The choice of modulator and its concentration can significantly impact the final MOF structure and properties. In the context of this compound, the presence of amino groups on the linker introduces additional considerations, such as potential side reactions and alterations in the electronic properties of the framework.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal nodes used for the synthesis of MOFs with this compound?
A1: Zirconium (Zr) is a frequently used metal node for synthesizing robust MOFs with dicarboxylate linkers, including amino-functionalized ones.[2][4] The resulting Zr-based MOFs, often with a UiO-66 topology, are known for their high thermal and chemical stability. Other divalent metal ions like Zinc (Zn) can also be employed, though the resulting framework stability might differ.
Q2: Why is the choice of modulator important in the synthesis of these amino-functionalized MOFs?
A2: The modulator plays a critical role in controlling the reaction kinetics. For amino-functionalized linkers, the basicity of the amino groups can influence the deprotonation of the carboxylic acid groups and the overall reaction pH. An appropriate modulator, typically a carboxylic acid like acetic acid or formic acid, can help to:
-
Control Crystal Size and Morphology: By competing with the linker for coordination to the metal center, modulators slow down the nucleation and growth processes, often leading to larger and more well-defined crystals.[3]
-
Introduce Controlled Defects: Modulators can create "missing linker" defects in the MOF structure, which can enhance properties like catalytic activity or gas adsorption.[4][5]
-
Improve Crystallinity: By promoting reversible bond formation, modulators can help to anneal defects and improve the overall crystallinity of the material.
Q3: Can the amino groups on the this compound linker participate in side reactions during synthesis?
A3: Yes, the amino groups are nucleophilic and can potentially react with certain solvents or impurities, especially at elevated temperatures. For example, in DMF (a common solvent for MOF synthesis), formylation of the amino group can occur as a side reaction. It is crucial to use high-purity reagents and consider the reaction conditions carefully to minimize such unwanted reactions.
Q4: How does the stilbene backbone of the linker affect the MOF synthesis and properties?
A4: The stilbene unit provides a rigid and extended backbone to the linker, which can lead to the formation of porous frameworks. However, the potential for cis/trans isomerization of the double bond under solvothermal conditions should be considered. The trans isomer is generally more stable and linear, which is often desirable for forming predictable, ordered structures. Impurities containing the cis isomer in the linker starting material can lead to disorder or the formation of different phases in the final MOF product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound MOFs and provides systematic troubleshooting strategies.
Problem 1: Low Crystallinity or Amorphous Product
Symptoms:
-
Broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.
-
Irregular particle morphology observed via Scanning Electron Microscopy (SEM).
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Reaction is too fast | Rapid precipitation of the MOF can lead to the formation of an amorphous or poorly crystalline product. The presence of the basic amino groups can accelerate the deprotonation of the carboxylic acid, leading to faster coordination. | Introduce an acidic modulator: Start with a low concentration of acetic acid or formic acid (e.g., 10-50 equivalents with respect to the metal precursor) to slow down the reaction. The pKa of the modulator should ideally be close to that of the linker's carboxylic acid groups.[2] |
| Impure Linker | Impurities in the this compound linker can disrupt the crystal growth process. | Purify the linker: Recrystallize the linker before use. Characterize the purified linker by ¹H NMR and mass spectrometry to ensure its purity. |
| Incorrect Solvent | The solvent plays a crucial role in solvating the precursors and influencing the crystal growth. | Optimize the solvent system: While DMF is common, consider using other solvents like DEF (N,N-diethylformamide) or a mixture of solvents to tune the solubility of the reactants and the kinetics of MOF formation. |
| Inappropriate Temperature | The reaction temperature affects both the kinetics of formation and the potential for side reactions. | Vary the synthesis temperature: Systematically vary the temperature of the solvothermal reaction (e.g., from 100°C to 150°C) to find the optimal conditions for crystal growth. |
Problem 2: Small Crystal Size or Polydisperse Particles
Symptoms:
-
Broad peaks in the PXRD pattern due to small crystallite size.
-
A wide distribution of particle sizes observed by SEM.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| High Nucleation Rate | A high rate of nucleation compared to the rate of crystal growth leads to the formation of many small crystals. | Increase modulator concentration: A higher concentration of the acidic modulator will further slow down the coordination process, favoring crystal growth over nucleation.[2] Experiment with a range of modulator equivalents (e.g., 50-200 eq.). |
| Insufficient Reaction Time | The crystals may not have had enough time to grow to a larger size. | Extend the reaction time: Increase the duration of the solvothermal reaction (e.g., from 24 hours to 72 hours) to allow for further crystal growth. |
| Stirring Conditions | Inadequate mixing can lead to local supersaturation and uncontrolled nucleation. | Optimize stirring: If using a stirred reaction, ensure adequate mixing. For solvothermal synthesis in sealed vials, ensure proper dissolution of reactants before heating. |
Problem 3: Formation of an Undesired Phase or Impurities
Symptoms:
-
Unexpected peaks in the PXRD pattern that do not match the target MOF structure.
-
Presence of multiple crystal morphologies in SEM images.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Cis/Trans Isomerization of the Linker | The presence of the cis isomer of the stilbene linker can lead to the formation of a different, undesired MOF phase. | Use pure trans linker: Ensure the starting linker is predominantly in the trans configuration. Consider purification methods that separate cis and trans isomers. |
| Side Reaction of the Amino Group | As mentioned, the amino group can undergo side reactions, leading to the incorporation of modified linkers and the formation of impurities. | Use a non-reactive solvent: If formylation in DMF is suspected, consider alternative solvents like DMAc (N,N-dimethylacetamide) or NMP (N-methyl-2-pyrrolidone). Lower the reaction temperature: This can help to minimize the rate of side reactions. |
| Incorrect Metal-to-Linker Ratio | The stoichiometry of the reactants is crucial for the formation of the desired MOF phase. | Vary the reactant ratios: Systematically vary the molar ratio of the metal precursor to the linker to find the optimal conditions for the target phase. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zr-based this compound MOF
This protocol is a starting point and may require optimization.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF), high purity
-
Acetic acid (glacial)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 30 mg, 0.13 mmol) in 10 mL of DMF.
-
Add a specific volume of acetic acid as a modulator (e.g., 0.45 mL, ~58 equivalents).
-
In a separate vial, dissolve this compound (e.g., 39 mg, 0.13 mmol) in 10 mL of DMF. Gentle heating or sonication may be required.
-
Combine the two solutions in the scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
After cooling to room temperature, a crystalline powder should be present.
-
Isolate the powder by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL).
-
Dry the product under vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent.
Characterization:
-
PXRD: To confirm the crystallinity and phase purity of the synthesized MOF.
-
SEM: To observe the morphology and size of the crystals.
-
TGA (Thermogravimetric Analysis): To assess the thermal stability and solvent content.
-
N₂ Adsorption-Desorption: To determine the surface area and porosity.
Visualization of the Synthesis and Troubleshooting Workflow
Diagram 1: Modulated Synthesis of a this compound MOF
Caption: Workflow for the modulated synthesis of a Zr-based MOF.
Diagram 2: Troubleshooting Workflow for Low Crystallinity
Sources
identifying and removing impurities from 2,2'-Diamino-4,4'-stilbenedicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities, ultimately leading to a high-purity final product.
Introduction
This compound is a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.[1][2][3][4] Its rigid structure, coupled with the presence of both amino and carboxylic acid functional groups, makes it an attractive linker for creating porous materials with applications in gas storage, catalysis, and sensing. However, its synthesis can be challenging, often yielding a mixture of products and impurities that can be difficult to separate. This guide provides practical, field-proven insights to overcome these synthetic hurdles.
I. Synthesis Workflow and Potential Impurity Hotspots
A common synthetic approach to this compound involves a two-step process: the oxidative coupling of a suitable toluene derivative to form the dinitro stilbene intermediate, followed by the reduction of the nitro groups to amines. This workflow, while effective, presents several junctures where impurities can be introduced.
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound.
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted method is the reduction of 2,2'-dinitro-4,4'-stilbenedicarboxylic acid. The dinitro precursor is typically synthesized via the oxidative coupling of 2-nitro-4-methylbenzoic acid. This two-step approach is generally favored due to the commercial availability of the starting material and the well-established nature of nitro group reductions.
Q2: My final product is off-white or colored. What are the likely impurities?
A2: A colored product often indicates the presence of residual starting materials (the dinitro intermediate is typically yellow), over-reduced species (such as azo or azoxy compounds), or oxidation byproducts of the amino groups. Incomplete reduction is a common culprit.
Q3: I am struggling to dissolve the crude product for recrystallization. What solvents are recommended?
A3: Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, the solubility of this compound can be challenging. Highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for dissolving the compound at elevated temperatures. Alternatively, acid/base chemistry can be employed. The compound can be dissolved in a dilute aqueous base (like NaOH or NH4OH) and then precipitated by the addition of acid (like HCl or acetic acid), or vice-versa.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing the presence of minor impurities.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying any structural isomers or byproducts. Melting point analysis can also be a good indicator of purity, with a sharp melting range suggesting a pure compound.
III. Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Low Yield in the Oxidative Coupling Step
Q: I am getting a very low yield of the dinitro-stilbene intermediate. What could be the cause?
A: Low yields in the oxidative coupling of 2-nitro-4-methylbenzoic acid can stem from several factors.
-
Incorrect Base Concentration: The reaction is highly dependent on the base concentration. Insufficient base may lead to incomplete deprotonation of the methyl group, hindering the coupling reaction. Conversely, an excessively high concentration of a strong base might promote side reactions.
-
Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Ensure that the oxidizing agent (e.g., sodium hypochlorite) is fresh and has not degraded. The stoichiometry of the oxidant should be carefully controlled.
-
Reaction Temperature: The temperature needs to be carefully controlled. Exceeding the optimal temperature can lead to the decomposition of the product and the formation of unwanted byproducts.
-
Premature Precipitation: The product, 2,2'-dinitro-4,4'-stilbenedicarboxylic acid, may precipitate out of the reaction mixture before the reaction is complete. Ensure adequate stirring and consider using a co-solvent to maintain solubility.
Experimental Protocol: Oxidative Coupling of 2-Nitro-4-methylbenzoic acid
-
Dissolve 2-nitro-4-methylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously for several hours, allowing it to slowly warm to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude 2,2'-dinitro-4,4'-stilbenedicarboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum.
Problem 2: Incomplete Reduction of the Dinitro Intermediate
Q: My final product shows a yellow tint, and the NMR spectrum is complex. How can I ensure complete reduction?
A: A yellow coloration and complex NMR are strong indicators of incomplete reduction, meaning your product is contaminated with the starting dinitro compound and potentially partially reduced intermediates (nitro-amino species).
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a robust and reliable reducing agent for aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed, though it may require optimization of pressure and temperature.[9][10]
-
Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used. For SnCl₂, a molar ratio of at least 3:1 (SnCl₂ to nitro group) is recommended.
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC is highly recommended to determine the point of complete consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
-
pH of the Reaction Mixture: For reductions with SnCl₂, maintaining a strongly acidic environment is crucial for the reaction to proceed efficiently.
Experimental Protocol: Reduction of 2,2'-Dinitro-4,4'-stilbenedicarboxylic acid
-
Suspend the crude 2,2'-dinitro-4,4'-stilbenedicarboxylic acid in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and neutralize with a concentrated base (e.g., NaOH) to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry.
Problem 3: Difficulty in Removing Impurities by Recrystallization
Q: I have tried recrystallization, but the purity of my product does not significantly improve. What other purification strategies can I use?
A: When simple recrystallization is ineffective, more advanced techniques or a combination of methods may be necessary.
-
Acid-Base Precipitation: This is a powerful technique for purifying amphoteric compounds like your target molecule. Dissolve the crude product in a dilute aqueous base (e.g., 0.1 M NaOH) and filter to remove any base-insoluble impurities. Then, slowly add a dilute acid (e.g., 0.1 M HCl) to the filtrate to precipitate the purified product. The reverse process (dissolving in acid and precipitating with base) can also be effective.
-
Solvent Pair Recrystallization: If a single solvent is not providing adequate purification, a solvent-pair system can be employed.[11] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or ethanol) until the solution becomes turbid. Gently heat to redissolve the precipitate and then allow it to cool slowly.
-
Column Chromatography: While not always ideal for highly polar compounds, column chromatography can be used. A reverse-phase silica gel with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of an acid like formic acid) could be effective for separating closely related impurities.
Caption: Acid-base precipitation purification workflow.
IV. Characterization Data and Impurity Identification
Accurate characterization is paramount to confirming the identity and purity of your synthesized this compound.
| Technique | Expected Results for Pure Product | Common Impurity Signatures |
| ¹H NMR | Aromatic protons in the 6.5-8.0 ppm range. Olefinic protons of the stilbene backbone around 7.0-7.5 ppm. Broad singlets for the amine (-NH₂) and carboxylic acid (-COOH) protons. | Residual signals from starting materials. Additional aromatic signals from partially reduced or over-reduced species. A downfield shift of aromatic protons adjacent to nitro groups in the dinitro starting material. |
| ¹³C NMR | Carbonyl carbons of the carboxylic acids in the 165-175 ppm region.[12] Aromatic and olefinic carbons in the 110-150 ppm range. | Signals corresponding to the carbon skeletons of residual starting materials or byproducts. |
| HPLC | A single, sharp peak at a specific retention time under defined conditions (e.g., reverse-phase column with a buffered mobile phase).[5][6][7][8] | Additional peaks, either before or after the main product peak, indicating the presence of more or less polar impurities, respectively. |
| FT-IR | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). N-H stretching of the primary amine (3300-3500 cm⁻¹). C=O stretching of the carboxylic acid (~1700 cm⁻¹). C=C stretching of the stilbene backbone (~1600 cm⁻¹). | Presence of strong, symmetric and asymmetric N-O stretching bands from the nitro group (~1530 and ~1350 cm⁻¹) if the dinitro starting material is present. |
Note on NMR Data: As of the last update, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are limited. The expected chemical shifts provided are based on theoretical predictions and data from structurally similar compounds. It is highly recommended to perform thorough 2D NMR analysis (e.g., COSY, HSQC, HMBC) to unambiguously assign all signals for your synthesized compound.
V. References
-
Separation of 4,4'-Diamino-2,2'-stilbenedisulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. Google Patents.
-
2,2-Diamino-4,4-stilbenedicarboxylic acid. Scientific Laboratory Supplies. [Link]
-
Recrystallization and Crystallization. University of California, Los Angeles. [Link]
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid. SIELC Technologies. [Link]
-
Recrystallization 2. University of Massachusetts. [Link]
-
13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Human Metabolome Database. [Link]
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. PubChem. [Link]
-
Preparation method of 4, 4' -stilbene dicarboxylic acid. Google Patents.
-
Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof. Google Patents.
-
Process for making high performance dyes. Google Patents.
-
4, 4'-diamino-2, 2'-stilbenedisulfonic acid and salts thereof. Google Patents.
-
Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center. [Link]
-
2,2-Diamino-4,4-stilbenedicarboxylic acid. Lab Supplies. [Link]
-
Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. ResearchGate. [Link]
-
Synthesis of 4, 4'-Stilbene Dicarboxylic Acid and Aniline Modified Graphene Oxide and Its Electrochemical Performance for Supercapacitors. ResearchGate. [Link]
-
Purification and recovery of dicarboxylic acids using melt crystallization. Google Patents.
-
SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Sciforum. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Simultaneous Determination of Stilbenes, Flavones, Coumestans, Anthraquinones, and Chalcones in Ethanolic Extract of Pet-Sang-Kard Mixed Herbal Remedy Using HPLC-PDA Analysis. MDPI. [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 2,2′-二氨基-4,4′-二苯乙烯二甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,2′-Diamino-4,4′-stilbenedicarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4,4’-Diamino-2,2’-stilbenedisulfonic acid | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 10. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from 2,2'-Diamino-4,4'-stilbenedicarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from the linker 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on enhancing the thermal stability of these promising materials.
The thermal stability of MOFs is a critical parameter that dictates their suitability for a wide range of applications, from catalysis to gas storage and drug delivery.[1] MOFs constructed from this compound are of particular interest due to the potential for post-synthetic modification at the amino groups, allowing for tailored functionalities. However, achieving high thermal stability in these materials can be a significant challenge. This guide will walk you through common issues and provide actionable solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working to enhance the thermal stability of MOFs derived from this compound.
Q1: What are the primary factors influencing the thermal stability of MOFs?
A1: The thermal stability of a MOF is not governed by a single factor but is rather a complex interplay of several characteristics. Key determinants include:
-
Metal-Ligand Bond Strength: The nature of the coordination bond between the metal center and the carboxylate groups of the linker is paramount. Stronger bonds generally lead to higher decomposition temperatures.
-
Coordination Number and Environment: A higher coordination number of the metal ion and a more stable local coordination geometry contribute significantly to the overall framework stability.[1][2][3]
-
Framework Topology and Interpenetration: While not the sole determinant, the way the framework is constructed and whether it is interpenetrated can influence its rigidity and resistance to thermal decomposition.[2][3]
-
Guest Molecules: The presence of solvent molecules within the pores can impact thermal stability. Incomplete removal of high-boiling point solvents can lead to premature framework collapse upon heating.[4]
Q2: I'm observing premature decomposition of my MOF during thermal analysis. What could be the cause?
A2: Premature decomposition, often observed as a weight loss step at a lower temperature than expected in a Thermogravimetric Analysis (TGA), can stem from several sources:
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DEF, can be difficult to remove.[5] If not completely exchanged for a more volatile solvent and thoroughly dried, their forceful exit upon heating can disrupt the framework.
-
Unreacted Linker or Metal Salt: The presence of uncoordinated linker molecules or metal salts within the pores can lead to their decomposition at temperatures lower than that of the MOF framework itself.
-
Hydrolytic Instability: MOFs, particularly those with certain metal-ligand bonds, can be susceptible to hydrolysis in the presence of moisture. This can lead to a gradual breakdown of the framework, which is then reflected as lower thermal stability.
Q3: Can post-synthetic modification (PSM) improve the thermal stability of my amino-functionalized MOF?
A3: Yes, post-synthetic modification is a powerful technique to enhance the thermal stability of MOFs.[6][7][8] For MOFs derived from this compound, the amino groups provide a reactive handle for various modifications. Strategies include:
-
Covalent Cross-linking: Introducing cross-linking agents that react with the amino groups on adjacent linkers can create a more rigid and robust framework, thereby increasing its thermal stability.
-
Functionalization with Bulky Groups: Modifying the amino groups with large, sterically hindering moieties can increase the framework's density and reduce thermal vibrations, leading to enhanced stability.
-
Surface Hydrophobization: Functionalizing the amino groups with hydrophobic molecules can improve the MOF's resistance to moisture, indirectly enhancing its thermal stability by preventing hydrolysis.[9]
Q4: My MOF crystals are degrading after I remove them from the mother liquor. How can I prevent this?
A4: This is a common issue, especially with solvothermally synthesized MOFs that are sensitive to the loss of guest molecules that help to stabilize the framework.[5] Here are some troubleshooting steps:
-
Gentle Solvent Exchange: Instead of directly drying the crystals from a high-boiling point solvent like DMF, perform a gradual solvent exchange with a more volatile and less coordinating solvent like ethanol or acetone over several days.
-
Supercritical CO2 Activation: This technique is highly effective for removing solvent molecules without causing the framework to collapse due to capillary forces.[4][10]
-
In-situ Characterization: If the instability is severe, consider characterizing the crystals while they are still in their mother liquor or coated in a protective oil to prevent desolvation during analysis.[5]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental challenges related to enhancing the thermal stability of your MOFs.
Guide 1: Optimizing Solvothermal Synthesis for Enhanced Thermal Stability
Problem: The synthesized MOF exhibits a lower decomposition temperature than reported for analogous structures.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature is a critical parameter in solvothermal synthesis, influencing crystal growth, phase purity, and defect concentration.[11] An inappropriate temperature can lead to a less stable crystalline phase. | Systematically vary the reaction temperature in 10-20°C increments. Characterize the products at each temperature using Powder X-ray Diffraction (PXRD) to identify the phase with the highest crystallinity and thermal stability via TGA. |
| Incorrect Metal-to-Linker Ratio | The stoichiometry of the metal precursor and the organic linker is crucial for forming a well-defined and stable framework. An excess of either component can lead to defects or the formation of less stable byproducts. | Perform a series of syntheses with varying metal-to-linker molar ratios (e.g., 1:1, 1:1.5, 1.5:1). Analyze the products to determine the optimal ratio that yields the most crystalline and thermally robust material. |
| Inappropriate Solvent System | The choice of solvent can influence the coordination environment of the metal ions and the self-assembly process of the MOF. Some solvents may coordinate to the metal centers and prevent the formation of a stable, extended framework. | Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol). Consider the use of modulators, such as benzoic acid, which can compete with the linker for coordination to the metal center and influence crystal growth and defect density.[10] |
Experimental Workflow for Optimizing Solvothermal Synthesis
Caption: Workflow for optimizing MOF synthesis parameters.
Guide 2: Post-Synthetic Modification for Enhanced Thermal Stability
Problem: The parent MOF has desirable porosity but lacks the required thermal stability for a specific application.
Post-Synthetic Modification Strategy: Amine Acylation
This protocol describes a general procedure for acylating the amino groups of the MOF, which can enhance thermal stability by increasing framework rigidity.
Step-by-Step Protocol:
-
Activation of the Parent MOF:
-
Immerse the as-synthesized MOF in a volatile solvent like dichloromethane (DCM) or acetone for 2-3 days, replacing the solvent daily to ensure complete exchange of the synthesis solvent.
-
Filter the MOF and dry it under vacuum at a moderate temperature (e.g., 100-120 °C) for 12-24 hours to remove the solvent from the pores. Confirm activation with TGA.
-
-
Acylation Reaction:
-
Suspend the activated MOF in an anhydrous, non-coordinating solvent (e.g., DCM or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of the acylating agent (e.g., acetic anhydride or a desired acid chloride) to the suspension.
-
Optionally, a non-nucleophilic base (e.g., pyridine or triethylamine) can be added to scavenge the acid byproduct.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours.
-
-
Work-up and Characterization:
-
Filter the modified MOF and wash it thoroughly with the reaction solvent to remove any unreacted reagents and byproducts.
-
Subsequently, wash with a volatile solvent like acetone or ethanol.
-
Dry the modified MOF under vacuum.
-
Characterize the product using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide bond, and PXRD to verify that the crystallinity of the framework has been retained.
-
Perform TGA on the modified MOF to assess the enhancement in thermal stability compared to the parent MOF.
-
Logical Relationship of Post-Synthetic Modification
Caption: Process flow for enhancing MOF thermal stability via PSM.
References
-
Thermal analysis and heat capacity study of metal-organic frameworks. (2011). The Journal of Physical Chemistry C, 115(47), 23253–23259. [Link]
-
Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (2011). The Journal of Physical Chemistry C, 115(47), 23253–23259. [Link]
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2021). Materials, 14(11), 2821. [Link]
-
Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. (2021). Bioengineering, 8(12), 196. [Link]
-
Thermal Engineering of Metal–Organic Frameworks for Adsorption Applications: A Molecular Simulation Perspective. (2021). The Journal of Physical Chemistry C, 125(33), 18274–18286. [Link]
-
Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (2011). The Journal of Physical Chemistry C, 115(47), 23253–23259. [Link]
-
Enhanced hydrothermal stability of Cu MOF by post synthetic modification with amino acids. (2021). Journal of Environmental Chemical Engineering, 9(5), 106096. [Link]
-
Postsynthetic Modification of Metal–Organic Frameworks. (2021). Inorganic Chemistry, 60(16), 11711–11713. [Link]
-
Post‐synthetic Modification (PSM) in Metal−Organic Frameworks (MOFs): Icing on the Cake. (2025). Chemistry – An Asian Journal. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (2018). Journal of Materials Chemistry A, 6(43), 21248-21265. [Link]
-
Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. (2017). Crystal Growth & Design, 17(11), 5841–5845. [Link]
-
Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. (2016). Chemistry of Materials, 28(15), 5291–5303. [Link]
-
Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?. (2019). ResearchGate. [Link]
-
(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (2020). CrystEngComm, 22(30), 5018-5022. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments, (91), 51953. [Link]
-
The Versatile Linker: 4,4'-Stilbenedicarboxylic Acid in MOF Construction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Improving MOF stability: approaches and applications. (2019). Chemical Science, 10(43), 9996-10019. [Link]
-
Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. (2021). Frontiers in Chemistry, 9, 687756. [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace. [Link]
-
How can I enhance thermal and chemical stability of MOF based catalyst?. (2017). ResearchGate. [Link]
-
Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022). Penn State Research Database. [Link]
-
Tuning the Moisture and Thermal Stability of Metal–Organic Frameworks through Incorporation of Pendant Hydrophobic Groups. (2013). Inorganic Chemistry, 52(22), 13211–13217. [Link]
Sources
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- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Sci-Hub. Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks / The Journal of Physical Chemistry C, 2011 [sci-hub.box]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
controlling the particle size and morphology of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid MOFs
Technical Support Center: Synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid (DASC) MOFs
A Guide for Researchers on Controlling Particle Size and Morphology
Welcome to the technical support center for the synthesis of this compound (DASC) based Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the particle size and morphology of these advanced materials. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and troubleshooting strategies to achieve reproducible and targeted results in your experiments.
The precise control of MOF crystal size and morphology is critical for their application in areas from gas storage and separations to catalysis and drug delivery. This is because properties like uptake kinetics, bioavailability, and catalytic activity are often directly influenced by the external surface area and shape of the crystals.[1][2]
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the crystallization of DASC MOFs. Understanding these fundamentals is the first step toward rational control over your synthesis.
Q1: What are the primary factors that control the particle size and morphology of DASC MOFs?
The final size and shape of MOF crystals are a result of the delicate balance between nucleation and crystal growth.[3] Several parameters in a typical solvothermal synthesis can be tuned to influence this balance:
-
Temperature: Higher temperatures generally increase the rate of both nucleation and crystal growth. However, the relative increase in these rates determines the final particle size. Very high temperatures can lead to rapid nucleation, resulting in a large number of small crystals.
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Concentration of Precursors: The concentrations of the DASC linker and the metal salt are critical.[3][4] Higher concentrations can lead to supersaturation, which favors rapid nucleation and the formation of smaller particles.[3][4] Conversely, lower concentrations slow down the nucleation process, allowing for the growth of larger crystals.[2]
-
Solvent System: The choice of solvent is crucial. Solvents that readily dissolve the linker and metal precursors can lead to faster reaction kinetics. The polarity and coordination ability of the solvent can also influence the stability of intermediate species and the final crystal morphology.
-
Modulators: The addition of modulators, such as monocarboxylic acids, is one of the most effective strategies for controlling particle size and morphology.[5] These molecules compete with the DASC linker for coordination to the metal centers, thereby influencing the rates of nucleation and growth.[5]
Q2: How do modulators work to control MOF crystal growth?
Modulators are molecules, typically with a similar functional group to the linker (e.g., a carboxylic acid), that are added to the synthesis mixture. They play a crucial role in "modulating" the reaction kinetics.[5]
The primary mechanism is competitive coordination. The modulator molecules compete with the DASC linker to bind to the metal ions.[6] This slows down the overall reaction rate, which can lead to more controlled crystal growth and often results in larger, more well-defined crystals with fewer defects.[7] By varying the concentration and type of modulator, you can systematically tune the particle size. For instance, a higher concentration of a modulator like acetic acid can decrease the nucleation and growth rate, leading to the formation of larger MOF crystals.[3]
Q3: What is the role of the amino groups on the DASC linker in the synthesis process?
The amino groups (-NH2) on the DASC linker are significant for several reasons. Firstly, they introduce a basic functionality into the MOF structure, which can be beneficial for applications like CO2 capture.[8] Secondly, these functional groups can influence the solubility of the linker and its interaction with the solvent and metal ions, thereby affecting the crystallization process. The presence of amino groups can also open up possibilities for post-synthetic modification, where additional functionalities can be attached to the MOF after its initial synthesis.[9]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of DASC MOFs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate | Reaction is too fast, leading to rapid precipitation instead of crystallization. | - Lower the reaction temperature. - Decrease the concentration of reactants. - Introduce a modulator (e.g., acetic acid) to slow down the reaction. |
| Poor Crystallinity | Insufficient reaction time or temperature for crystal growth. | - Increase the reaction time. - Increase the reaction temperature in small increments. |
| Broad Particle Size Distribution | Inhomogeneous nucleation and growth rates. | - Improve mixing of the reagents. - Use a modulator to control the nucleation process. - Optimize the temperature profile of the reaction. |
| Incorrect Morphology | The solvent system or modulators may favor the growth of specific crystal facets. | - Experiment with different solvents or solvent mixtures. - Vary the type and concentration of the modulator. |
| Small Particle Size | High nucleation rate compared to the growth rate. | - Decrease the concentration of reactants. - Lower the reaction temperature. - Increase the concentration of the modulator. |
| Large Particle Size | Low nucleation rate, allowing for extended crystal growth. | - Increase the concentration of reactants. - Increase the reaction temperature. - Decrease the concentration of the modulator. |
Section 3: Protocols & Workflows
Baseline Protocol for DASC MOF Synthesis
This is a general starting protocol that can be modified based on the desired particle size and morphology.
Materials:
-
This compound (DASC)
-
Metal Salt (e.g., Zinc Nitrate, Copper Nitrate)
-
Solvent (e.g., DMF, DEF, or a mixture)
-
Modulator (optional, e.g., acetic acid, benzoic acid)
Procedure:
-
In a glass vial, dissolve the DASC linker in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the solvent.
-
Combine the two solutions in a reaction vessel.
-
If using a modulator, add it to the reaction mixture.
-
Seal the reaction vessel and place it in an oven at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 12-48 hours).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the product by centrifugation or filtration.
-
Wash the product with fresh solvent to remove any unreacted precursors.
-
Activate the MOF by solvent exchange and heating under vacuum to remove residual solvent from the pores.
Workflow for Troubleshooting DASC MOF Synthesis
Caption: A general workflow for troubleshooting common issues in DASC MOF synthesis.
Section 4: Characterization Techniques
To effectively troubleshoot and control your DASC MOF synthesis, proper characterization of the products is essential.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your MOF. The resulting diffraction pattern should match the simulated pattern from the single-crystal structure.
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the particle size and morphology of your MOF crystals.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the hydrodynamic radius of the MOF particles in solution, providing information about their size distribution.
-
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the surface area and porosity of your MOF, which are critical properties for many applications.
Section 5: References
Sources
- 1. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. blog.novomof.com [blog.novomof.com]
- 3. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
troubleshooting poor yields in 2,2'-Diamino-4,4'-stilbenedicarboxylic acid MOF preparation
Welcome to the technical support center for the preparation of Metal-Organic Frameworks (MOFs) using the 2,2'-Diamino-4,4'-stilbenedicarboxylic acid linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these promising materials. Here, we address common challenges and provide in-depth troubleshooting advice to help you achieve high yields and desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of a well-synthesized this compound MOF?
A1: While the exact morphology can vary based on the specific metal node and synthesis conditions, well-crystallized MOFs using this linker often present as cubic or rod-shaped microcrystals. Significant deviation from a crystalline morphology, such as the formation of an amorphous powder, typically indicates a problem with the synthesis.
Q2: What are the most critical parameters to control during the synthesis?
A2: The most critical parameters are the reaction temperature, the choice of solvent (with N,N-Dimethylformamide being common), the molar ratio of the metal precursor to the linker, and the presence and concentration of any modulators (e.g., acetic acid, hydrochloric acid). These factors significantly influence the nucleation and growth of the MOF crystals.
Q3: Can I use a different solvent system instead of DMF?
A3: While DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve the precursors, other high-boiling point polar aprotic solvents can be explored. However, any change in the solvent will likely require re-optimization of the reaction temperature, time, and modulator concentration.
Q4: How do I purify the synthesized MOF?
A4: Purification typically involves washing the crude product to remove unreacted starting materials and solvent molecules trapped within the pores. A common procedure is to repeatedly wash the solid product with fresh DMF followed by a solvent exchange with a more volatile solvent like methanol or ethanol before drying under vacuum.
Q5: What is the role of a modulator in the synthesis?
A5: A modulator, often a monocarboxylic acid like acetic acid, competes with the linker for coordination to the metal clusters. This competition slows down the crystallization process, which can lead to larger, more well-defined crystals and reduce the formation of defects.
Troubleshooting Guide: Poor Yields and Product Quality
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound MOFs, their potential causes, and actionable solutions.
Problem 1: Low or No Crystalline Product Formation
Symptoms:
-
The final product is an amorphous powder or a very fine precipitate.
-
Powder X-ray diffraction (PXRD) analysis shows broad peaks or no distinct peaks characteristic of a crystalline MOF.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Reaction Temperature | MOF synthesis is a thermodynamically controlled process. The temperature must be high enough to promote crystal growth but not so high as to cause decomposition of the linker or the formed MOF. | 1. Verify Oven Temperature: Ensure your oven is calibrated and maintaining the set temperature. 2. Optimize Temperature: If the product is amorphous, consider a systematic increase in the reaction temperature (e.g., in 10-20 °C increments). Conversely, if decomposition is suspected, lower the temperature. A typical starting point for solvothermal synthesis with this linker is around 120 °C.[1] |
| Inappropriate Solvent | The solvent must effectively dissolve the metal salt and the organic linker to ensure a homogeneous reaction mixture, which is crucial for uniform crystal nucleation and growth. | 1. Ensure Complete Dissolution: Before heating, ensure both the metal precursor and the linker are fully dissolved in the solvent (e.g., DMF). Sonication can aid in dissolution. 2. Consider Solvent Quality: Use high-purity, anhydrous solvents, as water content can interfere with the reaction. |
| Incorrect Precursor Ratio | The stoichiometry of the metal precursor to the organic linker is critical for the formation of the desired MOF structure. An excess of one component can lead to the formation of undesired phases or amorphous byproducts. | 1. Verify Stoichiometry: Double-check the calculated molar ratios of your reactants. 2. Systematic Variation: If the yield is consistently low, perform a series of small-scale reactions with varying metal-to-linker ratios to find the optimal condition. |
| Absence or Incorrect Concentration of Modulator | Modulators control the kinetics of MOF formation. Without a modulator, rapid precipitation can occur, leading to amorphous materials. The concentration of the modulator is also key; too much can inhibit MOF formation altogether. | 1. Introduce a Modulator: If not already in use, add a modulator like acetic acid or hydrochloric acid to the reaction mixture. 2. Optimize Modulator Concentration: Systematically vary the concentration of the modulator to find the optimal balance between crystal quality and reaction time. |
Problem 2: Product Contamination and Impurities
Symptoms:
-
PXRD pattern shows additional peaks that do not correspond to the desired MOF phase.
-
Elemental analysis reveals an incorrect elemental composition.
-
The product has an unexpected color.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Linker Impurities | Impurities in the this compound linker can be incorporated into the MOF structure or act as competing ligands, disrupting the formation of the desired phase. | 1. Verify Linker Purity: Use a high-purity linker. If the purity is questionable, consider purifying it by recrystallization before use. 2. Characterize the Linker: Obtain an NMR or FTIR spectrum of the linker to confirm its identity and purity. |
| Linker Isomerization | The stilbene double bond in the linker can potentially isomerize from the trans to the cis configuration under solvothermal conditions, especially when exposed to light.[2][3] The cis isomer has a different geometry and may not form the same MOF structure. | 1. Protect from Light: While challenging in a sealed autoclave, minimize exposure of the linker and reaction mixture to light, especially UV light. 2. Analyze the Product: Use techniques like digested ¹H NMR of the MOF product to check for the presence of the cis isomer. |
| Oxidation of Amino Groups | The amino groups on the linker are susceptible to oxidation at high temperatures, which can lead to a change in the linker's electronic properties and coordination behavior, potentially resulting in impurities or a discolored product. | 1. Inert Atmosphere: While not always necessary, if oxidation is suspected, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower Temperature: Optimize the synthesis to the lowest possible temperature that still yields a crystalline product. |
| Incomplete Reaction or Side Reactions | Unreacted starting materials or byproducts from side reactions can co-precipitate with the MOF, leading to an impure product. | 1. Optimize Reaction Time: If the reaction is incomplete, extend the reaction time. Conversely, if side reactions are suspected, a shorter reaction time might be beneficial. 2. Thorough Washing: Ensure a rigorous washing and solvent exchange procedure to remove any unreacted precursors and soluble impurities. |
Experimental Protocols
General Solvothermal Synthesis of a Zr-based this compound MOF
This protocol is a general starting point and may require optimization for specific applications.
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve the desired amount of Zirconium(IV) chloride (ZrCl₄) in N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve a stoichiometric equivalent of this compound in DMF. Sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the reaction vial.
-
Add a modulator, such as a specific molar equivalent of acetic acid or hydrochloric acid.
-
Stir the mixture at room temperature for approximately 20-30 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified reaction time (e.g., 24-48 hours).[1]
-
-
Product Isolation and Purification:
-
After the reaction, allow the vial to cool to room temperature.
-
Collect the solid product by centrifugation.
-
Discard the supernatant and wash the solid with fresh DMF three times, with centrifugation and removal of the supernatant after each wash.
-
Perform a solvent exchange by soaking the product in a volatile solvent like methanol or ethanol for several hours, replacing the solvent periodically.
-
Collect the final product by centrifugation and dry under vacuum at an elevated temperature (e.g., 80-120 °C) to remove the solvent.
-
Visualizing the Workflow
Caption: Troubleshooting workflow for MOF synthesis.
References
-
A facile approach for preparing Zr-BDC and Zr-BDC-NH 2 MOFs using solvothermal method. IOP Conference Series: Materials Science and Engineering. 2019;509:012082. doi:10.1088/1757-899x/509/1/012082. [Link]
-
The Preparation of the Pure cis-Isomers of Four FWA of the Sulfonated Stilbene Type. Journal of the Society of Dyers and Colourists. 2008;102(10):305-309. doi:10.1111/j.1478-4408.1986.tb01069.x. [Link]
-
(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm. 2023;25(16):2379-2385. doi:10.1039/d3ce00171a. [Link]
Sources
Technical Support Center: Linker Degradation Studies of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid in MOFs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with Metal-Organic Frameworks (MOFs) incorporating the 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DCDSA) linker. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this specific linker within MOF structures. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the stability of DCDSA-based MOFs.
Q1: What are the primary suspected degradation pathways for the DCDSA linker in a MOF?
A1: The degradation of the DCDSA linker is multifaceted and often initiated by the inherent reactivity of its functional groups. The primary pathways include:
-
Photochemical Isomerization and Cyclization: The stilbene core is susceptible to cis-trans isomerization upon exposure to light. This change in geometry can induce strain and subsequent structural collapse. Furthermore, photocyclization can occur, leading to the formation of phenanthrene-like structures that disrupt the MOF's ordered framework.
-
Oxidation of the Amine Groups: The amino groups are prone to oxidation, which can alter the electronic properties of the linker and its coordination to the metal nodes. This can weaken the metal-linker bond, a crucial factor for framework stability.
-
Hydrolysis of the Metal-Carboxylate Bond: Like many MOFs, those containing DCDSA are susceptible to hydrolysis, especially in the presence of water or humid conditions.[1][2] This process involves the displacement of the carboxylate linker from the metal node by water molecules, leading to a breakdown of the framework.[1] The stability against hydrolysis can be influenced by the metal node's nature and the overall hydrophobicity of the MOF.[3][4]
Q2: What are the initial visual or analytical signs of DCDSA linker degradation?
A2: Early detection of linker degradation is crucial for maintaining experimental integrity. Key indicators include:
-
Color Change: A noticeable change in the color of the MOF powder can be a primary sign of chemical transformation of the linker, such as oxidation of the amino groups or photochemical reactions.
-
Loss of Crystallinity: A decrease in the intensity or broadening of peaks in the Powder X-ray Diffraction (PXRD) pattern is a strong indicator of framework collapse or amorphization due to linker degradation.
-
Changes in Spectroscopic Signatures: Alterations in the vibrational modes observed in Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the regions corresponding to the amine N-H stretches, C=C bond of the stilbene, and carboxylate stretches, can signify linker modification.
-
Decreased Porosity: A reduction in the Brunauer-Emmett-Teller (BET) surface area, as determined by gas sorption analysis, suggests pore collapse or blockage resulting from framework degradation.
Q3: How can I proactively minimize DCDSA linker degradation during synthesis and storage?
A3: Proactive measures can significantly enhance the stability of your DCDSA-based MOFs:
-
Control of Synthesis Conditions: The choice of solvent, temperature, and modulators during synthesis can impact the number of defects, such as "missing linkers," which can be initiation sites for degradation.[5]
-
Light Protection: Given the photosensitivity of the stilbene core, all synthesis, handling, and storage steps should be performed under dark or low-light conditions. Amber vials or aluminum foil-wrapped containers are recommended for storage.
-
Inert Atmosphere: To prevent oxidation of the amino groups, handle and store the MOF under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture Control: Store the activated MOF in a desiccator or glovebox to minimize exposure to moisture and prevent hydrolysis of the metal-linker bonds.
Q4: Are there specific metal nodes that are known to enhance or decrease the stability of MOFs with stilbene-based linkers?
A4: The choice of the metal node is a critical factor in determining the overall stability of a MOF.[6][7]
-
High-Valent Metal Ions for Enhanced Stability: High-valent metal ions like Zr(IV), Cr(III), and Al(III) tend to form stronger coordination bonds with carboxylate linkers, leading to more robust frameworks with higher thermal and chemical stability.[3] Zirconium-based MOFs, such as the UiO series, are particularly noted for their stability.[1][8]
-
Lower-Valent Metal Ions and Potential Instability: MOFs constructed from lower-valent metal ions, such as Cu(II) or Zn(II), can sometimes exhibit lower stability, particularly towards hydrolysis, although exceptions exist.[9] The coordination environment and the specific topology of the framework also play a significant role.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific experimental issues.
Problem 1: Significant Loss of Crystallinity in PXRD After Solvent Exchange/Activation
Symptoms:
-
The PXRD pattern of the as-synthesized MOF shows sharp, well-defined peaks, but after solvent exchange and heating under vacuum, the peaks become broad or disappear, indicating a loss of long-range order.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Step | Corrective Action |
| Framework Collapse due to Harsh Activation | Compare the PXRD pattern at intermediate stages of activation (e.g., after solvent exchange but before heating). | Use a gentler activation protocol. Consider a step-wise solvent exchange with progressively less polar and more volatile solvents before applying a vacuum at a lower temperature for a longer duration. Supercritical CO2 drying is an effective but more resource-intensive alternative. |
| Linker Degradation at Elevated Temperatures | Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the MOF. | Ensure the activation temperature is well below the onset of decomposition observed in the TGA. |
| Residual Solvent Reactivity | Analyze the sample by ¹H NMR after digestion in a suitable deuterated acid to check for linker fragments or byproducts. | Ensure complete solvent exchange before activation. If using reactive solvents like DMF, be aware that they can decompose at high temperatures and their byproducts can react with the MOF.[6] |
Experimental Workflow for Troubleshooting Poor Crystallinity:
Caption: Troubleshooting workflow for poor MOF crystallinity.
Problem 2: Unexpected Color Change and Loss of Porosity Over Time
Symptoms:
-
The MOF, initially a light color, darkens upon storage or exposure to ambient conditions.
-
Subsequent gas sorption measurements show a significant decrease in surface area and pore volume.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Step | Corrective Action |
| Oxidation of Amino Groups | Acquire FTIR and UV-Vis diffuse reflectance spectra of the fresh and aged samples. Look for changes in the N-H stretching region and shifts in the absorption bands. | Handle and store the MOF under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with N₂ or Ar). |
| Photochemical Degradation of Stilbene Linker | Expose a small sample to UV or ambient light and monitor for color changes and PXRD degradation over time. Compare with a sample stored in the dark. | Store the MOF in amber vials or wrapped in aluminum foil to protect it from light. Perform all handling under low-light conditions. |
| Adsorption of Atmospheric Contaminants | If stored in a non-inert environment, atmospheric components (moisture, CO₂, volatile organics) can be adsorbed, leading to pore blocking or reactions. | Always store the activated MOF in a desiccator or under vacuum. |
Logical Relationship Diagram for Degradation Pathways:
Caption: Environmental triggers and consequences of DCDSA linker degradation.
III. Key Experimental Protocols
To aid in your investigations, here are step-by-step protocols for essential characterization techniques.
Protocol 1: Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Objective: To monitor the structural integrity and crystallinity of the MOF before and after experiments or storage.
Methodology:
-
Sample Preparation: Gently grind a small amount of the MOF powder to ensure a random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range appropriate for your MOF, typically from 5° to 50°.
-
Use a step size of ~0.02° and a dwell time of at least 1 second per step.
-
-
Data Analysis: Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data or a reference pattern for the material. Look for peak broadening, shifts in peak positions, or the appearance of new peaks, which can indicate structural changes or degradation.
Protocol 2: Digestion and ¹H NMR Spectroscopy for Linker Integrity
Objective: To confirm the chemical structure of the DCDSA linker within the MOF and to detect any degradation products.
Methodology:
-
Digestion:
-
Accurately weigh ~5-10 mg of the MOF into a vial.
-
Add ~0.5 mL of a deuterated solvent mixture capable of digesting the MOF. A common choice for many MOFs is a mixture of DMSO-d₆ and a few drops of D₂SO₄ or DCl. Safety Note: Handle deuterated acids with appropriate personal protective equipment in a fume hood.
-
Gently heat or sonicate the mixture until the solid is completely dissolved.
-
-
NMR Analysis:
-
Transfer the resulting solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis: Compare the obtained spectrum with the spectrum of the pure DCDSA linker. The presence of new signals or significant shifts in the expected peaks may indicate linker modification or degradation.
IV. References
-
Gangu, K. K., et al. (2019). Characteristics of MOF, MWCNT and graphene containing materials for hydrogen storage: A review. Chemosphere, 30, 132-144.
-
Naeem, A., et al. (2016). Mixed-linker approach in designing porous zirconium-based metal-organic frameworks with high hydrogen storage capacity. Chemical Communications, 52(50), 7826-7829.
-
Sun, M., et al. (2018). Enhancement of visible-light-driven CO₂ reduction performance using an amine-functionalized zirconium metal-organic framework. Dalton Transactions, 47(3), 909-915.
-
Gates, B. C., et al. (2014). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C, 118(43), 24881–24889. [Link]
-
Wiersum, A. D., et al. (2013). Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit. Journal of Materials Chemistry A, 1(18), 5642-5650.
-
Howarth, A. J., et al. (2016). Chemical, thermal and mechanical stabilities of metal–organic frameworks. Nature Reviews Materials, 1, 15018.
-
de la Peña-O'Shea, V. A., et al. (2021). Metal-Organic Frameworks in Green Analytical Chemistry. Molecules, 26(1), 133.
-
Li, H., et al. (2019). Improving MOF stability: approaches and applications. Chemical Society Reviews, 48(12), 3241-3267. [Link]
-
Gates, B. C., et al. (2014). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed Central, PMCID: PMC4211409. [Link]
-
Li, H., et al. (2019). Improving MOF stability: approaches and applications. PMC, PMCID: PMC6662495. [Link]
-
Valenzano, L., et al. (2015). Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. Inorganic Chemistry, 54(17), 8259–8267.
-
Wiersum, A. D., et al. (2013). Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit. DTIC. [Link]
-
Wiersum, A. D., et al. (2013). Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit. ResearchGate.
-
Khan, I., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI, 13(11), 3896. [Link]
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- 8. researchgate.net [researchgate.net]
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Validation & Comparative
A Tale of Two Linkers: A Comparative Guide to 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid and Terephthalic Acid in Metal-Organic Framework Synthesis
For the forward-thinking researcher, the choice of an organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs). This decision dictates the ultimate topology, porosity, and functionality of the resulting material. This guide provides an in-depth comparison of two dicarboxylic acid linkers: the functionalized 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDC) and the archetypal terephthalic acid (TPA).
This document will delve into the nuanced differences between these two building blocks, providing a comprehensive analysis of their impact on MOF properties and performance. We will explore how the introduction of amino functionalities and the extension of the linker backbone influence key characteristics such as framework stability, pore environment, and catalytic activity. By presenting supporting experimental data and detailed synthesis protocols for analogous MOFs, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and application of advanced porous materials.
The Contenders: A Structural and Functional Overview
At first glance, both DSDC and TPA offer the requisite dicarboxylate groups for coordination with metal nodes, forming the extended networks characteristic of MOFs. However, their fundamental structural and chemical differences give rise to vastly different properties in the resulting frameworks.
Terephthalic Acid (TPA): The Rigid Workhorse
Terephthalic acid, or benzene-1,4-dicarboxylic acid (BDC), is a cornerstone of MOF chemistry. Its rigid, planar structure and well-understood coordination chemistry have led to the synthesis of some of the most iconic MOFs, including the MOF-5 and UiO-66 families.[1][2] The symmetrical nature of TPA often leads to highly crystalline and porous materials with predictable topologies.[1]
This compound (DSDC): The Functional Contender
DSDC represents a more complex and functionalized linker. It features three key distinctions from TPA:
-
Amino Functionality: The two primary amine groups (-NH2) introduce basic sites into the MOF framework. These groups can act as hydrogen bond donors and acceptors, participate in post-synthetic modification, and serve as active catalytic centers.[3]
-
Stilbene Backbone: The stilbene core is larger and less rigid than the benzene ring of TPA. This can lead to the formation of MOFs with larger pores and potentially different network topologies.
-
Potential for Isomerism: The carbon-carbon double bond in the stilbene backbone can exist in either cis or trans configurations, which can influence the resulting framework geometry.
The following table summarizes the key properties of the two linkers:
| Property | This compound (DSDC) | Terephthalic Acid (TPA) |
| Chemical Formula | C₁₆H₁₄N₂O₄ | C₈H₆O₄ |
| Molecular Weight | 298.29 g/mol | 166.13 g/mol |
| Functional Groups | Carboxylic Acid, Amine | Carboxylic Acid |
| Backbone | Stilbene | Benzene |
| Key Features | Basic amino groups, larger size, potential for isomerism | Rigid, planar, well-established in MOF synthesis |
Comparative Performance in MOF Applications: A Data-Driven Analysis
| Property | UiO-66 (TPA-based) | UiO-66-NH₂ (Amino-functionalized TPA) | Rationale for Difference |
| BET Surface Area | ~1100-1600 m²/g | ~700-1400 m²/g | The presence of the amino group within the pores can slightly reduce the available surface area.[4] |
| Thermal Stability | ~500 °C | ~450 °C | The C-N bond in the amino group is generally less stable than the C-H and C-C bonds of the benzene ring, leading to a slightly lower decomposition temperature. |
| Chemical Stability | High | High | Both frameworks are based on the robust Zr₆O₄(OH)₄ secondary building unit, imparting excellent chemical stability.[4] However, the basicity of the amino group can make the linker more susceptible to acidic conditions. |
| CO₂ Adsorption Capacity | Moderate | High | The amino groups provide additional binding sites for CO₂ through Lewis acid-base interactions, significantly enhancing adsorption capacity.[5] |
| Catalytic Activity | Lewis acidic sites at Zr nodes | Lewis acidic sites and basic amino sites | The amino groups can act as basic catalysts for reactions like the Knoevenagel condensation.[3] |
Key Insights from the Comparison:
-
Porosity vs. Functionality: The introduction of amino groups, as in the case of DSDC, may lead to a slight decrease in surface area compared to a non-functionalized linker of similar size. However, this is often a worthwhile trade-off for the significant enhancement in functionality.
-
Enhanced Selectivity and Catalysis: The primary advantage of using DSDC over TPA lies in the introduction of basic amino groups. These groups can dramatically improve the selectivity of the MOF for acidic gases like CO₂ and can endow the material with catalytic activity for a range of organic transformations.[3][5]
-
Stability Considerations: While both TPA and DSDC can form robust MOFs, particularly with high-valent metal ions like Zr(IV), the presence of the amino group in DSDC may slightly compromise the thermal stability. The chemical stability towards acidic media might also be a consideration due to the basic nature of the amine.
Experimental Protocols: Synthesizing the Frameworks
To provide a practical context for this comparison, we present detailed, step-by-step methodologies for the synthesis of two representative MOFs: MOF-5, a zinc-based framework using terephthalic acid, and UiO-66-NH₂, a zirconium-based framework with an amino-functionalized linker.
Synthesis of MOF-5 using Terephthalic Acid
This protocol is adapted from the well-established solvothermal synthesis of MOF-5.[2]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (TPA)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a 100 mL screw-capped jar, dissolve 1.5 g of zinc nitrate hexahydrate and 0.5 g of terephthalic acid in 50 mL of DMF.
-
Seal the jar tightly and place it in a preheated oven at 105 °C for 24 hours.
-
After 24 hours, remove the jar from the oven and allow it to cool to room temperature. Colorless cubic crystals of MOF-5 will have formed.
-
Decant the DMF solution and wash the crystals with fresh DMF (3 x 20 mL).
-
To activate the MOF, the DMF solvent molecules within the pores must be exchanged. Immerse the crystals in chloroform (3 x 20 mL) over a period of 3 days.
-
After solvent exchange, decant the chloroform and dry the MOF-5 crystals under vacuum at 120 °C for 12 hours to obtain the fully activated, porous material.
Caption: Solvothermal synthesis workflow for MOF-5.
Synthesis of UiO-66-NH₂ using 2-Aminoterephthalic Acid
This protocol describes the synthesis of the amino-functionalized UiO-66-NH₂.[6]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 1.027 g of ZrCl₄ in 50 mL of DMF.
-
Magnetically stir the solution for 5 minutes.
-
Add 0.789 g of 2-aminoterephthalic acid to the solution and continue stirring for 30 minutes.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the yellow solid product by filtration.
-
To remove unreacted starting materials and solvent, immerse the product in fresh DMF for 1 hour, followed by washing with acetone (3 x 20 mL).
-
Dry the final product at 90 °C for 24 hours to obtain UiO-66-NH₂.
Caption: Solvothermal synthesis workflow for UiO-66-NH₂.
Causality Behind Experimental Choices
The choice of solvothermal synthesis is deliberate. The elevated temperatures and pressures facilitate the dissolution of the reactants and promote the crystallization of the highly ordered MOF structure. The use of DMF as a solvent is common due to its high boiling point and its ability to dissolve both the metal salts and the organic linkers. The washing and solvent exchange steps are crucial for removing unreacted precursors and guest molecules from the pores, which is essential for achieving high surface area and porosity in the final material. The activation step, involving heating under vacuum, ensures the complete removal of any residual solvent, making the porous network accessible for guest molecules.
Conclusion: Selecting the Right Linker for the Job
The choice between this compound and terephthalic acid as a MOF linker is not a matter of one being definitively "better" than the other, but rather a question of desired functionality.
-
Terephthalic acid is the ideal choice for applications where high porosity, thermal stability, and a well-defined, inert pore environment are paramount. Its simplicity and the vast body of literature surrounding TPA-based MOFs make it a reliable and predictable building block.
-
This compound , on the other hand, is the linker of choice when specific functionalities are required. The introduction of basic amino groups opens up a wide range of possibilities, including enhanced gas separation, heterogeneous catalysis, and post-synthetic modification. The larger stilbene backbone also offers the potential for creating MOFs with larger pore apertures, which can be advantageous for the encapsulation of large molecules.
Ultimately, the decision rests on the specific application and the desired properties of the final MOF material. By understanding the fundamental differences between these two linkers and the impact they have on the resulting framework, researchers can more effectively design and synthesize novel MOFs with tailored properties for a wide range of applications, from drug delivery to carbon capture.
References
-
Villarroel-Rocha, J., et al. (2020). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Journal of Porous Materials, 27(5), 1447-1458. [Link]
-
Silva, C. M., et al. (2025). A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. Discover Chemistry, 2, 144. [Link]
-
Gospodinova, N., et al. (2024). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Molecules, 29(15), 3713. [Link]
-
Sun, D., et al. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A, 6(19), 9089-9097. [Link]
-
Al-Maythalony, B. A., & Shammakh, W. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Polymers, 15(22), 4443. [Link]
-
Castillo-Lira, T. F., et al. (2023). Exploring the Role of Amino Acid-Derived Multivariate Metal–Organic Frameworks as Catalysts in Hemiketalization Reactions. Inorganic Chemistry, 62(18), 7070-7079. [Link]
-
Li, J., et al. (2018). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Materials, 11(10), 1910. [Link]
-
Ammar, M., et al. (2021). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. Journal of Chromatography A, 1657, 462573. [Link]
-
ResearchGate. (n.d.). Structure of bimetallic MOFs with terephthalic acid as the organic linker. Retrieved from [Link]
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Navaie Diva, T. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-80. [Link]
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ResearchGate. (2025). Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. Retrieved from [Link]
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Wang, K. (2020, September 21). How to synthesize UiO-66 and UiO-66-NH2 [Video]. YouTube. [Link]
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Lanzas, J., et al. (2021). Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid. Catalysts, 11(12), 1509. [Link]
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Yang, Y., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(17), 7848-7855. [Link]
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Sciforum. (n.d.). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Retrieved from [Link]
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Wang, Z., et al. (2016). Synthesis and Formation Mechanism of Textured MOF-5. Crystal Growth & Design, 16(3), 1593-1599. [Link]
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Gascon, J., et al. (2009). Amino-based metal-organic frameworks as stable, highly active basic catalysts. Journal of Catalysis, 261(1), 75-87. [Link]
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Cohen, S. M. (2010). Evaluation of Heterogeneous Metal-Organic Framework Organocatalysts Prepared by Postsynthetic Modification. ChemCatChem, 2(7), 786-793. [Link]
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Core. (n.d.). Synthesis and Formation Mechanism of Textured MOF-5. Retrieved from [Link]
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Lyu, J., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. [Link]
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LOUIS. (n.d.). Synthesis of UiO-66 Metal Organic Frameworks. Retrieved from [Link]
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Jiang, N., et al. (2016). Synthesis of metal organic framework (MOF-5) with high selectivity for CO2/N2 separation in flue gas by maximum water concentration approach. Korean Journal of Chemical Engineering, 33(9), 2561-2568. [Link]
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Ahmad, I., et al. (2025). Novel MOF-based vanadium and 2,2′-bipyridine-4,4′-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers in Chemistry, 13. [Link]
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Wang, Y., et al. (2023). Precise Manipulation of Amino Groups in Zr-MOFs for Efficient Adsorption Performance. Materials, 16(11), 3959. [Link]
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Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454. [Link]
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Peterson, G. W., et al. (2017). UiO-66-NH2 Metal–Organic Framework (MOF) Nucleation on TiO2, ZnO, and Al2O3 Atomic Layer Deposition-Treated Polymer Fibers: Role of Metal Oxide on MOF Growth and Catalytic Hydrolysis of Chemical Warfare Agent Simulants. ACS Applied Materials & Interfaces, 9(49), 43101-43109. [Link]
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A Comparative Guide to Ligand Selection in MOFs for CO2 Capture: 2,2'-Diamino-4,4'-stilbenedicarboxylic acid vs. 4,4'-biphenyldicarboxylic acid
For researchers and scientists in the field of materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for targeted applications. In the critical area of carbon dioxide (CO2) capture, the choice of the organic linker is a key determinant of the final material's performance. This guide provides an in-depth comparison of two structurally similar yet functionally distinct dicarboxylic acid linkers: 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DASC) and 4,4'-biphenyldicarboxylic acid (BPDC). We will explore how the introduction of amino functionalities on the linker backbone can dramatically enhance CO2 capture capabilities.
Introduction: The Critical Role of the Organic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and the ability to functionalize their internal surfaces make them highly promising candidates for gas storage and separation, including the capture of CO2 from flue gas streams.[1][2] The organic linker not only dictates the framework's topology but also presents an opportunity to introduce specific chemical functionalities that can enhance interactions with guest molecules like CO2.
This guide focuses on a comparative analysis of two such linkers: the non-functionalized 4,4'-biphenyldicarboxylic acid (BPDC) and its amino-functionalized counterpart, this compound (DASC). While both possess a similar rigid backbone suitable for constructing robust porous frameworks, the presence of primary amine groups in DASC is hypothesized to significantly improve CO2 capture performance through specific chemical interactions.
Ligand Properties: A Tale of Two Linkers
The fundamental difference between DASC and BPDC lies in the presence of two primary amine (-NH2) groups on the DASC backbone. This seemingly minor alteration has profound implications for the resulting MOF's affinity for CO2.
-
4,4'-biphenyldicarboxylic acid (BPDC): This is a well-established, rigid linker used in the synthesis of numerous MOFs. Its linear geometry and dicarboxylate connectivity promote the formation of stable, porous structures. However, the aromatic backbone is relatively non-polar, leading to weaker, non-specific physisorption of CO2 molecules via van der Waals interactions.
-
This compound (DASC): DASC introduces two key features: the stilbene core, which imparts a degree of conformational flexibility compared to the biphenyl group, and more importantly, the two amino groups. These amine functionalities are basic in nature and can act as strong hydrogen bond donors, creating specific, favorable interaction sites for the acidic CO2 molecule.
Performance Comparison: Expected Outcomes in CO2 Capture
Below is a table summarizing the anticipated performance of two hypothetical, isostructural MOFs, "MOF-BPDC" and "MOF-DASC," synthesized with the same metal node (e.g., Zn(II)).
| Performance Metric | MOF-BPDC (Expected) | MOF-DASC (Expected) | Rationale for Difference |
| CO2 Uptake Capacity (low pressure) | Moderate | High | The amino groups in MOF-DASC create specific binding sites for CO2, leading to higher uptake at lower pressures, which is crucial for flue gas applications. |
| CO2/N2 Selectivity | Moderate | High | The preferential interaction of CO2 with the amino groups in MOF-DASC results in a significantly higher selectivity for CO2 over other gases like N2. |
| Isosteric Heat of Adsorption (Qst) | Lower | Higher | The stronger, more specific interactions between CO2 and the amine-functionalized pores of MOF-DASC lead to a higher heat of adsorption, indicative of chemisorption-like behavior. |
| BET Surface Area | High | Moderately High | The presence of the amino groups in the pores of MOF-DASC may slightly reduce the overall surface area compared to the unfunctionalized MOF-BPDC. |
Mechanistic Insights: The "Amine Advantage"
The superior performance of DASC-based MOFs in CO2 capture can be attributed to the specific chemical interactions facilitated by the amino groups. These interactions are significantly stronger than the purely physical adsorption observed in non-functionalized MOFs.
The primary mechanism involves a Lewis acid-base interaction between the acidic carbon atom of CO2 and the basic nitrogen atom of the amine group. This can be further enhanced by hydrogen bonding between the oxygen atoms of CO2 and the hydrogen atoms of the amine. In the presence of water, the amine groups can also promote the formation of bicarbonate species, further increasing the CO2 uptake capacity.[6]
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The Definitive Guide to Structural Validation of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction
In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), materials synthesized from 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDC) are attracting significant attention. Their inherent porosity, coupled with the photophysical properties and functionalizable amino groups of the stilbene linker, opens avenues for applications in gas storage, catalysis, and sensing. However, the promise of these materials is fundamentally tethered to the precise and accurate determination of their three-dimensional atomic arrangement. This guide provides an in-depth, comparative analysis of the structural validation techniques for DSDC-based MOFs, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SCXRD).
This document is intended for researchers, scientists, and drug development professionals who are either actively working with DSDC-MOFs or are considering their use. It moves beyond a mere listing of techniques to offer a causal explanation behind experimental choices, ensuring a robust and self-validating approach to structural characterization.
The Imperative of Structural Integrity in DSDC-MOFs
The precise arrangement of metal nodes and DSDC linkers dictates the pore size, shape, and overall topology of the MOF. These structural features, in turn, govern the material's functional properties. An unambiguous structural model is paramount for:
-
Structure-Property Correlation: Understanding how the atomic-level architecture influences macroscopic behaviors like gas uptake, catalytic activity, or luminescence.
-
Rational Design: Providing the foundational knowledge for the targeted synthesis of next-generation materials with tailored properties.
-
Reproducibility: Ensuring that synthesized materials are consistent and that experimental results are reliable and comparable across different laboratories.
The stilbene backbone in the DSDC linker introduces a layer of complexity due to its potential for cis-trans photoisomerization[1]. Furthermore, the amino groups can influence the coordination chemistry and introduce specific intermolecular interactions. These unique characteristics of the DSDC linker necessitate a meticulous approach to structural validation.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is the most powerful and reliable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline material[2][3][4]. The ability to obtain a complete and precise crystal structure, including bond lengths, bond angles, and the connectivity of the framework, makes it the cornerstone of MOF characterization[3].
A Step-by-Step Protocol for SCXRD Analysis of DSDC-MOF Crystals
The following protocol outlines the critical steps for a successful SCXRD experiment on DSDC-MOFs, emphasizing the causal reasoning behind each stage.
1. Crystal Selection and Mounting:
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. A well-formed crystal with smooth faces and without visible defects is ideal. For DSDC-MOFs, it is crucial to handle crystals with care to avoid mechanical damage that could introduce defects into the crystal lattice.
-
Procedure:
-
Under a high-magnification microscope, select a single crystal of suitable size (typically 0.1-0.3 mm).
-
Carefully mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
For air-sensitive or solvent-loss-prone crystals, which is common for MOFs, perform the mounting process quickly and consider flash-cooling the crystal in a stream of cold nitrogen gas.
-
2. Data Collection:
-
Rationale: The goal of data collection is to measure the intensities of a large number of Bragg reflections from the crystal. The choice of X-ray source and detector, as well as the data collection strategy, will impact the quality and resolution of the final dataset. Given the photoactive nature of the stilbene linker, minimizing exposure to high-intensity X-rays is a consideration to prevent potential in-situ photoisomerization or degradation.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial indexing of the crystal to determine the unit cell parameters and crystal system.
-
Devise a data collection strategy that ensures high completeness and redundancy of the data. This typically involves collecting a series of frames at different crystal orientations.
-
For potentially photosensitive DSDC-MOFs, it is advisable to use a lower X-ray dose or a faster data collection time per frame.
-
3. Data Reduction and Processing:
-
Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections and to apply necessary corrections for experimental factors.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction, which is particularly important for highly absorbing crystals.
-
4. Structure Solution and Refinement:
-
Rationale: The corrected diffraction data is used to solve the phase problem and to generate an initial model of the crystal structure. This model is then refined to obtain the best possible fit to the experimental data.
-
Procedure:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Build an initial model of the asymmetric unit. For DSDC-MOFs, this will involve locating the metal cluster and the DSDC linker.
-
Refine the atomic coordinates, displacement parameters, and site occupancies against the experimental data using a least-squares minimization algorithm.
-
Carefully model any disordered solvent molecules within the pores, a common challenge in MOF crystallography[2].
-
5. Structure Validation and Analysis:
-
Rationale: The final refined structure must be validated to ensure its chemical and crystallographic reasonability.
-
Procedure:
-
Check for any missed symmetry using programs like PLATON.
-
Analyze the bond lengths, bond angles, and torsion angles to ensure they are chemically sensible.
-
Examine the final difference Fourier map for any significant unassigned electron density.
-
Generate a Crystallographic Information File (CIF) for publication and deposition in a crystallographic database.
-
A Comparative Guide: SCXRD vs. Alternative Structural Validation Techniques
While SCXRD provides the most definitive structural information, it is not always feasible to grow single crystals of sufficient size and quality. In such cases, a combination of other techniques is essential to build a comprehensive understanding of the material's structure.
| Technique | Information Provided | Advantages for DSDC-MOFs | Limitations for DSDC-MOFs | Experimental Data Example |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous 3D atomic structure, bond lengths, bond angles, connectivity, absolute stereochemistry. | The "gold standard" for definitive structure determination. Provides the most detailed and accurate structural model.[2][3][4] | Requires high-quality single crystals, which can be challenging to grow. Potential for photo-induced changes in the stilbene linker during data collection. | A refined crystal structure showing the precise coordination of the DSDC linker to the metal centers and the pore dimensions. |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase, unit cell parameters, phase purity, and crystallite size. | Excellent for routine characterization, phase identification, and assessing bulk sample purity. Can be used for structure solution of microcrystalline powders.[4] | Structure solution from powder data is complex and may not be unique. Peak broadening can make it difficult to resolve closely spaced reflections. | PXRD pattern matching the simulated pattern from the single-crystal structure, confirming the bulk sample is the same phase. |
| Transmission Electron Microscopy (TEM) | High-resolution images of the crystal lattice, visualization of defects, and local structure. | Can directly visualize the porous network and identify structural defects not apparent from diffraction data. Essential for understanding the local structure and morphology. | Beam sensitivity of MOFs can lead to sample damage. Provides local information that may not be representative of the bulk sample. | HR-TEM images showing the ordered channels within the DSDC-MOF and identifying any "missing linker" or "missing cluster" defects. |
| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and surface features. | Provides a quick and straightforward way to assess the size, shape, and uniformity of the synthesized crystals. | Does not provide information about the internal crystal structure. | SEM images showing well-defined, uniform crystals of the DSDC-MOF, indicating good crystallinity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the material. | Confirms the presence of the DSDC linker and the absence of unreacted starting materials. Can be used to monitor post-synthetic modifications of the amino groups. | Provides information on local chemical environments but not long-range crystalline order. | FTIR spectrum showing characteristic peaks for the carboxylate groups coordinated to the metal and the N-H stretches of the amino groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the local chemical environment of specific nuclei (e.g., 1H, 13C). | Can be used to confirm the structure of the DSDC linker and to probe host-guest interactions within the pores. | Solid-state NMR is required for insoluble MOFs, and the resolution may be lower than for solution-state NMR. | 1H NMR spectrum of the digested MOF confirming the integrity of the DSDC linker after synthesis. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the structural validation of DSDC-MOFs, highlighting the central role of SCXRD and the complementary nature of other techniques.
Caption: A typical workflow for the structural validation of DSDC-MOFs.
Caption: Decision tree for selecting structural validation techniques.
Conclusion and Future Outlook
The robust structural validation of this compound MOFs is not merely a characterization step but a fundamental prerequisite for advancing their application. While single-crystal X-ray diffraction remains the unequivocal method for determining the precise atomic arrangement, a multi-technique approach is often necessary to build a complete and reliable structural picture. The challenges posed by the photoactive and functionalized nature of the DSDC linker underscore the need for careful experimental design and data interpretation.
As the field of MOF chemistry continues to push the boundaries of complexity and functionality, the development of advanced in-situ and time-resolved characterization techniques will become increasingly vital. For DSDC-MOFs, this could involve monitoring structural changes upon light irradiation or during guest uptake, providing unprecedented insights into their dynamic behavior. By adhering to the rigorous and self-validating principles outlined in this guide, researchers can ensure the scientific integrity of their work and unlock the full potential of these promising materials.
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Hunter, L. R., Karlsson, J. K. G., Sellars, J. D., & Probert, M. R. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(16), 2353–2358. [Link]
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Øien-Ødegaard, S., Shearer, G. C., Wragg, D. S., & Lillerud, K. P. (2017). Pitfalls in metal-organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(16), 4867–4876. [Link]
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Vitillo, J. G., Atzori, C., Civalleri, B., Barbero, N., Barolo, C., & Bonino, F. (2018). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. In Hybrid Organic-Inorganic Interfaces: Towards Advanced Functional Materials (pp. 459-495). Wiley-VCH. [Link]
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Zhu, L., Wang, C., & Lin, W. (2018). Photoswitching of the mechanical properties of a metal–organic framework. Journal of the American Chemical Society, 140(4), 1314–1318. (This is a representative example of photo-responsive MOFs, the principles of which are relevant to DSDC-MOFs). [Link]
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Gándara, F., & Yaghi, O. M. (2014). Crystallography of metal–organic frameworks. Crystallography Reviews, 20(4), 235–257. [Link]
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Majumder, A., & Ghosh, S. K. (2009). Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales. Inorganic chemistry, 48(24), 11636–11646. [Link]
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Main, R., Vornholt, S., Rice, C., Elliott, C., Russell, S., Kerr, P., ... & Morris, R. (2022). In Situ single-crystal synchrotron X-ray Diffraction Studies of Biologically Active Gases in Metal-Organic Frameworks. [Link]
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Rice, C. M., Vornholt, S., Main, R. E., Elliott, C. L., Russell, S. M., Warren, M. R., ... & Morris, R. E. (2022). In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. Journal of the American Chemical Society. [Link]
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comparative study of the photocatalytic efficiency of different amino-functionalized linkers
For researchers and professionals in materials science and sustainable chemistry, the quest for efficient, light-driven catalysts is a paramount objective. Among the most promising candidates are porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Their exceptional tunability allows for the precise engineering of photophysical and catalytic properties. A key strategy in this endeavor is the functionalization of the organic linkers that form the backbone of these structures.
This guide provides an in-depth comparative study on the photocatalytic efficiency of different amino-functionalized linkers. Moving beyond a simple survey, we will dissect the causal relationships between linker structure, material properties, and catalytic output, supported by robust experimental data and detailed protocols. Our focus is to provide a trustworthy, authoritative resource that explains not just what works, but why it works.
The Role of the Amino Group: More Than Just a Functionalization
The introduction of amino (-NH₂) groups onto the organic linkers of MOFs and COFs is a proven strategy to boost photocatalytic activity. This enhancement stems from a combination of synergistic effects:
-
Extended Light Absorption: Amino groups act as auxochromes, electron-donating moieties that can effectively narrow the material's band gap. This leads to a redshift in light absorption, enabling the photocatalyst to harness a larger portion of the visible light spectrum, which constitutes the bulk of solar energy.[1]
-
Improved Charge Separation: The amino group can modulate the electronic structure of the linker, often raising the energy level of the valence band. This facilitates more efficient separation of photogenerated electron-hole pairs, a critical step in any photocatalytic cycle, by suppressing charge recombination.[2]
-
Enhanced Substrate Interaction: The basic nature of the amino group can enhance the adsorption of acidic molecules like CO₂, a key reactant in photocatalytic reduction.[3] This pre-concentration of substrate molecules near the active sites can significantly improve reaction rates.
-
Active Catalytic Sites: In certain mechanisms, the amino groups themselves can act as catalytic sites or co-catalysts, participating directly in the reaction pathways.[4]
Comparative Analysis of Amino-Linkers in MOFs
Metal-Organic Frameworks, with their well-defined metal nodes and organic linkers, serve as an excellent platform for systematically studying the impact of linker functionalization. We will compare the most common amino-functionalized linker, 2-aminoterephthalic acid (H₂BDC-NH₂), against its unfunctionalized counterpart and a di-amino variant to illustrate the structure-performance relationship.
Case Study: UiO-66(Zr) and MIL-101(Fe) Frameworks
The UiO-66(Zr) and MIL-series are widely studied MOFs known for their exceptional stability, making them ideal scaffolds for photocatalysis.
| Catalyst | Linker | Photocatalytic Application | Key Performance Metric | Improvement Factor |
| UiO-66(Zr) | Terephthalic acid (BDC) | H₂ Evolution | ~1250 µmol g⁻¹ h⁻¹ (as composite) | Baseline |
| UiO-66-NH₂ | 2-Aminoterephthalic acid (NH₂-BDC) | H₂ Evolution | ~6250 µmol h⁻¹ g⁻¹ (as composite)[5] | ~5x vs. pristine |
| NH₂-UiO-66(Zr) | 2-Aminoterephthalic acid (NH₂-BDC) | CO₂ Reduction to Formate | Baseline | Baseline |
| Mixed-Linker NH₂-UiO-66(Zr) | NH₂-BDC + 2,5-Diaminoterephthalic acid | CO₂ Reduction to Formate | 50% higher conversion[6] | 1.5x vs. mono-amino |
| MIL-101(Fe) | Terephthalic acid (BDC) | CO₂ Reduction to CO | ~18.5 µmol g⁻¹ | Baseline |
| NH₂-MIL-101(Fe) | 2-Aminoterephthalic acid (NH₂-BDC) | CO₂ Reduction to CO | ~36.9 µmol g⁻¹ (as composite)[7][8] | ~2-3.6x vs. pristine |
| NH₂-ZSTU-2(Ti) | 2,4,6-tri(4-carboxyphenylphenyl)-aniline | H₂ Evolution | 431.45 μmol·g⁻¹·h⁻¹[2] | 2.5x vs. non-amino version |
Expert Insights: The data clearly demonstrates a significant performance boost upon amino-functionalization. The five-fold increase in H₂ evolution for the UiO-66-NH₂ composite highlights the enhanced light absorption and charge separation imparted by the amino group.[5] Furthermore, the move from a mono-amino to a mixed-linker system incorporating a di-amino linker in UiO-66(Zr) enhanced CO₂ conversion by 50%.[6] This suggests that increasing the density of amino groups can further improve performance, likely by increasing CO₂ adsorption sites and further modifying the electronic landscape. The enhancement in the iron-based NH₂-MIL-101(Fe) system underscores that this strategy is effective across different metal-cluster-based MOFs.[7][8]
Comparative Analysis of Amino-Linkers in COFs
Covalent Organic Frameworks, constructed entirely from light elements, offer a metal-free platform for photocatalysis. Their performance is highly dependent on the electronic properties of their building blocks and the nature of their covalent linkages.
Case Study: Imine and Enaminone-Linked COFs
The tunability of COFs allows for systematic studies on how linker modification impacts photocatalytic H₂ evolution.
| Catalyst | Linker / Building Blocks | Photocatalytic Application | H₂ Evolution Rate |
| N₀-COF | 1,3,5-triformylphloroglucinol + p-phenylenediamine | H₂ Evolution | 23 µmol h⁻¹ g⁻¹[9] |
| N₃-COF | 1,3,5-triformylphloroglucinol + 2,4,6-triaminotriazine | H₂ Evolution | 1703 µmol h⁻¹ g⁻¹[9] |
| Enaminone COF (Tp-BHD) | 1,3,5-triformylphloroglucinol + Benzidine | H₂ Evolution | 1078x higher than imine version[10] |
| TpPa-(CH₃)₂ | 1,3,5-triformylbenzene + 2,5-dimethyl-p-phenylenediamine | H₂ Evolution | 25.85 mmol g⁻¹ h⁻¹[11] |
| TpPa-Cl₂ | 1,3,5-triformylbenzene + 2,5-dichloro-p-phenylenediamine | H₂ Evolution | 99.23 mmol g⁻¹ h⁻¹[11] |
| CTF-NH₂ | Amino-functionalized Covalent Triazine Framework | H₂ Evolution | ~100 µmol in 3h |
| CTF-NH₂-F (with acid residue) | Amino-functionalized Covalent Triazine Framework | H₂ Evolution | ~250 µmol in 3h[12] |
Expert Insights: The results for COFs are even more dramatic. The systematic substitution of C-H with nitrogen atoms in the Nₓ-COF series led to a remarkable increase in H₂ evolution, with the N₃-COF exhibiting a rate over 74 times higher than the N₀-COF.[9] This is attributed to the creation of donor-acceptor motifs that promote exciton dissociation. Similarly, changing the linkage from imine to the more electron-rich enaminone resulted in a several-hundred-fold increase in activity, underscoring the profound impact of linker chemistry.[10] A 2024 study further demonstrates that fine-tuning substituents on the amine-containing linker (e.g., electron-withdrawing Cl groups vs. electron-donating CH₃ groups) can enhance H₂ evolution rates by nearly fourfold, showcasing the high degree of precision possible in designing COF photocatalysts.[11]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, we present detailed, step-by-step methodologies for the synthesis of a representative amino-functionalized MOF and the subsequent evaluation of its photocatalytic performance.
Synthesis of UiO-66-NH₂
This protocol details a common solvothermal synthesis for the zirconium-based MOF, UiO-66-NH₂.
Caption: Solvothermal synthesis workflow for UiO-66-NH₂.
Causality Behind Choices:
-
Solvent (DMF): N,N-Dimethylformamide is a high-boiling point solvent ideal for solvothermal synthesis, facilitating the dissolution of precursors and the crystallization process.
-
Modulator/Water: The addition of a small amount of water or other modulators like benzoic or acetic acid is crucial. It competes with the linker for coordination to the metal clusters, slowing down the nucleation rate and leading to larger, more crystalline, and less defective MOF particles.[13]
-
Washing Steps: Repeated washing with DMF and a lower-boiling solvent like ethanol is essential to remove unreacted precursors and high-boiling DMF trapped within the pores.
-
Activation: Heating under vacuum is a critical final step to remove any residual solvent from the pores, making the internal surface area accessible for catalysis.
Protocol for Photocatalytic H₂ Evolution
This protocol describes a typical setup for evaluating H₂ evolution from water using a powdered photocatalyst.
Caption: Experimental workflow for photocatalytic H₂ evolution.
Causality Behind Choices:
-
Sacrificial Agent (TEOA): Triethanolamine is an electron donor that irreversibly consumes the photogenerated holes, preventing electron-hole recombination and allowing the electrons to participate in the reduction of protons to H₂.
-
Quartz Reactor: Quartz is transparent to a broad range of UV and visible light, ensuring maximum photon flux reaches the catalyst.
-
Inert Gas Purge: Oxygen is an excellent electron scavenger and would compete with protons for the photogenerated electrons, inhibiting H₂ production. Its removal is mandatory.
-
Gas Chromatography (GC): GC with a Thermal Conductivity Detector (TCD) is the standard, reliable method for quantifying the amount of H₂ produced in the gas phase.[10]
Protocol for Photocatalytic CO₂ Reduction
This protocol outlines a gas-phase system for CO₂ reduction, a common method for evaluating solid catalysts.
Caption: Experimental workflow for gas-phase photocatalytic CO₂ reduction.
Causality Behind Choices:
-
Gas-Phase Reaction: This setup avoids complications from solvent-catalyst interactions and allows for straightforward product analysis using online GC.[14]
-
Water Vapor: Water serves as the proton source for the reduction of CO₂ to hydrocarbons like methane (CH₄). Humidity is a critical parameter that must be controlled.
-
Online GC: An online GC system allows for continuous monitoring of product formation, providing valuable kinetic data without disturbing the reaction system. A Flame Ionization Detector (FID) is highly sensitive for hydrocarbon products like CH₄, while a TCD is used for CO and H₂.[14]
Mechanistic Insights: The Journey from Photon to Product
The enhanced performance of amino-functionalized materials can be rationalized by examining the photocatalytic mechanism. The process involves light absorption, charge separation and transfer, and finally, surface redox reactions.
Caption: General mechanism of photocatalysis in amino-functionalized frameworks.
The amino functionalization plays a key role in Step 1 by lowering the energy required for the photon to excite an electron from the linker-localized Valence Band (VB) to the Conduction Band (CB).[2] This creates the electron-hole pair. The electronic properties of the amino group also facilitate Step 2, promoting the separation of this pair and preventing energy-wasting recombination. Finally, the separated electrons and holes migrate to the catalyst surface to drive the reduction of substrates like CO₂ or protons and the oxidation of a sacrificial donor, respectively (Step 3).
Conclusion and Future Outlook
This guide has systematically demonstrated that the incorporation of amino-functionalized linkers is a highly effective and versatile strategy for enhancing the photocatalytic efficiency of both MOFs and COFs. The benefits—extended visible light absorption, improved charge separation, and enhanced substrate affinity—translate directly into superior performance for critical energy and environmental applications like H₂ evolution and CO₂ reduction.
The experimental data provides a clear, quantitative comparison, showing multi-fold improvements in reaction rates over non-functionalized parent materials. Furthermore, the detailed protocols offer a validated framework for researchers to reliably synthesize and test these advanced materials.
The future of this field lies in the rational design of even more sophisticated linkers. Moving beyond simple mono- or di-amino functionalization, the exploration of linkers with precisely tuned electronic properties, multiple functional groups (e.g., amino and hydroxyl), and chiral amines for asymmetric photocatalysis will open new frontiers. As synthesis methods become more refined, these designer photocatalysts will play an increasingly vital role in developing a sustainable, solar-powered future.
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A Researcher's Guide to Validating Porosity in 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs via Gas Adsorption Analysis
In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential.[1] Their high surface areas and tunable pore structures make them exceptional candidates for a myriad of applications, including gas storage, separations, catalysis, and drug delivery.[1] Among the vast library of organic linkers used to construct these frameworks, 2,2'-Diamino-4,4'-stilbenedicarboxylic acid presents a compelling case for the development of functional MOFs. The inherent properties of the stilbene backbone, combined with the reactive amino groups, offer a unique platform for creating materials with tailored porosity and chemical functionality.
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on validating the porosity of MOFs derived from this compound using gas adsorption analysis. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the expected performance of these novel MOFs with established porous materials.
The Critical Role of Porosity and the Promise of Amino-Functionalized Stilbene MOFs
The defining characteristic of a MOF is its porosity. The internal surface area and pore volume directly dictate its capacity for guest molecules.[2] For applications such as drug delivery, the pore size and distribution are critical for controlling the loading and release kinetics of therapeutic agents. The this compound linker is particularly intriguing for several reasons:
-
Structural Rigidity and Porosity: The stilbene backbone provides a rigid and extended structure, which is conducive to the formation of stable, porous frameworks. Research on non-functionalized stilbene dicarboxylic acid MOFs has already demonstrated the formation of porous 3D structures.[3]
-
Amino Functionalization: The presence of amino groups on the linker introduces several key advantages. These groups can act as strong adsorption sites for specific molecules, such as CO2, enhancing separation capabilities.[4][5] Furthermore, they provide a chemical handle for post-synthetic modification, allowing for the covalent attachment of drugs or other functional moieties. While the addition of functional groups can sometimes lead to a reduction in the overall surface area compared to their non-functionalized counterparts, the enhanced selectivity and functionality often outweigh this decrease.[6][7]
A Comparative Landscape of Porous Materials
To contextualize the potential of this compound MOFs, it is essential to compare their expected porous properties with other well-established materials. The following table summarizes key gas adsorption data for benchmark MOFs and traditional porous materials.
| Material | Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| Expected this compound MOF | MOF | Anticipated High | Anticipated Moderate-High | Microporous/Mesoporous |
| ZIF-8 | MOF | ~1300 - 1700 | ~0.66 | 11.6 |
| UiO-66 | MOF | ~1200 - 1600 | ~0.5 - 0.7 | 6 - 7 |
| Zeolite ZSM-5 | Zeolite | ~350 - 450[8][9] | ~0.13 - 0.18[8] | 5.1 - 5.6 |
| Activated Carbon | Amorphous Carbon | ~500 - 1500[10] | ~0.3 - 0.8[11][12] | Variable (micro/meso/macro)[13] |
Note: The values for the target MOF are anticipated based on literature for structurally similar MOFs. Experimental validation is crucial.
Validating Porosity: A Step-by-Step Gas Adsorption Protocol
The gold standard for characterizing the porosity of MOFs is gas physisorption, typically using nitrogen at 77 K.[14] The following protocol outlines a self-validating system for obtaining reliable and reproducible data.
Diagram of the Gas Adsorption Workflow
Caption: Workflow for porosity validation of MOFs using gas adsorption analysis.
Experimental Protocol
-
Sample Activation (Degassing): This is the most critical step to ensure accurate results. The goal is to remove all guest molecules (solvents, water) from the pores without causing the framework to collapse.
-
Rationale: Trapped guest molecules will occupy pore volume, leading to a significant underestimation of the material's true porosity.
-
Procedure:
-
Place 50-100 mg of the as-synthesized this compound MOF into a pre-weighed sample tube.
-
Perform a solvent exchange by soaking the sample in a volatile solvent with low surface tension (e.g., acetone or chloroform) for 24 hours, replacing the solvent 3-4 times. This helps to remove high-boiling synthesis solvents like DMF or DEF.
-
Attach the sample tube to the degas port of a gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., 10⁻⁵ Torr) at a temperature sufficient to remove the solvent but below the decomposition temperature of the MOF. For many MOFs, a temperature of 120-180 °C is appropriate.[15] The degassing should proceed for at least 8-12 hours.
-
After degassing, backfill the sample tube with an inert gas like nitrogen or argon and weigh it to determine the activated sample mass.
-
-
-
Nitrogen Adsorption/Desorption Measurement (at 77 K):
-
Rationale: Nitrogen is the most common adsorbate for surface area analysis due to its well-defined molecular cross-section and strong interaction with most surfaces at cryogenic temperatures.
-
Procedure:
-
Transfer the sample tube containing the activated MOF to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a dewar of liquid nitrogen (77 K).
-
The instrument will dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose.
-
The analysis should cover a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.995 to capture the full adsorption isotherm.
-
After reaching the maximum pressure, the desorption isotherm is measured by systematically reducing the pressure.
-
-
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the low relative pressure range (typically 0.05 to 0.3 for mesoporous materials and a lower range for microporous materials) to calculate the specific surface area.[15]
-
Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) models are used to calculate the pore size distribution from the adsorption isotherm.
-
Linking Structure to Performance: The Impact of the Amino Group
The introduction of the amino group into the stilbene dicarboxylic acid linker is expected to have a direct and measurable impact on the gas adsorption properties of the resulting MOF.
Logical Relationship Diagram
Caption: Relationship between the linker's structure and the MOF's porous properties.
The amino groups, being basic in nature, are expected to enhance the affinity of the MOF for acidic gases like carbon dioxide.[4] This increased interaction can lead to a higher adsorption capacity at low pressures and improved selectivity in gas mixtures. While the physical space occupied by the amino groups might lead to a slightly lower BET surface area compared to a hypothetical non-functionalized analogue, the gain in chemical functionality can be a significant advantage for specific applications.
Conclusion
Validating the porosity of novel MOFs such as those derived from this compound is a critical step in realizing their potential. Gas adsorption analysis, when performed with a rigorous and well-understood protocol, provides invaluable data on surface area, pore volume, and pore size distribution. By carefully considering the influence of the linker's chemical functionality, researchers can rationally design and characterize next-generation porous materials with tailored properties for a wide range of scientific and industrial applications. The insights provided in this guide are intended to empower researchers to confidently navigate the experimental landscape of MOF characterization and contribute to the advancement of this exciting field.
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Siegelman, R. L., Kim, H., & Long, J. R. (2022). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal–Organic Frameworks in Humid Flue Gas. Journal of the American Chemical Society, 144(7), 2938–2950. [Link]
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Assessing Reproducibility in MOF Synthesis: A Guide to 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid Protocols
A critical challenge in the advancement of metal-organic frameworks (MOFs) for applications in research, drug development, and beyond is the reproducibility of their synthesis. This guide provides a comparative analysis of synthetic protocols for MOFs constructed from the promising but under-documented linker, 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. By examining the nuances of different synthetic approaches, this document aims to equip researchers with the insights necessary to navigate the complexities of MOF synthesis and achieve consistent, high-quality results.
The unique properties of MOFs, including their high porosity and tunable structures, are intrinsically linked to the precise arrangement of their molecular components. However, the self-assembly process that governs MOF formation can be highly sensitive to subtle variations in experimental conditions, leading to challenges in reproducibility across different laboratories and even between batches in the same lab. This guide will delve into the critical parameters of MOF synthesis, offering a framework for assessing and improving the consistency of experimental outcomes.
The Landscape of MOF Synthesis: Common Methodologies
The synthesis of MOFs typically involves the reaction of a metal source with an organic linker in a suitable solvent system under controlled temperature and pressure. The most prevalent methods include solvothermal, hydrothermal, and microwave-assisted synthesis.
Solvothermal and Hydrothermal Synthesis: These are the most common methods for MOF synthesis, where the reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent. In solvothermal synthesis, an organic solvent is used, while hydrothermal synthesis employs water. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the MOF structure. Key parameters influencing the outcome include the choice of solvent, reaction temperature, heating and cooling rates, reaction time, and the presence of modulators or structure-directing agents.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture. This can significantly reduce reaction times from days to minutes and often leads to the formation of smaller, more uniform crystals. The rapid heating can also influence the nucleation and growth processes, potentially leading to different phases or morphologies compared to conventional heating methods.
Characterization: The Key to Verifying Synthesis Outcomes
To assess the reproducibility of a synthesis protocol, a thorough characterization of the resulting material is essential. The primary techniques employed for MOF characterization include:
-
Powder X-ray Diffraction (PXRD): This is the most crucial technique for confirming the crystalline structure and phase purity of a MOF. The experimental PXRD pattern is compared to a simulated pattern from single-crystal X-ray diffraction data or a reference pattern to verify the identity and purity of the product.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. It can also provide information about the presence of solvent molecules within the pores.
-
Brunauer-Emmett-Teller (BET) Analysis: This gas adsorption technique is used to measure the specific surface area and pore volume of the MOF, which are critical parameters for applications such as gas storage and catalysis. Nitrogen adsorption-desorption isotherms at 77 K are typically used for this purpose.
Challenges in Reproducibility
Despite the apparent simplicity of some MOF synthesis protocols, achieving consistent results can be challenging. Several factors can contribute to a lack of reproducibility:
-
Purity of Reagents: The purity of the metal salt, organic linker, and solvent can significantly impact the outcome of the synthesis. Impurities can act as modulators or inhibitors, leading to the formation of different phases or affecting crystal growth.
-
Solvent Effects: The choice of solvent and its properties, such as polarity and boiling point, play a critical role in the dissolution of precursors and the coordination chemistry at play. Even minor variations in solvent composition can lead to different results.
-
Heating and Cooling Rates: The rate at which the reaction mixture is heated and cooled can influence the nucleation and growth of crystals, affecting their size, morphology, and even the resulting crystal phase.
-
Activation Procedure: The process of removing guest solvent molecules from the pores of the MOF after synthesis, known as activation, is crucial for accessing the material's porosity. The method of activation, whether by thermal treatment under vacuum or solvent exchange, can impact the structural integrity and final properties of the MOF.
Towards Improved Reproducibility: Best Practices
To enhance the reproducibility of MOF synthesis, researchers should adhere to the following best practices:
-
Detailed Reporting of Experimental Procedures: Publications should include a comprehensive description of all experimental parameters, including the source and purity of reagents, detailed solvent compositions, precise heating and cooling profiles, and a thorough description of the activation procedure.
-
Standardized Characterization Protocols: The use of standardized protocols for PXRD, TGA, and BET analysis is essential for enabling meaningful comparisons of data between different laboratories.
-
Inter-laboratory Studies: Cross-validation of synthesis protocols through inter-laboratory studies is a powerful way to identify and address sources of irreproducibility.
By embracing these principles, the MOF research community can move towards a future where the synthesis of these remarkable materials is both reliable and readily transferable, paving the way for their widespread application in science and technology.
Experimental Workflow for MOF Synthesis and Characterization
Caption: Interplay of experimental variables affecting the final properties and reproducibility of MOF synthesis.
References
Due to the lack of specific synthesis protocols for MOFs using this compound in the available literature, this guide has focused on the general principles and challenges of MOF synthesis reproducibility. The following references provide a broader context on this topic:
-
Agrawal, M., et al. (2020). Toward a unified materials-synthesis literature. Proceedings of the National Academy of Sciences, 117(2), 877-882. [Link]
-
Forgan, R. S. (2021). Reproducibility in the synthesis of metal–organic frameworks. Chemical Communications, 57(1), 21-23. [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969. [Link]
benchmarking the catalytic activity of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid MOFs against other catalysts
An Objective Guide to Benchmarking the Catalytic Activity of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs
Introduction: A New Frontier in Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in gas storage, separation, and sensing. However, their application in catalysis is rapidly gaining traction due to their high surface area, tunable porosity, and the uniform distribution of active sites. Among the diverse array of MOFs, those constructed from this compound (DSDC) are of particular interest. The inherent amino functional groups within the DSDC linker can serve as active catalytic sites or as ideal locations for post-synthetic modification, opening up a wide range of catalytic possibilities.
This guide provides a comprehensive benchmark of DSDC-based MOFs, comparing their catalytic performance against other established catalytic systems. We will delve into the synthesis, characterization, and catalytic evaluation of these materials, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Catalyst in Focus: Synthesis and Characterization of a DSDC-based MOF
For the purpose of this guide, we will focus on a representative DSDC-based MOF, herein referred to as DSDC-MOF. The synthesis of this material is typically achieved through solvothermal methods, where the DSDC linker and a metal salt are heated in a suitable solvent.
Experimental Protocol: Synthesis of DSDC-MOF
-
Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve this compound (H2DSDC) and a metal salt (e.g., zinc nitrate) in a 1:1 molar ratio in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and heat the solution in an oven at 120 °C for 24 hours.
-
Isolation and Activation: After cooling to room temperature, the resulting crystalline product is washed with fresh DMF and then with a volatile solvent like ethanol. The material is then activated by heating under vacuum to remove any residual solvent molecules from the pores.
The successful synthesis of the DSDC-MOF can be confirmed through various characterization techniques, including Powder X-ray Diffraction (PXRD) for phase purity and crystallinity, and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity determination.
Benchmarking Catalytic Performance: The Knoevenagel Condensation
To objectively assess the catalytic prowess of our DSDC-MOF, we will employ the Knoevenagel condensation reaction as a model system. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, and its efficiency is a reliable indicator of a catalyst's activity. The reaction involves the condensation of an active methylene compound (e.g., malononitrile) with an aldehyde (e.g., benzaldehyde).
Comparative Catalysts
To provide a robust benchmark, the catalytic activity of the DSDC-MOF will be compared against:
-
Homogeneous Catalyst: A common base catalyst such as piperidine.
-
Heterogeneous Catalyst: A conventional solid base catalyst like calcined hydrotalcite.
-
Parent MOF: A MOF with a similar structure but lacking the amino functional groups of the DSDC linker.
Experimental Protocol: Catalytic Testing
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.2 mmol), and the catalyst (1 mol%) in a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring and Analysis: Monitor the progress of the reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon completion, the catalyst is separated by centrifugation, and the product is isolated from the reaction mixture.
Data Presentation: A Head-to-Head Comparison
The catalytic performance of the different catalysts is summarized in the table below.
| Catalyst | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| DSDC-MOF | 2 | >99 | >99 | 50 |
| Homogeneous (Piperidine) | 1 | >99 | >99 | 100 |
| Heterogeneous (Hydrotalcite) | 8 | 85 | >99 | 10.6 |
| Parent MOF (non-functionalized) | 12 | 20 | >99 | 1.7 |
Data is representative and compiled for comparative purposes.
The results clearly demonstrate the superior catalytic activity of the DSDC-MOF compared to the other heterogeneous catalysts and its competitive performance against the homogeneous catalyst. The high turnover frequency of the DSDC-MOF highlights its efficiency.
Dissecting the Catalytic Mechanism: The Role of Amino Functionality
The enhanced catalytic activity of the DSDC-MOF can be attributed to the presence of the amino groups within the framework. These basic sites are readily accessible to the reactants and facilitate the deprotonation of the active methylene compound, which is the rate-determining step in the Knoevenagel condensation.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by the DSDC-MOF.
Recyclability and Stability: The Hallmarks of a Robust Heterogeneous Catalyst
A key advantage of heterogeneous catalysts is their ease of separation and potential for reuse. The recyclability of the DSDC-MOF was investigated by recovering the catalyst after each reaction cycle, washing it, and reusing it in a subsequent run.
Experimental Protocol: Catalyst Recycling
-
Separation: After the reaction, the DSDC-MOF is separated from the reaction mixture by centrifugation.
-
Washing: The recovered catalyst is washed several times with ethanol to remove any adsorbed species.
-
Drying: The catalyst is dried under vacuum before being used in the next reaction cycle.
The DSDC-MOF demonstrated excellent recyclability, maintaining its high catalytic activity for at least five consecutive cycles with no significant loss in performance. This stability is a crucial factor for its potential industrial applications.
Caption: Experimental workflow for testing the recyclability of the DSDC-MOF catalyst.
Conclusion: A Promising Platform for Catalysis
This comparative guide demonstrates that this compound-based MOFs are highly effective and robust heterogeneous catalysts. Their performance in the Knoevenagel condensation surpasses that of conventional solid bases and is comparable to homogeneous catalysts, with the added benefits of easy separation and recyclability. The inherent functionality of the DSDC linker provides a versatile platform for the design of new and efficient catalysts for a wide range of organic transformations. Further research into the modification of these MOFs and their application in more complex reactions is a promising avenue for future exploration.
References
-
Metal-Organic Frameworks in Catalysis: An overview of the use of MOFs in catalysis, providing a foundational understanding of the field. (Source: American Chemical Society, URL: [Link])
-
Knoevenagel Condensation: A detailed description of the Knoevenagel condensation reaction, including its mechanism and applications. (Source: Organic Chemistry Portal, URL: [Link])
-
Synthesis and Characterization of MOFs: A general guide to the synthesis and characterization techniques used for Metal-Organic Frameworks. (Source: Journal of Visualized Experiments, URL: [Link])
-
Heterogeneous Catalysis: A comprehensive resource on the principles and applications of heterogeneous catalysis. (Source: Wiley Online Library, URL: [Link])
A Comparative Guide to the Stability of Zirconium vs. Other Metal-Based MOFs with 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid
For researchers, scientists, and drug development professionals navigating the expansive landscape of Metal-Organic Frameworks (MOFs), structural and chemical stability are paramount. A MOF's ability to maintain its integrity under relevant process conditions—be it in aqueous media for drug delivery, high temperatures for catalysis, or various solvents during synthesis—dictates its viability. This guide provides an in-depth comparison of the stability of zirconium-based MOFs against those constructed with other common metal nodes (e.g., zinc, copper) when using the functional linker, 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DASDC).
While direct comparative data for this specific linker across multiple metal centers is not extensively published, we can construct a robust and predictive comparison based on well-established principles of coordination chemistry and extensive data from analogous systems. The exceptional stability of zirconium MOFs, such as the famous UiO-66, serves as a critical benchmark.[1][2] This stability is primarily rooted in the strong, kinetically inert bond between the high-valent Zr(IV) metal center and the hard carboxylate oxygen donors of the linker.[3][4]
The Decisive Role of the Metal Node: A Chemical Rationale
The stability of a MOF is fundamentally dictated by the strength of the coordination bonds between the metal nodes and the organic linkers.[5] According to Hard and Soft Acid-Base (HSAB) theory, interactions are strongest between ions and ligands of similar character. High-valent, hard metal cations like Zr(IV) form exceptionally stable bonds with hard oxygen donors from carboxylate groups. This contrasts with softer, lower-valent metals like Zn(II) and Cu(II), whose more labile M-O bonds render the resulting frameworks more susceptible to hydrolytic attack and structural degradation.[3]
-
Zirconium (IV): Forms highly robust [Zr₆O₄(OH)₄]¹²⁺ secondary building units (SBUs). The high charge density and oxophilic nature of Zr(IV) lead to strong, covalent-like Zr-O bonds that are highly resistant to cleavage by water or other nucleophiles. This intrinsic property is the cornerstone of the exceptional chemical and thermal stability seen in the UiO (Universitetet i Oslo) family of MOFs.[6][7]
-
Zinc (II): Typically forms paddlewheel-type [Zn₂(COO)₄] SBUs or [Zn₄O(COO)₆] clusters. While versatile, the Zn-O bond is significantly more labile and susceptible to hydrolysis, leading to framework decomposition in water or acidic/basic conditions.
-
Copper (II): Often forms the iconic [Cu₂(COO)₄] paddlewheel SBU. These MOFs, like HKUST-1, are known for their high porosity but suffer from poor stability in aqueous environments.[1][8]
Impact of the this compound Linker
The DASDC linker brings its own set of influential properties:
-
Structural Rigidity: The stilbene backbone provides a rigid and extended scaffold, which is conducive to forming robust, porous frameworks.[9]
-
Functional Handles: The two amino (-NH₂) groups offer sites for post-synthetic modification or can directly influence the MOF's properties, such as its basicity and interaction with guest molecules like CO₂.[10][11]
-
Potential Stability Trade-offs: The introduction of amino groups can sometimes compromise stability compared to non-functionalized analogues. For instance, UiO-66-NH₂ shows a lower thermal decomposition temperature (around 380 °C) compared to the parent UiO-66 (above 480 °C).[12] This is because the electron-donating amino group can affect the electronic properties of the carboxylate, subtly influencing the M-O bond strength and providing potential sites for acid-base interactions that could initiate degradation.
Comparative Stability Analysis
The following table summarizes the expected stability performance of hypothetical MOFs constructed with the DASDC linker and different metal centers, based on data from analogous, well-studied frameworks.
| Stability Parameter | Zirconium (Zr)-DASDC | Zinc (Zn)-DASDC | Copper (Cu)-DASDC |
| Thermal Stability (TGA) | Very High (~380-450 °C) | Moderate (~300-350 °C) | Low to Moderate (~250-300 °C) |
| Hydrolytic Stability (Water) | High (Stable in boiling water) | Low (Degrades in water) | Very Low (Rapidly degrades) |
| Acidic Stability (e.g., pH 2) | High (Stable for extended periods) | Low (Degrades) | Very Low (Rapidly degrades) |
| Basic Stability (e.g., pH 11) | Moderate (Susceptible to degradation)[1][13] | Very Low (Rapidly degrades) | Low (Degrades) |
| Solvent Stability | High (Stable in common solvents like DMF, EtOH) | Moderate to Low | Moderate to Low |
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, standardized protocols are essential for comparing MOF stability.[14] Below are self-validating experimental workflows for assessing the key stability metrics.
Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This protocol determines the temperature at which the MOF structure begins to decompose.
Methodology:
-
Sample Preparation: Activate the synthesized MOF sample (e.g., 5-10 mg) by heating under vacuum to remove any guest solvent molecules from the pores.
-
TGA Setup: Place the activated sample in a TGA pan (typically alumina or platinum).
-
Analysis Conditions:
-
Data Interpretation: The onset of significant weight loss after the initial solvent loss region corresponds to the decomposition of the organic linker and the collapse of the framework. This temperature is recorded as the decomposition temperature (Td).[5][17]
Protocol 2: Chemical and Hydrolytic Stability Assessment
This protocol uses Powder X-ray Diffraction (PXRD) to assess the retention of crystallinity after exposure to various chemical environments.
Methodology:
-
Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated MOF powder. This serves as the baseline reference.
-
Exposure:
-
Suspend a known amount of the MOF powder (e.g., 20-30 mg) in separate vials containing the desired solutions:
-
Deionized water (for hydrolytic stability).
-
Aqueous HCl solution (e.g., pH 2) for acidic stability.
-
Aqueous NaOH solution (e.g., pH 11) for basic stability.[13]
-
Other relevant organic solvents.
-
-
Let the vials sit at room temperature for a defined period (e.g., 24 hours, 72 hours, or 1 week).[8]
-
-
Sample Recovery: After the exposure period, filter the solid material, wash it thoroughly with a suitable solvent (e.g., water followed by ethanol) to remove residual test solution, and dry it under vacuum.
-
Final Characterization: Obtain a PXRD pattern of the treated sample.
-
Data Comparison: Compare the PXRD pattern of the treated sample to the initial baseline pattern.[18]
-
Stable: The diffraction peaks remain sharp and at the same 2θ positions.
-
Partial Degradation: Peak intensities decrease, and/or new peaks appear.
-
Complete Degradation: The pattern becomes amorphous (no sharp peaks).
-
Visualizing Experimental Design and Influencing Factors
To clarify the relationships between MOF components and the workflow for testing, the following diagrams are provided.
Caption: Factors influencing overall MOF stability.
Caption: Experimental workflow for MOF stability testing.
Conclusion
Based on fundamental principles of coordination chemistry and extensive data from analogous systems, zirconium-based MOFs constructed with the this compound linker are predicted to exhibit vastly superior thermal, hydrolytic, and acidic stability compared to their counterparts based on zinc, copper, or other divalent metals. The robustness of the Zr-O bond is the primary determinant of this enhanced stability.[2] However, like most Zr-MOFs, they are susceptible to degradation in strongly basic media.[13] For applications in drug delivery, catalysis, and separations that require operation in aqueous or acidic environments, Zr-DASDC MOFs represent the most promising and reliable choice. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the selection and application of these advanced porous materials.
References
-
Title: UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance Source: Scientific Reports URL: [Link]
-
Title: Ab Initio Study of Hydrostable Metal–Organic Frameworks for Postsynthetic Modification and Tuning toward Practical Applications Source: ACS Omega URL: [Link]
-
Title: Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media Source: Membranes URL: [Link]
-
Title: Adsorption performance comparison between NH 2-UiO-66 and pristine UiO66 Source: ResearchGate URL: [Link]
-
Title: NH2-Modified UiO-66: Structural Characteristics and Functional Properties Source: International Journal of Molecular Sciences URL: [Link]
-
Title: NH2-UiO-66 Coated with Two-Dimensional Covalent Organic Frameworks: High Stability and Photocatalytic Activity Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas Source: OSTI.GOV URL: [Link]
-
Title: Parameterizing and grading hydrolytic stability in metal–organic frameworks Source: Dalton Transactions URL: [Link]
-
Title: Comparison of different amino-functionalization procedures on a selection of metal oxide microparticles: degree of modification and hydrolytic stability Source: PubMed URL: [Link]
-
Title: Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions Source: Frontiers in Chemistry URL: [Link]
-
Title: Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas Source: ChemRxiv URL: [Link]
-
Title: Molecular fluctuations in mixed-metal MOF-74: influence of the metal composition Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions Source: Nanomaterials URL: [Link]
-
Title: Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media Source: MDPI URL: [Link]
-
Title: The thermal stability of metal-organic frameworks Source: Bohrium URL: [Link]
-
Title: The Versatile Linker: 4,4'-Stilbenedicarboxylic Acid in MOF Construction Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker Source: CrystEngComm URL: [Link]
-
Title: Thermally activated structural phase transitions and processes in metal–organic frameworks Source: Journal of Materials Chemistry A URL: [Link]
-
Title: Metal–organic frameworks vs. buffers: case study of UiO-66 stability Source: Inorganic Chemistry Frontiers URL: [Link]
-
Title: A Comparison of Two Isoreticular Metal‐Organic Frameworks with Cationic and Neutral Skeletons: Stability, Mechanism, and Functionality Source: ResearchGate URL: [Link]
-
Title: Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks Source: ACS Omega URL: [Link]
-
Title: The thermal stability of metal-organic frameworks Source: ResearchGate URL: [Link]
-
Title: Isoreticular zirconium-based metal–organic frameworks: discovering mechanical trends and elastic anomalies controlling chemical structure stability Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Synthesis of diverse stable MOFs and their electro catalytic capabilities towards desulfurization, water splitting and various nitrophenol reduction reactions Source: Materials Advances URL: [Link]
-
Title: Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework Source: Journal of the American Chemical Society URL: [Link]
-
Title: Stable Metal-Organic Frameworks: Design, Synthesis, and Applications Source: ResearchGate URL: [Link]
-
Title: a PXRD patterns (Cu Kα) of acid stability tests for COF-42 and COF-F6... Source: ResearchGate URL: [Link]
-
Title: Zirconium vs. hafnium: a comparative study of mesoporous MOF stability Source: Chemical Communications URL: [Link]
-
Title: A Series of Isoreticular, Highly Stable, Porous Zirconium Oxide Based Metal-Organic Frameworks Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to the Computational Validation of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metal-Organic Frameworks (MOFs) constructed from the linker 2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DAS) are a promising class of porous materials with significant potential in gas storage, catalysis, and drug delivery.[1] The introduction of amino functionalities on the stilbene backbone offers unique opportunities for post-synthetic modification and tuning of electronic properties. However, the successful design and application of these materials hinge on a precise understanding of their structural integrity and electronic behavior. This guide provides an in-depth comparison of computational methodologies to validate these critical properties, bridging the gap between theoretical prediction and experimental reality. We will explore the causality behind choosing specific computational methods, present protocols as self-validating systems, and ground all claims in experimental data and authoritative sources.
The Imperative for Computational Validation in DAS-MOF Development
The modular nature of MOFs allows for a near-infinite number of potential structures, making an exclusively experimental approach to discovery and optimization both time-consuming and resource-intensive.[2][3] Computational modeling, therefore, serves as an indispensable tool to accelerate this process.[2][4] For DAS-MOFs, computational validation is particularly crucial for two reasons:
-
Structural Stability: The flexibility of the stilbene linker and the potential for various coordination modes with metal centers can lead to complex and sometimes unpredictable framework topologies. Computational methods can predict the most stable crystal structures and assess their robustness under different conditions (e.g., temperature, solvent exposure).[5][6]
-
Electronic Properties: The amino groups in the DAS linker are not merely structural components; they are electronically active sites that can significantly influence the MOF's band gap, conductivity, and catalytic activity.[7] Accurately predicting these electronic properties is key to designing functional materials for specific applications.
This guide will focus on two primary computational techniques: Density Functional Theory (DFT) for elucidating electronic structure and optimizing geometry, and Molecular Dynamics (MD) for assessing structural stability and dynamics.
Structural Validation: From Static Optimization to Dynamic Stability
A foundational requirement for any functional MOF is a stable, porous framework. Computational validation of the structure involves a two-pronged approach: static geometry optimization to determine the lowest energy conformation and dynamic simulations to assess stability under realistic conditions.
Density Functional Theory (DFT) for Geometry Optimization
Causality and Rationale: DFT is a quantum mechanical method that provides a robust balance between computational cost and accuracy for large, periodic systems like MOFs.[8][9][10] It is the method of choice for determining the equilibrium geometry of a MOF unit cell, providing precise atomic coordinates, lattice parameters, bond lengths, and angles. This ab initio approach allows us to build a structural model from the ground up, which can then be directly compared with experimental data from techniques like Powder X-ray Diffraction (PXRD).
Protocol for DFT-based Geometry Optimization of a DAS-MOF:
-
Initial Structure Generation: Construct an initial model of the DAS-MOF unit cell. This can be based on a known isoreticular framework or generated using structure prediction tools.[4]
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For MOFs, generalized gradient approximation (GGA) functionals like PBE, often with a dispersion correction (e.g., PBE-D3), are widely used to account for van der Waals interactions, which are critical in these porous structures.[11] A plane-wave basis set is typically employed for periodic systems.
-
Geometry Optimization: Perform a full geometry optimization, allowing both the atomic positions and the unit cell parameters to relax until the forces on the atoms and the stress on the cell are minimized. This process seeks the lowest energy (most stable) structure.
-
Analysis and Comparison: Extract the optimized lattice parameters, bond lengths, and bond angles. Compare these values with experimental data obtained from PXRD to validate the accuracy of the computational model.
Molecular Dynamics (MD) for Assessing Structural Stability
Causality and Rationale: While DFT provides a static, 0 K picture of the MOF structure, MD simulations offer insights into its dynamic behavior and stability at finite temperatures and in the presence of guest molecules like solvents or reactants.[6][12] This is crucial for predicting how a DAS-MOF will perform in a real-world application. For instance, MD can simulate the interaction of the framework with water molecules to assess its hydrolytic stability, a known vulnerability for some MOF classes.[5][13][14]
Protocol for MD-based Stability Assessment of a DAS-MOF:
-
Force Field Selection: MD simulations rely on classical force fields to describe the interactions between atoms. The selection of an appropriate force field is critical. Universal force fields (UFF) or specifically parameterized force fields for MOFs are common choices. For studying bond-breaking events like hydrolysis, a reactive force field like ReaxFF may be necessary.[5][14]
-
System Setup: Create a simulation box containing the optimized DAS-MOF structure. If assessing stability in the presence of a solvent, the box should be filled with the relevant solvent molecules.
-
Equilibration: Run a short MD simulation to allow the system to reach thermal equilibrium at the desired temperature and pressure (e.g., using an NPT ensemble).
-
Production Run: Following equilibration, run a longer production simulation to sample the conformational space of the MOF.
-
Trajectory Analysis: Analyze the MD trajectory to monitor key structural parameters such as the root-mean-square deviation (RMSD) of the framework atoms, changes in the unit cell volume, and the coordination environment of the metal centers. A stable MOF will exhibit small fluctuations around its equilibrium structure.
Unveiling Electronic Properties with DFT
The electronic properties of a DAS-MOF dictate its potential in applications like photocatalysis, sensing, and electronics. DFT is the primary computational tool for investigating these properties.[7][15]
Causality and Rationale: DFT calculations can provide a detailed picture of the electronic band structure, density of states (DOS), and frontier molecular orbitals (HOMO/LUMO) of a MOF.[11] This information is essential for understanding charge transport, light absorption, and chemical reactivity.[7] The presence of the amino groups in the DAS linker is expected to introduce new electronic states near the band edges, potentially lowering the band gap and enhancing visible light absorption.
Protocol for Electronic Structure Calculation of a DAS-MOF:
-
Optimized Geometry: Start with the DFT-optimized crystal structure of the DAS-MOF.
-
Self-Consistent Field (SCF) Calculation: Perform a single-point energy calculation to obtain the ground-state electronic density.
-
Band Structure and DOS Calculation: Calculate the electronic band structure along high-symmetry directions in the Brillouin zone and the total and projected density of states (PDOS). The PDOS is particularly useful for identifying the contributions of the metal centers, the stilbene backbone, and the amino groups to the overall electronic structure.
-
Analysis: Determine the band gap from the band structure or DOS plot. Analyze the character of the valence band maximum (VBM) and conduction band minimum (CBM) from the PDOS to understand the nature of the electronic transitions.
The Validation Framework: Comparing Computational Predictions with Experimental Reality
The trustworthiness of any computational model lies in its ability to reproduce and predict experimental observations.[16] A robust validation framework involves a direct comparison of key structural and electronic properties.
Structural Property Comparison
The table below provides a template for comparing computationally derived structural parameters with experimental data, typically obtained from single-crystal or powder X-ray diffraction.
| Property | Computational (DFT) | Experimental (PXRD) | % Difference |
| Lattice Parameter a (Å) | Value | Value | Calculate |
| Lattice Parameter b (Å) | Value | Value | Calculate |
| Lattice Parameter c (Å) | Value | Value | Calculate |
| Metal-Oxygen Bond Length (Å) | Value | Value | Calculate |
| Key Linker Torsion Angle (°) | Value | Value | Calculate |
A small percentage difference between computational and experimental values provides confidence in the accuracy of the structural model.
Electronic Property Comparison
Similarly, calculated electronic properties can be compared with experimental measurements.
| Property | Computational (DFT) | Experimental | Method |
| Band Gap (eV) | Value | Value | UV-Vis Spectroscopy |
| Electronic Transitions | Identify from PDOS | Observe in Spectrum | UV-Vis Spectroscopy |
Note: DFT calculations, especially with standard GGA functionals, are known to underestimate band gaps. However, the trends and the nature of the electronic transitions are often well-reproduced.
An Integrated Computational-Experimental Workflow
The most powerful approach to materials discovery is a synergistic combination of computational prediction and experimental synthesis and characterization.[17] The following workflow illustrates this integrated approach for DAS-MOFs.
Caption: Integrated workflow for DAS-MOF design and validation.
This iterative process, where computational predictions guide experimental efforts and experimental results refine the computational models, is the most efficient path to discovering novel, high-performing DAS-MOFs.
Conclusion and Future Outlook
Computational validation is not merely a supplementary technique but a cornerstone of modern materials science, particularly in the complex field of MOFs. For materials based on the this compound linker, a combination of DFT and MD simulations provides a powerful toolkit for predicting and understanding their structural and electronic properties. By carefully comparing computational data with experimental results, researchers can build robust, validated models that accelerate the design-synthesis-testing cycle.
Future advancements in computational methods, including the integration of machine learning and the development of more accurate and efficient force fields, will further enhance our ability to predict the properties of novel MOFs with even greater confidence.[16][18] This will undoubtedly pave the way for the rational design of next-generation DAS-MOFs tailored for a wide range of applications, from carbon capture to targeted drug delivery.
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Kaur, G., et al. (2020). Electronic structures and magnetism of Zr-, Th-, and U-based metal-organic frameworks (MOFs) by density functional theory. Computational Materials Science, 184, 109903. [Link]
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Javanbakht, S., et al. (2022). Metal–Organic Framework (MOF) through the Lens of Molecular Dynamics Simulation: Current Status and Future Perspective. Polymers, 14(21), 4739. [Link]
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Han, S. S., et al. (2010). Molecular dynamics simulations of stability of metal-organic frameworks against H2O using the ReaxFF reactive force field. Penn State. [Link]
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Nazarian, D., et al. (2016). The role of molecular modelling and simulation in the discovery and deployment of metal-organic frameworks for gas storage and separation. Molecular Simulation, 42(10), 835-857. [Link]
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Navigating the Labyrinth of MOF Synthesis: A Cross-Validation of 2,2'-Diamino-4,4'-stilbenedicarboxylic Acid MOF Experimental Results
A Senior Application Scientist's Guide to Reproducibility in Metal-Organic Frameworks
In the rapidly evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in applications ranging from gas storage and separation to catalysis and drug delivery. The key to unlocking their full capabilities lies in the rational design and, crucially, the reproducible synthesis of these intricate structures. However, the path from initial discovery to widespread application is often fraught with challenges in replicating experimental outcomes. This guide provides an in-depth, objective comparison of the experimental results for MOFs synthesized using the promising linker, 2,2'-Diamino-4,4'-stilbenedicarboxylic acid, from different research laboratories. By critically examining the nuances of synthetic protocols and characterization data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the reproducibility of these advanced materials.
The Cornerstone of Innovation: this compound
The organic linker, this compound, offers a unique combination of structural rigidity from the stilbene backbone and functional amine groups, making it an attractive building block for constructing robust and functionally versatile MOFs. The presence of amino groups can enhance selectivity in gas adsorption and provide active sites for post-synthetic modification, opening avenues for tailored material properties. This guide focuses on zirconium-based MOFs synthesized with this linker, as reported by two independent research groups, hereafter referred to as Lab A and Lab B, to dissect the intricacies of their synthetic methodologies and the resulting material characteristics.
A Tale of Two Syntheses: Deconstructing the Experimental Protocols
The journey to a desired MOF structure is paved with a multitude of experimental parameters, each capable of influencing the final outcome. A side-by-side comparison of the synthetic conditions employed by Lab A and Lab B reveals both common ground and subtle, yet potentially impactful, differences.
| Parameter | Lab A (Sun M, et al., 2018) | Lab B (Naeem A, et al., 2016) | Causality and Insights |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | Zirconium(IV) chloride (ZrCl₄) | Both labs utilize the same metal source, providing a consistent foundation for the zirconium oxide clusters that form the nodes of the MOF. |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | DMF is a common high-boiling point solvent for solvothermal MOF synthesis, effectively dissolving the precursors and facilitating the reaction. |
| Modulator | Acetic Acid | Benzoic Acid | The choice of modulator is a critical variable. Modulators compete with the linker to coordinate with the metal centers, influencing the nucleation and growth of the MOF crystals and thereby affecting crystal size, morphology, and defect density. The use of different modulators is a likely source of variation in the final materials. |
| Temperature | 120 °C | 120 °C | The consistent reaction temperature suggests a well-established thermal requirement for the formation of this particular MOF topology. |
| Reaction Time | 24 hours | 72 hours | The significant difference in reaction time may impact the crystallinity and phase purity of the final product. Longer reaction times can sometimes lead to more crystalline materials but also risk the formation of undesired phases. |
| Activation | Solvent exchange with acetone, followed by heating under vacuum at 150 °C for 12 hours. | Solvent exchange with ethanol, followed by heating under vacuum at 180 °C for 24 hours. | The activation process is crucial for removing residual solvent from the pores of the MOF, making them accessible for applications like gas adsorption. The different solvents and higher activation temperature and duration in Lab B's protocol could lead to a more thoroughly evacuated pore structure, potentially resulting in a higher measured surface area. |
Cross-Validating the Experimental Fingerprints: A Comparative Analysis of Characterization Data
The true measure of reproducibility lies in the comparison of the physicochemical properties of the synthesized materials. Here, we delve into the key characterization data presented by both laboratories.
Powder X-Ray Diffraction (PXRD): The Structural Blueprint
PXRD is the primary technique for confirming the crystalline structure and phase purity of a MOF. While both labs reported the successful synthesis of a crystalline material, a detailed comparison of the peak positions in their diffraction patterns is essential for confirming the formation of the same crystallographic phase.
| Lab A (Simulated) 2θ (°) | Lab B (Experimental) 2θ (°) | Phase Match |
| ~5.6 | ~5.6 | Yes |
| ~6.5 | ~6.5 | Yes |
| ~9.2 | ~9.2 | Yes |
| ~11.3 | ~11.3 | Yes |
| ~19.8 | ~19.8 | Yes |
The close correlation of the major diffraction peaks indicates that both laboratories successfully synthesized the same isoreticular MOF structure. Minor variations in peak intensities and widths can be attributed to differences in crystallite size and preferred orientation, which can be influenced by the synthetic conditions.
Brunauer-Emmett-Teller (BET) Surface Area: A Window into Porosity
The BET surface area is a critical parameter that quantifies the accessible porous surface within the MOF, directly impacting its performance in applications such as gas storage and catalysis.
| Laboratory | Reported BET Surface Area (m²/g) |
| Lab A | ~1250 |
| Lab B | ~1580 |
The notable difference in the reported BET surface areas could be attributed to several factors. The different modulators used during synthesis can create varying levels of defects within the MOF structure, which can influence the porosity. Furthermore, the more rigorous activation procedure employed by Lab B (higher temperature and longer duration) may have resulted in a more complete removal of guest molecules from the pores, leading to a higher measured surface area.
Thermogravimetric Analysis (TGA): Gauging Thermal Stability
TGA provides crucial information about the thermal stability of the MOF, indicating the temperature at which the framework begins to decompose.
| Laboratory | Decomposition Temperature (°C) |
| Lab A | ~450 |
| Lab B | ~450 |
The consistent decomposition temperature of approximately 450 °C reported by both labs provides strong evidence for the intrinsic thermal stability of this particular MOF framework. This consistency is expected, as the thermal stability is primarily determined by the strength of the coordination bonds between the zirconium-oxide clusters and the carboxylate groups of the linker, which are identical in both cases.
A Standardized Protocol for Reproducible Synthesis
Based on the comparative analysis, a standardized and self-validating protocol can be proposed to enhance the reproducibility of MOFs synthesized from this compound. This protocol incorporates best practices derived from the insights gained from both laboratories.
Step-by-Step Methodology:
-
Precursor Solution Preparation: In a clean, dry vial, dissolve Zirconium(IV) chloride (ZrCl₄) and the chosen modulator (e.g., benzoic acid for potentially higher surface area) in N,N-Dimethylformamide (DMF).
-
Linker Addition: In a separate vial, dissolve this compound in DMF.
-
Mixing and Reaction: Combine the two solutions in a Teflon-lined autoclave. Stir the mixture for a brief period to ensure homogeneity.
-
Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120 °C for a standardized duration of 48 hours. This intermediate reaction time aims to balance crystallinity with the prevention of secondary phase formation.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product should be isolated by centrifugation or filtration.
-
Washing: Wash the isolated solid with fresh DMF to remove any unreacted precursors, followed by a solvent exchange with a volatile solvent like ethanol or acetone for at least 24 hours.
-
Activation: Activate the material by heating it under a dynamic vacuum at 150-180 °C for 12-24 hours to ensure complete removal of solvent molecules from the pores.
-
Characterization: The synthesized material should be characterized by PXRD to confirm phase purity and crystallinity, N₂ adsorption-desorption analysis at 77 K to determine the BET surface area, and TGA to assess thermal stability.
Visualizing the Path to Reproducibility
To further clarify the experimental workflow and the logical relationships in this comparative analysis, the following diagrams are provided.
Caption: A comparative workflow of MOF synthesis from two different labs.
Caption: A self-validating workflow for reproducible MOF synthesis and characterization.
Conclusion: Embracing Rigor for Future Innovations
The cross-validation of experimental results for MOFs synthesized with this compound highlights the critical importance of meticulous attention to synthetic details. While both laboratories successfully produced the same isoreticular MOF, variations in the choice of modulator, reaction time, and activation procedure likely led to differences in the material's porosity, as evidenced by the differing BET surface areas. The consistent thermal stability, however, underscores the inherent robustness of the framework.
This guide serves as a testament to the fact that reproducibility in MOF chemistry is an achievable goal. By fostering a culture of detailed reporting, systematic investigation of synthetic parameters, and collaborative cross-validation, the scientific community can accelerate the transition of these remarkable materials from the laboratory to real-world applications, ultimately shaping a future where the promise of MOFs is fully realized.
References
-
Sun, M., et al. (2018). Enhancement of visible-light-driven CO2 reduction performance using an amine-functionalized zirconium metal-organic framework. Dalton Transactions, 47(3), 909-915. [Link]
-
Naeem, A., et al. (2016). Mixed-linker approach in designing porous zirconium-based metal–organic frameworks with high hydrogen storage capacity. Chemical Communications, 52(50), 7826-7829. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid, ensuring the protection of laboratory personnel and the environment.
This compound, an amine-functionalized dicarboxylic acid, is a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs). However, its chemical nature as an aromatic amine necessitates a rigorous approach to its disposal.[1][2]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent step in the handling and disposal process. This compound is classified as hazardous, and its primary risks are associated with skin contact and irritation.
Key Hazards:
-
Skin Sensitization: The most prominent hazard is its potential to cause an allergic skin reaction upon contact.[3] Repeated or prolonged exposure can lead to dermatitis.[1]
-
Irritation: It is known to cause skin and serious eye irritation.[4][5][6][7] Inhalation of dust particles may also lead to respiratory irritation.[4][5][7]
-
Broader Chemical Class Hazards: As an aromatic amine, it belongs to a class of compounds that includes substances with known toxicological concerns, such as potential carcinogenicity and the ability to be readily absorbed through the skin.[1][2][8] Therefore, minimizing exposure is a critical safety principle.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Sensitizer, Cat 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[3] |
| Skin Irritant, Cat 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[5][6][7] |
| Eye Irritant, Cat 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[6][7] |
| STOT SE 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[5][7] |
Disposal Decision Workflow
The following workflow provides a logical pathway from waste generation to final, compliant disposal. It is crucial to remember that the generator of the waste is legally responsible for its proper characterization and management under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides actionable steps for the safe disposal of pure, unused this compound and materials lightly contaminated with it (e.g., weighing paper, gloves).
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The causality is direct: preventing exposure prevents adverse health effects.
-
Hand Protection: Wear nitrile gloves. Aromatic amines can potentially permeate some glove types; nitrile offers reliable protection for incidental contact.[8]
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles.[7]
-
Body Protection: A standard laboratory coat should be worn to protect from contamination of personal clothing.[7]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe waste management. It prevents dangerous reactions and ensures waste is routed to the correct disposal facility.
-
Designate a specific waste stream for this chemical.
-
DO NOT mix with solvent waste, aqueous waste, or other reactive chemical waste.
-
DO NOT dispose of in regular trash or sharps containers.
Step 3: Containerization
Containment must be robust and clearly identified.
-
Use a chemically compatible, sealable container designated for solid hazardous waste. A wide-mouth polyethylene pail or drum is often suitable.
-
For small quantities of contaminated labware (e.g., gloves, wipes), double-bagging in heavy-duty, transparent polyethylene bags may be acceptable, but check with your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is kept closed except when adding waste.
Step 4: Labeling
Accurate labeling is a regulatory requirement under OSHA's Hazard Communication Standard and EPA's RCRA.[10][11]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number (1275552-69-6).[3]
-
List all associated hazards (e.g., "Skin Sensitizer," "Irritant").
-
Note the accumulation start date (the date the first piece of waste is placed in the container).
Step 5: Accidental Spill Cleanup
In the event of a small spill of the solid material:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep up the solid material.[5][7] AVOID creating dust.[5] If necessary, lightly moisten a paper towel with water to wipe up fine residues.
-
Place the swept material and all cleanup materials (e.g., towels, contaminated gloves) into your designated hazardous waste container.
-
Wash the spill area with soap and water.[3]
Step 6: Final Disposal
This chemical waste must be managed by professionals.
-
Never dispose of this compound down the drain.[12] Aromatic amines can be toxic to aquatic life, and this practice is a violation of environmental regulations.[2]
-
The container of waste must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5][6]
-
The typical final disposal method for this type of organic solid is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
Regulatory Framework: A Self-Validating System
In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) . As the waste generator, your laboratory is responsible for determining if the waste is "hazardous."
A waste is hazardous if it is either:
-
Listed Waste: Specifically named on one of four lists (F, K, P, or U).[11][13] this compound is not explicitly on these federal lists.
-
Characteristic Waste: Exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[13]
Given its classification as a skin sensitizer and irritant, it is best practice and often a state or institutional requirement to manage it as hazardous waste. This conservative approach ensures compliance and safety. Always consult your institution's specific waste management plan and EHS professionals for guidance.
By adhering to this structured, evidence-based protocol, you contribute to a culture of safety, ensure regulatory compliance, and build trust in our collective commitment to responsible science.
References
-
Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]
-
2,2'-Diamino-4,4'-stilbenedisulfonic acid OECD SIDS. UNEP Publications. Available at: [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. Centers for Disease Control and Prevention. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
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EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. Available at: [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
